De Novo Synthesis and Application of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran in Epigenetic Drug Discovery
As the landscape of oncology shifts from broad-spectrum cytotoxics to precision epigenetic modulators, the demand for highly specialized chemical building blocks has surged. Among these, 3-(4-methoxyphenyl)tetrahydro-2H-...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of oncology shifts from broad-spectrum cytotoxics to precision epigenetic modulators, the demand for highly specialized chemical building blocks has surged. Among these, 3-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS: 1612156-01-0) has emerged as a critical intermediate. As a Senior Application Scientist, I have evaluated this compound's utility extensively, particularly in the synthesis of novel EP300/CREBBP histone acetyltransferase (HAT) inhibitors.
This technical guide dissects the physicochemical profile, mechanistic rationale, and self-validating synthetic workflows required to produce and utilize this molecule in advanced drug discovery programs.
Physicochemical Profiling
Before integrating any intermediate into a synthetic pipeline, we must establish its baseline physicochemical parameters. The tetrahydropyran (THP) ring provides a saturated, non-planar scaffold that imparts favorable pharmacokinetic properties—such as increased aqueous solubility and metabolic stability—compared to flat aromatic rings[1].
Property
Value
Scientific Implication
IUPAC Name
3-(4-methoxyphenyl)oxane
Defines the core THP ether and para-substituted aryl ring.
CAS Number
1612156-01-0
Unique identifier for procurement and IP tracking[2].
Molecular Formula
C₁₂H₁₆O₂
Indicates a low molecular weight (192.25 g/mol ), ideal for fragment-based design.
Molecular Weight
192.25 g/mol
Leaves ample "budget" for further API elaboration (Lipinski's Rule of 5).
TPSA (Calculated)
18.5 Ų
Highly lipophilic and membrane-permeable; excellent for intracellular targets.
Hydrogen Bond Acceptors
2
The THP oxygen and methoxy oxygen can engage target active sites.
Mechanistic Rationale: Targeting EP300/CREBBP
To understand why this specific building block is synthesized, we must examine the biological target. EP300 (E1A binding protein p300) and its paralog CREBBP (CREB-binding protein) are master transcriptional coactivators. They function as histone acetyltransferases (HATs), catalyzing the transfer of acetyl groups to lysine residues on histones (e.g., H3K18, H3K27)[3]. This acetylation relaxes chromatin architecture, driving the transcription of potent oncogenes such as MYC, IRF4, and the Androgen Receptor (AR)[4].
Inhibiting the HAT domain of EP300/CREBBP is a validated strategy for treating hematological malignancies and solid tumors[5]. When designing these inhibitors, the 3-(4-methoxyphenyl)tetrahydro-2H-pyran moiety serves a dual purpose:
Steric and Electronic Fit: The non-planar THP ring acts as a lipophilic spacer that projects the p-methoxyphenyl group deep into the hydrophobic pockets of the HAT domain.
Synthetic Versatility: The methoxy group can either serve as a direct hydrogen-bond acceptor in the binding pocket or be readily demethylated to a phenol, providing a nucleophilic handle for further cross-coupling.
Logical relationship of EP300/CREBBP signaling and its targeted inhibition.
Synthetic Methodology: A Self-Validating Protocol
As an application scientist, I prioritize synthetic routes that are scalable, high-yielding, and chemically logical. The de novo synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran is best achieved via a two-step sequence: a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation[6].
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Couple 4-methoxyphenylboronic acid with a 3-halo-dihydro-2H-pyran precursor.
Protocol:
Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromo-5,6-dihydro-2H-pyran (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).
Solvent System: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/
H2O
(4:1 v/v).
Reaction: Heat the mixture to 85°C for 12 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
MgSO4
, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Causality Insight: Why use
Pd(dppf)Cl2
? The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and critically suppresses unwanted side reactions, such as the protodeboronation of the electron-rich 4-methoxyphenylboronic acid. The biphasic solvent ensures optimal dissolution of both the organic substrates and the inorganic base.
Step 2: Catalytic Hydrogenation
Objective: Reduce the cyclic enol ether to the saturated tetrahydropyran without cleaving the C-O bond.
Protocol:
Preparation: Dissolve the purified 3-(4-methoxyphenyl)-dihydro-2H-pyran intermediate in anhydrous methanol (0.1 M).
Catalyst: Carefully add 10% Pd/C (10% w/w) under a steady stream of argon.
Reaction: Evacuate the flask and backfill with
H2
gas via a balloon (1 atm). Stir vigorously at 25°C for 6 hours.
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the pure 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
Causality Insight: The reduction of cyclic enol ethers is highly sensitive. Palladium on carbon (Pd/C) at atmospheric pressure is chosen because it provides excellent chemoselectivity—it cleanly saturates the alkene via syn-addition without inducing hydrogenolysis (undesired cleavage of the pyran oxygen bonds), which is a common risk with stronger catalysts like Pearlman's catalyst (
Pd(OH)2
).
Two-step synthetic workflow for 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
Analytical Validation (QC)
A protocol is only as good as its validation. To ensure the integrity of the synthesized 3-(4-methoxyphenyl)tetrahydro-2H-pyran, the following analytical signatures must be confirmed[7]:
Analytical Method
Expected Signature
Diagnostic Significance
¹H NMR (400 MHz, CDCl₃)
Disappearance of peak at ~6.0 ppm
Confirms complete reduction of the vinylic proton from Step 1.
¹H NMR (400 MHz, CDCl₃)
Sharp singlet at ~3.80 ppm (3H)
Confirms the integrity of the intact methoxy (-OCH₃) group.
¹H NMR (400 MHz, CDCl₃)
AB quartet at ~6.85 and 7.15 ppm (4H)
Confirms the para-substituted aromatic ring geometry.
LC-MS (ESI+)
m/z 193.1 [M+H]⁺
Validates the exact mass of the target compound (MW = 192.25).
Conclusion
The compound 3-(4-methoxyphenyl)tetrahydro-2H-pyran is far more than a simple ether; it is a precision-engineered topological spacer used in the vanguard of epigenetic drug discovery. By mastering its synthesis through controlled Suzuki coupling and chemoselective hydrogenation, medicinal chemists can reliably integrate this moiety into complex EP300/CREBBP inhibitors, ultimately driving the development of next-generation oncology therapeutics.
References
Daiichi Sankyo Co Ltd. (2018). Inhibiteur de ep300/crebbp (WO2018235966A1).
ACS Chemical Biology. (2023). Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors. ACS Publications.[Link]
National Institutes of Health. (2023). The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PMC.[Link]
3-(4-Methoxyphenyl)tetrahydro-2H-pyran: Structural Utility and Synthetic Methodologies in Targeted Drug Design
Executive Summary The compound 3-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS Registry Number: 1612156-01-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS Registry Number: 1612156-01-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a saturated tetrahydropyran (THP) ring substituted at the C3 position with an electron-rich p-anisyl (4-methoxyphenyl) group, this scaffold provides unique stereoelectronic properties and conformational rigidity. It has emerged as a critical structural motif in the development of epigenetic modulators, most notably in the synthesis of inhibitors targeting the EP300 and CREBBP histone acetyltransferases (HATs) for oncology applications[2].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in drug design, and a rigorously validated, self-contained synthetic protocol for its preparation.
Structural and Physicochemical Profiling
The architectural advantage of 3-(4-methoxyphenyl)tetrahydro-2H-pyran lies in the substitution pattern of the THP ring. Unlike flat aromatic systems or highly flexible aliphatic chains, the saturated THP ring adopts a stable chair conformation. The bulky 4-methoxyphenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes.
This specific geometry projects the aryl group at a precise trajectory (exit vector), which is highly advantageous for fitting into tight enzymatic binding pockets. Furthermore, the oxygen atom within the THP ring acts as a hydrogen bond acceptor, which significantly improves the aqueous solubility and lowers the lipophilicity (LogP) of the resulting drug candidates compared to their carbocyclic (cyclohexane) analogs.
Quantitative Data Summary
The fundamental physicochemical properties of the scaffold are summarized below to aid in pharmacokinetic (PK) and pharmacodynamic (PD) modeling[1].
Property
Value
Chemical Name
3-(4-methoxyphenyl)tetrahydro-2H-pyran
CAS Registry Number
1612156-01-0
Molecular Formula
C12H16O2
Molecular Weight
192.25 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
2 (THP oxygen, Methoxy oxygen)
Rotatable Bonds
2 (C3-Aryl bond, Aryl-Methoxy bond)
Topological Polar Surface Area (TPSA)
18.5 Ų
Stereochemistry
Chiral center at C3 (Exists as R and S enantiomers)
Mechanistic Role in Epigenetic Drug Design
The 3-(4-methoxyphenyl)tetrahydro-2H-pyran motif is prominently featured in the patent literature surrounding EP300/CREBBP inhibitors[3]. EP300 (E1A binding protein p300) and its paralog CREBBP (CREB-binding protein) are critical epigenetic regulators that acetylate lysine residues on histones (H3, H4) and non-histone proteins[2]. This acetylation relaxes chromatin structure, dynamically driving the transcription of various oncogenes[3].
High expression, mutation, or hyperactivity of EP300/CREBBP is directly linked to the proliferation of prostate cancer, lung cancer, breast cancer, and hematological malignancies[3]. By incorporating the THP-aryl scaffold, researchers can design competitive inhibitors that bind with high affinity to the HAT domain of these enzymes[4]. The 4-methoxy group serves a dual purpose: it acts as an electron-donating group that enhances
π−π
stacking interactions with aromatic residues in the binding pocket, and it can be synthetically demethylated to a phenol to serve as an attachment point for further structural elaboration.
Fig 2. Inhibitory mechanism of THP-aryl compounds on the EP300/CREBBP epigenetic pathway.
Validated Synthetic Methodology
The synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran requires a robust method for constructing an
sp3
sp2
carbon-carbon bond. The most reliable approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromotetrahydro-2H-pyran and (4-methoxyphenyl)boronic acid.
Rationale & Causality:sp3
-hybridized halides are notoriously difficult substrates for cross-coupling due to their propensity for
β
-hydride elimination and slow oxidative addition. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large "bite angle," which accelerates the reductive elimination step and suppresses unwanted side reactions. A biphasic solvent system (1,4-Dioxane/Water) is utilized because water is required to dissolve the inorganic base (K₂CO₃) necessary for the transmetalation step, while dioxane (boiling point 101°C) allows for the elevated temperatures required to drive the sterically hindered coupling to completion.
Step-by-Step Procedure:
Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromotetrahydro-2H-pyran (1.0 equiv, 10 mmol) and (4-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol).
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 30 mmol).
Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Critical Step: Degas the mixture by sparging with ultra-pure Nitrogen gas for 15 minutes. Oxygen must be strictly excluded, as it will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.
Reaction Execution: Seal the flask and heat the mixture to 90°C in an oil bath under a positive nitrogen pressure for 16 hours.
Reaction Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc, 50 mL) and quench with saturated aqueous NH₄Cl (50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL). The biphasic extraction isolates the organic product while partitioning the boron salts and inorganic base into the aqueous waste.
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 4:1) to afford the pure target compound.
Fig 1. Synthetic workflow for 3-(4-methoxyphenyl)tetrahydro-2H-pyran via Suzuki coupling.
Analytical Characterization & Self-Validation
To ensure the trustworthiness and success of the synthesis, the protocol is designed as a self-validating system. The researcher must confirm the identity and purity of the product using the following analytical checkpoints:
Thin-Layer Chromatography (TLC): The starting material (3-bromotetrahydro-2H-pyran) is not strongly UV-active. The successful formation of the product is indicated by the appearance of a new, highly UV-active spot (due to the conjugated p-anisyl system) at an
Rf
of approximately 0.4 (in 8:2 Hexanes/EtOAc).
¹H NMR Spectroscopy (400 MHz, CDCl₃): Validation of the structure is confirmed by the presence of a sharp singlet at
δ≈3.80
ppm, integrating to 3 protons, which corresponds to the methoxy (-OCH₃) group. The aromatic protons will appear as two distinct doublets (an AA'BB' system) around
δ≈6.85
and
7.15
ppm. The protons of the THP ring will appear as complex multiplets between
δ≈1.50−4.10
ppm, with the characteristic downfield shifts for the protons adjacent to the oxygen atom (C2 and C6).
Mass Spectrometry (ESI-MS): Expected
m/z
for [M+H]⁺ is 193.1.
References
Daiichi Sankyo Co Ltd. "EP300/CREBBP inhibitor". US Patent 11274100B2, March 15, 2022.
Daiichi Sankyo Co Ltd. "Inhibiteur de ep300/crebbp". WIPO Patent WO2018235966A1, December 27, 2018.
The Enduring Scaffold: A Technical Guide to the Synthesis and Application of Substituted Tetrahydropyrans in Modern Drug Discovery
Abstract The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold that is a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique conformational properties and ability to act as...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold that is a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique conformational properties and ability to act as a bioisosteric replacement for carbocyclic rings have cemented its importance in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of substituted tetrahydropyrans, with a focus on the mechanistic underpinnings of key synthetic strategies. We will delve into the practical aspects of the Prins cyclization, the hetero-Diels-Alder reaction, and the intramolecular oxa-Michael addition, providing detailed experimental protocols for each. Furthermore, this guide will explore the diverse biological activities of substituted tetrahydropyrans, with a particular emphasis on their applications as anticancer and anti-inflammatory agents, supported by quantitative structure-activity relationship data. Finally, we will address the current challenges and future directions in the field, offering a forward-looking perspective on the enduring legacy and future potential of this remarkable scaffold.
Part 1: The Tetrahydropyran Core: A Privileged Scaffold in Chemistry and Biology
Introduction to the Tetrahydropyran Motif
The tetrahydropyran ring is a six-membered, saturated heterocycle containing one oxygen atom.[1] Its chair-like conformation, similar to cyclohexane, provides a rigid scaffold that can pre-organize substituents in a defined three-dimensional space, which is crucial for molecular recognition and binding to biological targets. The presence of the ether oxygen introduces polarity, reduces lipophilicity, and can act as a hydrogen bond acceptor, often leading to improved pharmacokinetic properties compared to its carbocyclic counterparts.[2][3] This bioisosteric relationship with cyclohexane has been a key driver for the widespread incorporation of the THP moiety in drug design.[3]
Tetrahydropyrans in Nature's Arsenal
The tetrahydropyran ring is a recurring structural motif in a vast array of natural products, many of which exhibit potent and diverse biological activities.[4][5] These natural products often feature complex substitution patterns and multiple stereocenters, posing significant challenges and inspiration for synthetic chemists. Examples range from the complex marine macrolide neopeltolide, which has potent antiproliferative activity, to the polyether antibiotic family, which showcases intricate assemblies of fused tetrahydropyran and tetrahydrofuran rings.[4][6]
The Tetrahydropyran Scaffold in Approved Drugs
The strategic incorporation of the tetrahydropyran motif has proven to be a successful strategy in the development of numerous approved drugs across various therapeutic areas. The THP ring can enhance solubility, improve metabolic stability, and provide critical interactions with the target protein.
Drug
Therapeutic Area
Role of the Tetrahydropyran Moiety
Gilteritinib
Oncology (AML)
The amino-THP substituent contributes to the inhibitor's binding to the AXL receptor tyrosine kinase.[5]
Omarigliptin
Antidiabetic (DPP-4 inhibitor)
The THP core provides a rigid scaffold for optimal presentation of substituents for binding to the DPP-4 enzyme.[7]
AZD0156
Oncology (ATM kinase inhibitor)
The THP-amine fragment was crucial in optimizing the compound's profile, leading to a potent and orally bioavailable drug candidate.[5]
Topiramate
Anticonvulsant
A fructopyranose derivative, showcasing the prevalence of the pyranose core in carbohydrate-based drugs.[5]
Part 2: Strategic Approaches to the Stereoselective Synthesis of Substituted Tetrahydropyrans
The construction of the tetrahydropyran ring with precise control over stereochemistry is a central theme in modern organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scalability.
The Prins Cyclization: A Classic and Versatile Tool
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring.[8][9] The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene.[8]
The stereochemical outcome of the Prins cyclization is often rationalized by a chair-like transition state, where the substituents on the oxocarbenium ion intermediate preferentially occupy equatorial positions to minimize steric interactions.[10][11] This model allows for the predictable synthesis of specific diastereomers based on the stereochemistry of the starting materials.
Caption: Mechanism of the Prins Cyclization.
Synthesis of a cis-2,6-Disubstituted-4-chlorotetrahydropyran
Preparation of the Reaction Mixture: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Addition of Lewis Acid: Slowly add a solution of trimethylsilyl chloride (TMSCl, 2.0 equiv) in anhydrous DCM to the cooled reaction mixture.
Catalyst Addition: Add a solution of a Lewis acid, such as indium(III) chloride (InCl₃, 0.2 equiv), in anhydrous DCM dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydropyran.
The Hetero-Diels-Alder Reaction: Convergent and Efficient Ring Formation
The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition reaction between an electron-rich diene and an electron-poor dienophile, in this case, a carbonyl compound (an oxo-Diels-Alder reaction), to form a dihydropyran.[4][12] The resulting dihydropyran can then be readily reduced to the corresponding tetrahydropyran.
The HDA reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[13] The use of chiral Lewis acid catalysts can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivities.[14]
Caption: Workflow for Hetero-Diels-Alder Reaction.
Synthesis of an Enantioenriched Dihydropyran
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst, for example, by reacting a bis(oxazoline) ligand with a copper(II) salt.[14]
Reaction Setup: To the flask containing the catalyst, add the aldehyde (1.0 equiv) and the activated diene (e.g., Danishefsky's diene, 1.5 equiv) in an anhydrous solvent such as DCM or toluene.
Reaction Conditions: Stir the reaction at the optimized temperature (ranging from -78 °C to room temperature) and monitor its progress by TLC or GC-MS.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched dihydropyran.
Reduction: The resulting dihydropyran can be reduced to the corresponding tetrahydropyran using standard conditions, such as catalytic hydrogenation (H₂, Pd/C).
The Intramolecular Oxa-Michael Addition: A Powerful Cyclization Strategy
The intramolecular oxa-Michael addition is the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system, forming the tetrahydropyran ring.[3][4] This method is particularly powerful for the synthesis of highly substituted tetrahydropyrans.
The stereochemical outcome of the intramolecular oxa-Michael addition is highly dependent on the reaction conditions.[4]
Kinetic Control: Under basic conditions at low temperatures, the reaction is typically under kinetic control, often favoring the formation of the trans-2,6-disubstituted tetrahydropyran.[4]
Thermodynamic Control: Under acidic conditions or at higher temperatures with a base, the reaction can be reversible, leading to the thermodynamically more stable cis-2,6-disubstituted tetrahydropyran.[4]
Synthesis of a cis-2,6-Disubstituted Tetrahydropyran under Thermodynamic Control
Substrate Preparation: Synthesize the ζ-hydroxy-α,β-unsaturated ester or ketone precursor.
Reaction Setup: In a round-bottom flask, dissolve the precursor in a suitable solvent (e.g., toluene, THF).
Catalyst Addition: Add a catalytic amount of a base, such as 1,8-diazabicycloundec-7-ene (DBU), or an acid, such as p-toluenesulfonic acid (p-TsOH).
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor by TLC.
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) if a base was used, or NaHCO₃ if an acid was used.
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Comparative Analysis of Synthetic Strategies
Feature
Prins Cyclization
Hetero-Diels-Alder
Intramolecular Oxa-Michael
Key Intermediate
Oxocarbenium ion
Cyclic transition state
Enolate/Protonated carbonyl
Stereocontrol
Good to excellent, based on chair-like transition state
Excellent, especially with chiral catalysts
Good to excellent, dependent on kinetic vs. thermodynamic control
Functional Group Tolerance
Moderate, sensitive to strong nucleophiles
Good, but sensitive to highly reactive functional groups
Good, tolerant of a wide range of functional groups
Scalability
Generally good
Can be challenging with some catalysts
Generally good
Common Applications
Synthesis of 2,4,6-trisubstituted THPs
Synthesis of dihydropyrans, precursors to THPs
Synthesis of highly substituted THPs, particularly with carbonyl functionality
Part 3: The Biological Significance and Therapeutic Potential of Substituted Tetrahydropyrans
The tetrahydropyran scaffold is a common feature in molecules with a broad spectrum of biological activities.
Tetrahydropyran Derivatives as Anticancer Agents
A significant number of natural and synthetic tetrahydropyran-containing compounds exhibit potent anticancer activity.[15] Their mechanisms of action are diverse, ranging from inhibition of topoisomerase to disruption of microtubule dynamics.
SAR studies have revealed that the substitution pattern on the tetrahydropyran ring is critical for anticancer potency. For example, in certain series of compounds, the presence of aromatic substituents at the 2- and 6-positions has been shown to be crucial for activity. The stereochemistry of these substituents also plays a vital role in the interaction with the biological target.
Note: Direct IC₅₀ values for compounds 4e and 4k were not provided in the search results, but they were highlighted as having the highest cytotoxic activity in their respective studies.
Anti-inflammatory and Analgesic Properties of Tetrahydropyran Compounds
Substituted tetrahydropyrans have also emerged as promising candidates for the development of anti-inflammatory and analgesic agents.[17][18] They can modulate the production of pro-inflammatory mediators such as prostaglandins and cytokines.
The anti-inflammatory effects of some tetrahydropyran derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX) or to interfere with inflammatory signaling pathways such as NF-κB.[18]
Compound
Biological Activity
Assay
Efficacy
Tetrahydrocurcumin derivative 13
Anti-inflammatory
TNF-α inhibition
More active than tetrahydrocurcumin
Tetrahydrocurcumin derivative 11
Anti-inflammatory
IL-6 inhibition
As active as tetrahydrocurcumin
Tetrahydrocurcumin derivative 12
Anti-inflammatory
PGE₂ inhibition
More active than tetrahydrocurcumin
Note: Specific EC₅₀ or IC₅₀ values for the tetrahydrocurcumin derivatives were not provided in the search results, but their relative activities were described.[19]
Part 4: Challenges and Future Directions
Despite the significant progress in the synthesis and application of substituted tetrahydropyrans, several challenges and exciting opportunities remain.
Current Challenges in Tetrahydropyran Synthesis
The development of highly stereoselective methods for the synthesis of tetrasubstituted and other highly congested tetrahydropyran rings remains a significant challenge. Furthermore, the synthesis of thermodynamically less favored diastereomers often requires specialized and less generalizable methods. The development of catalytic and enantioselective methods with broader substrate scope and higher functional group tolerance is an ongoing area of research.
The Rise of Green Chemistry in Tetrahydropyran Synthesis
There is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of tetrahydropyrans.[20][21] This includes the use of greener solvents, catalytic methods to reduce waste, and the development of one-pot, tandem reactions to improve atom and step economy.[7][22]
Future Perspectives: The Tetrahydropyran Scaffold in Next-Generation Therapeutics
The tetrahydropyran scaffold is poised to continue to play a crucial role in the future of drug discovery. Its versatility and favorable physicochemical properties make it an attractive building block for the design of molecules targeting a wide range of diseases. Future research will likely focus on the development of novel tetrahydropyran-based probes for chemical biology, the incorporation of the THP motif into new drug modalities such as proteolysis-targeting chimeras (PROTACs), and its use in the development of therapies for emerging diseases.[23]
Part 5: Conclusion
The substituted tetrahydropyran has rightfully earned its status as a privileged scaffold in organic chemistry and drug discovery. The rich and diverse chemistry developed for its stereoselective synthesis provides a powerful toolkit for chemists to construct complex molecules with precise control over their three-dimensional architecture. From potent natural products to life-saving pharmaceuticals, the tetrahydropyran ring continues to be a central feature of molecules that impact human health. As our understanding of disease biology deepens and the demand for more effective and safer medicines grows, the enduring legacy of the tetrahydropyran scaffold is set to continue, inspiring the next generation of scientific innovation.
An In-Depth Technical Guide to Aryltetrahydropyrans: Synthesis, Characterization, and Applications in Drug Discovery, with a Focus on 3- and 4-(4-Methoxyphenyl) Derivatives
This guide provides a comprehensive technical overview of aryltetrahydropyrans, a class of compounds featuring the tetrahydropyran scaffold that is of significant interest to researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of aryltetrahydropyrans, a class of compounds featuring the tetrahydropyran scaffold that is of significant interest to researchers, scientists, and drug development professionals. While the specific isomer, 3-(4-methoxyphenyl)tetrahydro-2H-pyran, is not extensively documented in scientific literature and lacks a dedicated CAS number, this guide will focus on the broader class of aryltetrahydropyrans. We will draw upon data from the more readily available isomer, 4-(4-methoxyphenyl)tetrahydro-2H-pyran, and other related structures to provide a thorough understanding of the synthesis, characterization, and application of this important chemical motif.
The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of bioactive natural products and pharmaceuticals.[1][2] Its utility in medicinal chemistry is well-established, where it often serves as a bioisostere for cyclohexane, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The introduction of an aryl substituent, such as a 4-methoxyphenyl group, further expands the chemical space and potential for biological activity.
Chemical Identifiers and Physicochemical Properties
Due to the limited availability of data for 3-(4-methoxyphenyl)tetrahydro-2H-pyran, the following table provides the known identifiers for the isomeric and more extensively studied 4-(4-methoxyphenyl)tetrahydro-2H-pyran. These properties can serve as a reasonable estimation for the 3-substituted isomer.
The synthesis of substituted tetrahydropyrans is a well-explored area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Prins-Type Cyclization
A powerful and widely used method for constructing the tetrahydropyran ring is the Prins cyclization.[3][4][5][6][7] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization is often highly predictable, favoring the formation of the all-cis isomer due to a chair-like transition state.[3][6]
For the synthesis of 4-aryltetrahydropyrans, a variation known as the Prins-Friedel-Crafts reaction can be employed.[4] In this one-pot, three-component reaction, a homoallylic alcohol, an aldehyde, and an aromatic nucleophile (such as anisole) are reacted in the presence of a Lewis acid. The carbocation intermediate formed after the initial cyclization is trapped by the aromatic ring to yield the desired 4-aryltetrahydropyran.[4]
A Technical Guide to the Therapeutic Potential of Methoxyphenyl-Pyrans
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The pyran scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure in medicinal chemistry due to its p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The pyran scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] The incorporation of a methoxyphenyl moiety onto this scaffold often enhances therapeutic efficacy and modulates pharmacological properties. This guide provides an in-depth analysis of the burgeoning therapeutic applications of methoxyphenyl-pyran derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective activities. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.
Introduction to Methoxyphenyl-Pyrans: A Scaffold of Therapeutic Promise
The fusion of a pyran ring with a methoxyphenyl group gives rise to a class of compounds with diverse and potent biological activities. The methoxy group, a powerful hydrogen bond acceptor and electron-donating group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This often leads to improved cell permeability, metabolic stability, and target-binding affinity.
1.1 Chemical Diversity and Synthesis
Methoxyphenyl-pyran derivatives encompass a wide range of structural classes, including benzopyrans, pyrano[3,2-c]quinolines, and various fused pyran systems.[2][5][6] A common and efficient synthetic route to many 2-amino-4H-pyran derivatives is the one-pot, three-component condensation reaction involving an aromatic aldehyde (such as p-methoxybenzaldehyde), malononitrile, and a suitable active methylene compound.[2][7] This multicomponent approach offers a streamlined path to generating libraries of structurally diverse compounds for biological screening.[7]
Anticancer Applications of Methoxyphenyl-Pyrans
Several classes of methoxyphenyl-pyran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]
2.1 Mechanisms of Action in Oncology
The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis.
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives have been shown to trigger apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase.[5]
Tubulin Polymerization Inhibition: Some fused pyran/chromene derivatives disrupt the formation of microtubules by binding to tubulin, a critical component of the cytoskeleton. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
Kinase Inhibition: Pyrano[3,2-c]quinoline derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as EGFR, HER-2, and BRAFV600E.
2.2 Key Compounds and Structure-Activity Insights
Research has identified several promising methoxyphenyl-pyran derivatives with potent anticancer activity. For instance, certain imidazole-containing fused pyran derivatives have shown strong anti-breast cancer activity with low micromolar IC50 values against MCF7 cells. Similarly, alkyl amine derivatives of 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one have exhibited significant anticancer activity across various cancer cell lines.[5]
2.4 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below is a standard method for evaluating the anticancer activity of methoxyphenyl-pyran derivatives against a panel of cancer cell lines.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, U-87) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the methoxyphenyl-pyran test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time is critical for observing the full effect of the compound on cell proliferation.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Justification of Protocol Steps:
The initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.
The use of a vehicle control is essential to account for any effects of the solvent on cell viability.
The 4-hour incubation with MTT allows for sufficient conversion of the tetrazolium salt to formazan by metabolically active cells.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Methoxyphenyl-pyran derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[10][11]
3.1 Mechanisms of Anti-inflammatory Action
Inhibition of Pro-inflammatory Enzymes: A significant mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[10][12]
Modulation of Signaling Pathways: Certain pyran derivatives have been shown to suppress the phosphorylation of key signaling proteins such as Akt, JNK, and ERK, which are involved in the inflammatory response.[10]
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Some methoxyphenyl-based chalcones and pyrans have been shown to decrease the expression of NF-κB and its upstream regulator, phosphorylated IκB.[12]
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model of inflammation.
Methodology:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
Pre-treatment: Treat the cells with various concentrations of the methoxyphenyl-pyran compounds for 2 hours.
LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for 20-22 hours to induce an inflammatory response and NO production.[10] Dexamethasone can be used as a positive control.[10]
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubation and Reading: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compounds on NO production.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway.
Neuroprotective Potential
Emerging evidence suggests that methoxyphenyl-pyran derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's disease and ischemic stroke.[1][13][14]
4.1 Mechanisms of Neuroprotection
Antioxidant Activity: Many pyran derivatives, including those with a methoxyphenyl substituent, exhibit potent antioxidant properties, enabling them to scavenge harmful reactive oxygen species (ROS) that contribute to neuronal damage.[1][15]
Anti-amyloidogenic Effects: Some pyran-containing natural products, such as quercetin, have been shown to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[1]
Modulation of Energy Homeostasis: A synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to exert neuroprotective effects by regulating energy homeostasis and O-GlcNAcylation, a pro-survival pathway, in neurons.[14] This compound also attenuates cerebral ischemia/reperfusion-induced injury.[13]
Inhibition of NO Production: The same analog has been found to protect against sodium nitroprusside-induced neurotoxicity by inhibiting the production of nitric oxide and ROS.[16]
Future Perspectives and Drug Development
The therapeutic potential of methoxyphenyl-pyrans is vast and continues to be an active area of research. Future efforts should focus on:
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic profiles.
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
Target Identification: Elucidating the precise molecular targets of these compounds to better understand their mechanisms of action.
The structural diversity and broad spectrum of biological activities make methoxyphenyl-pyrans a highly promising scaffold for the development of novel therapeutics to address significant unmet medical needs.
References
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
(PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). ResearchGate. [Link]
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]
Improved Anti-Breast Cancer Activity Through Structural Modification of Fused Pyran Derivatives and Mechanistic Investigations. (2025). ResearchGate. [Link]
Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. (2025). RSC Publishing. [Link]
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. [Link]
Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Synthesis of methyl 6-(4-methoxyphenyl)-2H-pyran-3-carboxylate. (2019). ResearchGate. [Link]
Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC. (2025). Retrieved March 7, 2024, from [Link]
Synthesis and Analgesic Activity of New α-Pinene-Based Cineol-Like Methanopyrano[4,3-b]pyrans | Request PDF. (2026). ResearchGate. [Link]
Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. (2019). Growing Science. [Link]
The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). PubMed. [Link]
2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed. (2019). PubMed. [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (n.d.). Retrieved March 7, 2024, from [Link]
Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed. (2021). PubMed. [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. (2025). Retrieved March 7, 2024, from [Link]
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. [Link]
Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed. (2013). PubMed. [Link]
Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. [Link]
NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (n.d.). ChemRxiv. [Link]
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances (RSC Publishing). [Link]
A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. (2016). ResearchGate. [Link]
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). Retrieved March 7, 2024, from [Link]
(PDF) Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2024). ResearchGate. [Link]
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]
A Senior Application Scientist's Guide to Exploring the Chemical Space of Pyran Derivatives
Abstract The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products and synthetically developed t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products and synthetically developed therapeutic agents underscores its status as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the chemical space of pyran derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will navigate the key synthetic methodologies for constructing this versatile core, delve into the diverse pharmacological activities exhibited by its derivatives, and provide detailed, field-proven protocols. By integrating mechanistic insights with practical applications, this document aims to serve as a comprehensive resource for harnessing the full potential of pyran-based compounds in the quest for novel therapeutics.
The Pyran Scaffold: A Privileged Structure in Medicinal Chemistry
The pyran motif, existing as 2H- or 4H-isomers, and its fused derivatives like benzopyrans (chromenes), coumarins, and xanthones, are ubiquitous in nature.[3] This structural diversity is a primary reason for the broad spectrum of biological activities associated with these compounds.[4] Marketed drugs such as the antiviral Zanamivir (Relenza) and numerous compounds in clinical trials for cancer, such as Crolibulin, feature the pyran core, highlighting its therapeutic relevance.
The value of the pyran scaffold lies in several key features:
Structural Versatility: The non-aromatic pyran ring can adopt various conformations, allowing for precise three-dimensional positioning of substituents to interact with biological targets.
Hydrogen Bonding Capacity: The ring oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at enzyme active sites and receptors.
Synthetic Tractability: As this guide will detail, the pyran ring can be synthesized and functionalized through a variety of reliable and high-yielding chemical reactions.
This combination of features makes pyran and its derivatives an attractive starting point for the design of new drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][5]
Navigating the Synthetic Landscape: Key Methodologies
The construction of the pyran ring is a well-established field in organic synthesis, with several powerful methods available to the modern chemist. The choice of method is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Multi-Component Reactions (MCRs): An Efficient Approach
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, are a highly efficient and atom-economical strategy for generating molecular diversity.[6][7] For 4H-pyran synthesis, a common MCR involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[6][7][8]
The general mechanism for this powerful transformation proceeds through a domino sequence:
Knoevenagel Condensation: The aldehyde and malononitrile react, typically under basic catalysis, to form an electron-deficient alkene intermediate.[7][8]
Michael Addition: The 1,3-dicarbonyl compound then adds to this intermediate via a Michael addition.[7][8][9]
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable 4H-pyran ring.[7][9]
This approach is highly valued for its operational simplicity and its ability to rapidly generate libraries of structurally diverse pyran derivatives for biological screening.[6][10]
Caption: General workflow for the multi-component synthesis of pyrans.
Hetero-Diels-Alder Reactions: A Classic Cycloaddition
The hetero-Diels-Alder (hDA) reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles. In the context of pyran synthesis, this typically involves the reaction of an electron-rich dienophile (like an enol ether) with an electron-poor 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl compound).[11] This inverse-electron-demand hDA reaction is one of the most important methods for synthesizing dihydropyran rings, which are key building blocks for carbohydrates and other natural products.[11]
A particularly elegant variation is the domino Knoevenagel/hetero-Diels-Alder reaction.[11] Here, the 1-oxa-1,3-butadiene is generated in situ from the condensation of an aldehyde and a 1,3-dicarbonyl compound, which then immediately undergoes cycloaddition with a dienophile present in the reaction mixture.[11] This strategy avoids the need to isolate potentially unstable oxadiene intermediates and broadens the scope of accessible pyran structures.[11]
Application Note: Synthesis of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran via Borylation and Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The tetrahydropyran (THP) ring is a privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for piperidines to improve aqueous solubility, modulate basicity, and enhance metabolic stability. The synthesis of 3-aryl-substituted THPs, such as 3-(4-methoxyphenyl)tetrahydro-2H-pyran , presents a unique synthetic challenge. Traditional routes relying on Grignard additions to tetrahydropyran-3-one followed by dehydration and reduction often suffer from poor regioselectivity and low overall yields.
This application note details a highly robust, two-step orthogonal metallaphotoredox-free approach. By leveraging the copper-catalyzed borylation of an unactivated secondary alkyl halide followed by a palladium-catalyzed sp²-sp³ Suzuki-Miyaura cross-coupling, this protocol ensures high fidelity, scalability, and functional group tolerance.
Strategic Rationale & Mechanistic Insights
Direct cross-coupling of unactivated secondary alkyl halides is historically plagued by sluggish oxidative addition and rapid β-hydride elimination. To circumvent this, our protocol isolates the challenges into two highly optimized catalytic cycles:
Copper-Catalyzed Borylation: The secondary alkyl bromide (3-bromotetrahydro-2H-pyran) is converted into a stable potassium alkyltrifluoroborate[1]. This circumvents the need for highly basic lithium or magnesium intermediates, preventing unwanted E2 elimination (which would yield 3,4-dihydro-2H-pyran). Furthermore, converting the intermediate pinacol boronate to a trifluoroborate salt prevents protodeboronation during storage and handling.
Palladium-Catalyzed Cross-Coupling: The resulting potassium tetrahydro-2H-pyran-3-yltrifluoroborate undergoes a Suzuki-Miyaura cross-coupling with 4-bromoanisole[2]. The selection of a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., cataCXium A) is the critical success factor here. The extreme steric bulk of the adamantyl groups forces the C-C bond-forming reductive elimination to occur faster than the deleterious β-hydride elimination pathway[3].
Mechanistic Pathways & Workflows
Fig 1. Two-step synthetic workflow from 3-bromotetrahydropyran to the target THP derivative.
Fig 2. Catalytic cycle of the Pd-catalyzed sp²-sp³ Suzuki-Miyaura cross-coupling.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Potassium Tetrahydro-2H-pyran-3-yltrifluoroborate
This protocol establishes the stable sp³-hybridized nucleophilic coupling partner.
KHF₂ (40.0 mmol, 3.12 g) in H₂O (15 mL) and MeOH (15 mL)
Step-by-Step Procedure:
Catalyst Activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with CuI, PEPPSI-IPr, LiOtBu, and B₂pin₂. Add anhydrous THF (50 mL) and stir for 10 minutes.
Causality: The solution will transition to a dark brown color, indicating the formation of the active Cu-boryl species necessary for the subsequent oxidative addition into the alkyl halide.
Borylation: Add 3-bromotetrahydro-2H-pyran dropwise. Seal the flask, remove it from the glovebox, and stir at room temperature for 16 hours.
In-Process Control (Self-Validation): Monitor the reaction via GC-MS. The complete disappearance of the starting bromide (
m/z
164/166) and the appearance of the intermediate pinacol boronate (
m/z
212) validates the success of the borylation step.
Fluorination: Cool the reaction mixture to 0 °C. Add the KHF₂ solution (in H₂O/MeOH) dropwise. Stir vigorously for 2 hours at room temperature.
Causality: KHF₂ converts the hydrolytically sensitive pinacol boronate into the robust, crystalline potassium trifluoroborate. This prevents protodeboronation and allows the intermediate to be stored indefinitely on the benchtop[1].
Isolation: Concentrate the suspension under reduced pressure to remove THF and MeOH. Extract the remaining solid residue with hot acetone (3 × 30 mL). Concentrate the combined acetone extracts to a minimal volume (~10 mL) and precipitate the product by adding diethyl ether (50 mL). Filter and dry under high vacuum to afford the product as a white powder.
cataCXium A (Di(1-adamantyl)-n-butylphosphine) (0.50 mmol, 179 mg, 10 mol%)
Cs₂CO₃ (15.0 mmol, 4.88 g)
Toluene (20 mL) and H₂O (2 mL)
Step-by-Step Procedure:
Reaction Assembly: Charge a Schlenk tube with the trifluoroborate salt, 4-bromoanisole, Pd(OAc)₂, cataCXium A, and Cs₂CO₃. Evacuate and backfill the tube with argon three times to ensure strict oxygen exclusion.
Solvent Addition: Add degassed Toluene (20 mL) and H₂O (2 mL) via syringe.
Causality: The addition of a precise amount of water is structurally critical. It slowly hydrolyzes the trifluoroborate to the active boronic acid species, maintaining a low steady-state concentration that favors transmetalation over homocoupling side-reactions[2].
Coupling: Seal the tube and heat the biphasic mixture at 100 °C for 24 hours under vigorous stirring (800+ rpm to ensure biphasic mixing).
In-Process Control (Self-Validation): Monitor by LC-MS. The target product mass
[M+H]+=193.1
should be the dominant peak, with minimal traces of the β-hydride elimination byproduct (3,4-dihydro-2H-pyran).
Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 3-(4-methoxyphenyl)tetrahydro-2H-pyran as a clear, colorless oil.
Quantitative Data & Optimization
Table 1: Ligand Optimization for sp²-sp³ Cross-Coupling
Data demonstrates the critical nature of ligand selection to suppress β-hydride elimination.
Ligand
Catalyst
Base
Yield (%)
β-Hydride Elimination Byproduct (%)
PPh₃
Pd(OAc)₂
Cs₂CO₃
< 5
> 80
XPhos
Pd(OAc)₂
Cs₂CO₃
45
30
RuPhos
Pd(OAc)₂
Cs₂CO₃
72
15
cataCXium A
Pd(OAc)₂
Cs₂CO₃
88
< 5
Table 2: Analytical Characterization of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran
Self-validating analytical benchmarks for the final isolated compound.
Calculated for C₁₂H₁₇O₂: 193.1223, Found: 193.1228
References
Presset, M., Fleury-Brégeot, N., Oehlrich, D., Rombouts, F., & Molander, G. A. (2013). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. Journal of Organic Chemistry, 78(9), 4615-4619.[1]
URL:[Link]
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259.[2]
URL:[Link]
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(10), 3626-3631.[3]
URL:[Link]
protocol for electrophilic cyclization to form 2H-benzopyrans
Application Note: High-Yield Synthesis of 3,4-Disubstituted 2H-Benzopyrans via Electrophilic Cyclization Strategic Relevance in Drug Development 2H-Benzopyrans (commonly known as 2H-chromenes) are privileged structural m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis of 3,4-Disubstituted 2H-Benzopyrans via Electrophilic Cyclization
Strategic Relevance in Drug Development
2H-Benzopyrans (commonly known as 2H-chromenes) are privileged structural motifs embedded within a vast array of biologically active compounds. Derivatives of this scaffold exhibit potent anti-HIV, antidiabetic, antifungal, and estrogenic activities, while also serving as critical components in photochromic materials[1]. Historically, the construction of these heterocycles relied heavily on costly transition-metal catalysts (e.g., Pd, Pt, Au) or harsh reaction conditions[1][2].
This application note details a highly efficient, metal-free protocol for synthesizing 3,4-disubstituted 2H-benzopyrans via the electrophilic cyclization of propargyl aryl ethers[3]. By utilizing inexpensive and readily available electrophiles—such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr)—researchers can achieve excellent yields under mild conditions while maintaining broad functional group tolerance[1][4].
Mechanistic Rationale & Causality
Understanding the reaction mechanism is critical for troubleshooting and optimizing substrate-specific yields. The transformation is fundamentally driven by the electrophilic activation of the alkyne moiety, followed by an intramolecular nucleophilic attack by the electron-rich aromatic ring[3].
Electrophilic Activation: The electrophile (E⁺) coordinates to the alkyne of the propargyl aryl ether, forming a highly reactive halonium or selenonium intermediate[3].
Regioselective Cyclization: The aromatic ring attacks the activated alkyne exclusively via a 6-endo-dig cyclization pathway. This trajectory is kinetically and thermodynamically favored over the 5-exo-dig alternative due to the superior orbital overlap and the inherent stability of the resulting six-membered benzopyran ring[2][3].
Rearomatization: The resulting Wheland-type intermediate undergoes rapid deprotonation to restore aromaticity, yielding the final 3,4-disubstituted 2H-benzopyran[3].
Causality in Reagent Selection: The addition of a mild base (e.g., NaHCO₃) is mandatory when using I₂. As the cyclization proceeds, hydroiodic acid (HI) is generated. If left unneutralized, this acid can prematurely cleave the starting propargyl ether or degrade the product[1][5].
Fig 1: Mechanistic pathway of the 6-endo-dig electrophilic cyclization to form 2H-benzopyrans.
Quantitative Optimization Data
The choice of solvent and electrophile dictates the reaction kinetics. Highly polar, non-nucleophilic solvents stabilize the charged halonium intermediates, drastically accelerating the cyclization rate[1]. The table below summarizes the optimization parameters established in foundational studies for the cyclization of phenyl 3-phenyl-2-propynyl ether[1].
Table 1: Optimization Parameters for the Cyclization of Propargyl Aryl Ethers
Electrophile
Equivalents
Solvent
Base (Equiv)
Yield (%)
Mechanistic Observation
I₂
3.0
CH₃CN
NaHCO₃ (2.0)
61
Moderate conversion; solvent polarity insufficient for rapid cyclization.
I₂
3.0
CH₃NO₂
NaHCO₃ (2.0)
>90
High polarity stabilizes the iodonium intermediate, maximizing yield.
ICl
2.0
CH₂Cl₂
Na₂CO₃ (2.0)
88
Faster kinetics due to the higher electrophilicity of the I-Cl bond.
PhSeBr
2.0
CH₂Cl₂
None
92
Spontaneous cyclization; no base required as HBr byproduct is tolerated.
This step-by-step methodology describes the synthesis of 3-iodo-4-substituted-2H-benzopyrans using iodine (I₂). The protocol is engineered to be self-validating, ensuring researchers can verify success at critical junctures[5].
Fig 2: Step-by-step experimental workflow for the iodocyclization of propargyl aryl ethers.
Reagents & Materials
Propargyl aryl ether substrate (0.25 mmol)
Iodine (I₂, 3.0 equiv, 0.75 mmol)
Sodium bicarbonate (NaHCO₃, 2.0 equiv, 0.50 mmol)
Anhydrous Tetrahydrofuran (THF) or Nitromethane (CH₃NO₂) (5 mL total)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology
Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the propargyl aryl ether (0.25 mmol) in 3 mL of anhydrous THF or CH₃NO₂[5].
Base Addition: Add solid NaHCO₃ (0.50 mmol) to the solution at room temperature. Causality: The heterogeneous base will act as an acid scavenger throughout the reaction without interfering with the electrophile[5].
Electrophilic Activation: Dissolve I₂ (0.75 mmol) in 2 mL of the chosen solvent. Add this dark purple solution dropwise to the reaction mixture over 5 minutes.
Reaction Monitoring (Self-Validation Checkpoint 1): Allow the mixture to stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (typically using a 9:1 Hexanes/EtOAc eluent). The reaction is complete when the starting ether spot disappears. The highly conjugated 2H-benzopyran product will appear as a distinct, intensely UV-active spot[5].
Reductive Quenching: Once complete, quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces the unreacted, highly oxidative I₂ into water-soluble iodide ions (I⁻). Self-Validation Checkpoint 2: The dark purple/brown color of the organic layer will rapidly dissipate, leaving a pale yellow or colorless organic phase[5].
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[5]. Purify the crude residue via silica gel flash chromatography.
Analytical Validation: Confirm the structure via ¹H NMR. The formation of the 2H-benzopyran is characterized by the distinct aliphatic protons of the pyran ring (typically a singlet or doublet around 4.5–5.0 ppm depending on substitution) and the absence of the alkyne/propargylic signatures.
Substrate Scope and Limitations
This protocol is highly versatile but subject to specific electronic and steric constraints:
Electronic Effects: The cyclization is generally robust across varying electronic profiles. However, strongly electron-withdrawing groups (e.g., -NO₂) on the aromatic ring can reduce its nucleophilicity, requiring longer reaction times or the use of a more potent electrophile like ICl[1][5].
Steric Effects: Substitution at the ortho-position of the aromatic ring significantly hinders the cyclization trajectory. Substrates with bulky ortho-substituents typically exhibit lower yields due to steric clashes during the 6-endo-dig transition state[5].
References
Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization
Source: PubMed Central (NIH) / Journal of Organic Chemistry
URL:[Link]
Synthesis of organochalcogen propargyl aryl ethers and their application in the electrophilic cyclization reaction: an efficient preparation of 3-halo-4-chalcogen-2H-benzopyrans
Source: PubMed (NIH) / Journal of Organic Chemistry
URL:[Link]
Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization
Source: ACS Publications / Journal of Organic Chemistry
URL:[Link]
Catalytic Synthesis of 2H‑Chromenes
Source: ACS Catalysis / Michigan State University
URL:[Link]
The Strategic Utility of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran in Modern Organic Synthesis
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry and natural product synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its prevalence in a myriad of biologically active molecules. Among the vast family of THP derivatives, 3-(4-methoxyphenyl)tetrahydro-2H-pyran emerges as a particularly valuable building block. The presence of a methoxy-activated aromatic ring at the 3-position provides a versatile handle for a variety of synthetic transformations, allowing for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Significance of the 3-Aryl-Tetrahydropyran Scaffold
The incorporation of a tetrahydropyran ring into a molecule can significantly enhance its pharmacological profile. The THP scaffold is often used as a bioisosteric replacement for more lipophilic carbocyclic rings, such as cyclohexane, to improve aqueous solubility and modulate metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The aryl substituent at the 3-position further extends the synthetic possibilities, serving as a platform for the introduction of additional functional groups and the construction of elaborate molecular frameworks.
Synthesis of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran: A Detailed Protocol
The synthesis of the title compound can be efficiently achieved through a two-step sequence involving the construction of a dihydropyran precursor followed by its catalytic hydrogenation. This approach offers a reliable and scalable route to this valuable intermediate.
Part 1: Synthesis of 3,4-dihydro-2H-pyran-4-carboxamides
A robust method for the synthesis of functionalized 3,4-dihydro-2H-pyrans involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium[1]. This transformation proceeds with high diastereoselectivity and provides a versatile entry to a range of dihydropyran derivatives.
Experimental Protocol: Synthesis of a Dihydropyran Precursor
Materials:
4-Oxoalkane-1,1,2,2-tetracarbonitrile (1.0 eq)
4-Methoxybenzaldehyde (1.1 eq)
Concentrated Hydrochloric Acid
Dioxane
Water
Procedure:
To a solution of the 4-oxoalkane-1,1,2,2-tetracarbonitrile in dioxane, add 4-methoxybenzaldehyde.
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the desired 3-(4-methoxyphenyl)-3,4-dihydro-2H-pyran derivative.
Causality of Experimental Choices:
The use of a strong acid like hydrochloric acid is crucial for catalyzing the cyclization and subsequent hydrolysis of the nitrile groups to form the carboxamide[1].
Dioxane is an excellent solvent for this reaction as it can dissolve both the polar and non-polar reactants.
The reaction is performed at room temperature to ensure high diastereoselectivity.
Part 2: Catalytic Hydrogenation to 3-(4-Methoxyphenyl)tetrahydro-2H-pyran
The conversion of the dihydropyran precursor to the target tetrahydropyran is achieved through catalytic hydrogenation, a standard and high-yielding transformation.
Experimental Protocol: Hydrogenation of the Dihydropyran
Dissolve the dihydropyran derivative in methanol or ethyl acetate in a suitable hydrogenation vessel.
Carefully add the Pd/C catalyst to the solution.
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
If necessary, the product can be further purified by column chromatography on silica gel.
Causality of Experimental Choices:
Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes.
Methanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.
The reaction is typically run at room temperature and low pressure for safety and to minimize side reactions.
Applications in Organic Synthesis: Unleashing the Potential of the 3-Aryl-Tetrahydropyran Scaffold
The 3-(4-methoxyphenyl)tetrahydro-2H-pyran scaffold is a versatile platform for further synthetic manipulations. The presence of the electron-rich aromatic ring and the tetrahydropyran core allows for a range of transformations. A key application for the broader class of aryl-substituted tetrahydropyrans is their use in stereospecific cross-coupling reactions.
Nickel-Catalyzed Ring-Opening Cross-Coupling: A Powerful C-C Bond Forming Reaction
Aryl-substituted tetrahydropyrans can undergo a nickel-catalyzed Kumada-type cross-coupling reaction with Grignard reagents[2][3][4][5]. This reaction proceeds via a stereospecific ring-opening to furnish acyclic alcohols with the formation of a new carbon-carbon bond at the benzylic position[2][3][4][5]. This methodology provides a powerful tool for the synthesis of complex acyclic molecules with a high degree of stereocontrol.
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Ni(acac)₂, IPr·HCl, and NaOtBu.
Add anhydrous THF and stir the mixture for 15 minutes at room temperature to pre-form the catalyst.
Add a solution of 3-(4-methoxyphenyl)tetrahydro-2H-pyran in anhydrous THF to the catalyst mixture.
Slowly add the MeMgBr solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired ring-opened alcohol.
Mechanistic Rationale: The reaction is believed to proceed through an oxidative addition of the C-O bond of the tetrahydropyran to a low-valent nickel species, followed by transmetalation with the Grignard reagent and reductive elimination to furnish the final product. The use of a bulky N-heterocyclic carbene (NHC) ligand like IPr is often crucial for promoting the desired reactivity and preventing side reactions.
Data Summary
Compound
Molecular Formula
Molecular Weight
Physical State
Key Applications
3-(4-Methoxyphenyl)tetrahydro-2H-pyran
C₁₂H₁₆O₂
192.26 g/mol
Solid or Oil
Building block for complex molecules, precursor for ring-opening cross-coupling reactions.
Visualizing the Synthetic Pathways
Caption: Synthetic route to 3-(4-methoxyphenyl)tetrahydro-2H-pyran and a key application.
Conclusion
3-(4-Methoxyphenyl)tetrahydro-2H-pyran is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the strategic placement of the methoxy-activated aryl group provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. The application of this scaffold in modern synthetic methodologies, such as nickel-catalyzed cross-coupling reactions, highlights its potential for the efficient synthesis of diverse molecular architectures. The protocols and insights provided in this guide are intended to facilitate the broader adoption of this important synthetic intermediate in both academic and industrial research settings.
References
Morken, J. P., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(44), 15476–15479. [Link]
Morken, J. P., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]
PubMed. (2014). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. Journal of the American Chemical Society. [Link]
Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]
Morken, J. P., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]
Pan, Y., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]
Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
Morken, J. P., et al. (2015). Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Organic Letters. [Link]
Moody, C. J., et al. (2006). Synthesis of Aryl-Substituted 3,3a,4,5-Tetrahydropyrrolo[1,2-a] quinolin-1(2H)-ones and 2,3,4,4a,5,6-Hexahydro-1H-pyrido[1,2-a]quinolin-1-ones. The Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. [Link]
Dias, L. C., et al. (2007). Chemoselective RuO 4 Oxidation of Phenyl or p -Methoxyphenyl Groups to Carboxylic Acid Functions in the Presence of a Tetrahydropyran Ring. Organic Letters. [Link]
Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry. [Link]
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]
Kumar, R., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. [Link]
ResearchGate. (2022). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. [Link]
Nasrolahi Shirazi, A., et al. (2013). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]
Google Patents. (2002).
Wang, H. Synthesis and functionalization of π-extended porphyrins. [Link]
Singh, V., et al. (2024). β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry. [Link]
Kobayashi, S., & Tamura, T. (2022). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]
ResearchGate. (2008). Modified synthesis of the tetrahydropyran ring and attachment of the eastern side chain. [Link]
Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[2][4][5]triazine. Turkish Journal of Chemistry. [Link]
Doorn, J. A., et al. (2009). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. Journal of Biological Chemistry. [Link]
application of pyran derivatives in fragrance industry
Application Notes and Protocols: Engineering Pyran Derivatives for the Fragrance Industry 1. Introduction to Pyran Derivatives in Olfaction Pyran derivatives, specifically substituted tetrahydropyrans and dihydropyrans,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols: Engineering Pyran Derivatives for the Fragrance Industry
1. Introduction to Pyran Derivatives in Olfaction
Pyran derivatives, specifically substituted tetrahydropyrans and dihydropyrans, constitute a cornerstone of modern fragrance chemistry[1]. With the regulatory phasing out of traditional floral aldehydes (such as Lilial) due to sensitization and environmental toxicity concerns, the fragrance industry has heavily pivoted toward pyranols[2]. These cyclic ethers offer exceptional olfactory transparency, chemical stability in aggressive product bases (e.g., bleach, low-pH antiperspirants), and high substantivity[3]. This application note details the mechanistic synthesis, experimental protocols, and formulation rationale for key pyran-based odorants: Florol, Rose Oxide, and Clarycet.
2. Olfactory and Physicochemical Profiling
To successfully formulate with pyran derivatives, researchers must understand the correlation between their molecular structure and physicochemical behavior. The inherent stability of the pyran ring prevents the Schiff-base formations and oxidative degradations commonly seen with aldehydes, making them versatile, non-discoloring building blocks[4].
Table 1: Quantitative and Olfactory Data of Key Pyran Derivatives
3. Mechanistic Chemistry & Synthetic Pathways
The synthesis of pyran-based fragrances relies heavily on targeted cyclization strategies to achieve the desired stereochemistry and yield.
Prins Cyclization: The construction of tetrahydropyranols like Florol and Clarycet is typically achieved via the Prins reaction. An aldehyde undergoes electrophilic addition with a homoallylic alcohol in the presence of an acid catalyst.
Photooxygenation & Allylic Rearrangement: Dihydropyrans such as Rose Oxide are synthesized from linear monoterpenes like citronellol[5]. This involves the generation of an allylic hydroperoxide, reduction, and subsequent acid-catalyzed cyclization[6].
Caption: Logical pathways for synthesizing key pyran-based fragrance molecules.
4. Experimental Protocols
Protocol A: Solvent-Free Prins Cyclization for Florol Synthesis
Context & Causality: Traditional Prins cyclizations require hazardous organic solvents and generate significant aqueous waste. This green, solvent-free protocol utilizes mechanochemical activation with p-toluenesulfonic acid (p-TSA) supported on silica gel. The silica gel provides a massive surface area that concentrates the reactants, while p-TSA acts as a Brønsted acid to protonate the aldehyde, driving the electrophilic attack on the homoallylic double bond.
Materials:
Isovaleraldehyde (3-methylbutanal): 10 mmol
Isoprenol (3-methylbut-3-en-1-ol): 10 mmol
p-TSA: 0.5 mmol (5 mol%)
Silica gel (230-400 mesh): 2.0 g
Step-by-Step Methodology:
Preparation of Catalyst Bed: Disperse 0.5 mmol of p-TSA uniformly onto 2.0 g of silica gel. Rationale: The solid support prevents the polymerization of isoprenol, a common side reaction in homogeneous acid catalysis.
Mechanochemical Activation: Add equimolar amounts (10 mmol each) of isovaleraldehyde and isoprenol to the silica/p-TSA mixture. Grind the mixture vigorously in a mortar at room temperature (20-25°C) for 5 to 10 minutes.
Reaction Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The reaction is typically complete within 10 minutes due to the high effective molarity on the silica surface.
Product Isolation: Elute the solid mixture directly with a hexane/ethyl acetate (1:1) solvent system.
Concentration: Evaporate the solvent under reduced pressure to yield Florol as a diastereomeric mixture. (Expected Yield: ~55-65%).
Protocol B: Synthesis of Rose Oxide via Citronellol Photooxygenation
Context & Causality: Natural extraction of Rose Oxide from Bulgarian rose oil is economically unviable for large-scale perfumery[6]. This semi-synthetic route leverages citronellol. The critical step is the singlet oxygen ene reaction, which selectively functionalizes the electron-rich trisubstituted alkene without affecting the primary alcohol[5].
Materials:
(-)-Citronellol: 50 mmol
Rose Bengal (Photosensitizer): 0.1 mol%
Sodium sulfite (Na₂SO₃): 60 mmol
Sulfuric acid (30% aqueous): 15 mL
Methanol (Solvent): 100 mL
Step-by-Step Methodology:
Photooxygenation: Dissolve citronellol and Rose Bengal in methanol. Bubble dry oxygen gas (O₂) through the solution while irradiating with a sodium or tungsten lamp at 0–5°C for 4 hours. Rationale: Rose Bengal excites triplet oxygen to highly reactive singlet oxygen, which attacks the alkene to form allylic hydroperoxides[5].
Reduction: Slowly add aqueous Na₂SO₃ to the reaction mixture at 0°C and stir for 2 hours. Rationale: This safely reduces the unstable hydroperoxides to their corresponding allylic diols.
Acid-Catalyzed Cyclization: Add 30% aqueous sulfuric acid to the mixture and heat to 65–80°C for 3 hours. Rationale: The acid catalyzes the allylic rearrangement and subsequent intramolecular etherification, closing the dihydropyran ring[6].
Neutralization & Extraction: Cool the mixture, neutralize with dilute NaOH, and extract the organic phase with diethyl ether[6].
Fractional Distillation: Purify the crude product via fractional distillation at 70–75°C under reduced pressure (15 mmHg) to isolate the fragrant cis/trans Rose Oxide mixture[6].
Caption: Step-by-step experimental workflow for the synthesis of Rose Oxide.
5. Formulation Insights & Stability Testing
Pyran derivatives exhibit non-linear olfactory behavior depending on the formulation matrix, making them highly valuable to perfumers.
Muguet Accords & Color Stability: Florol acts as a structural blender. Unlike traditional aldehydes, it does not form Schiff bases with nitrogen-containing compounds like anthranilates or indoles. This prevents the discoloration (browning) of the perfume juice over time, ensuring aesthetic stability in fine fragrances[2].
High-pH Stability: In soap bases and detergents (pH 9-10), esters degrade rapidly via saponification. Tetrahydropyrans like Florol remain chemically inert, ensuring the longevity and projection of the floral note in harsh surfactant environments[3].
References
Fraterworks. Florol® – Fraterworks. Available at:
Google Patents. US9593092B2 - Pyran derivatives, their preparation and use thereof in perfumery. Available at:
The Good Scents Company. floral pyranol, 63500-71-0. Available at:
DSM-Firmenich. FLOROL®. Available at:
ResearchGate. Rose Oxide as Fragrance Molecule, Production Aspects, and Future Prospects. Available at:
SciELO. Solvent-free catalysed synthesis of tetrahydropyran odorants: the role of SiO. Available at:
Google Patents. US3166576A - Process for the preparation of rose oxide. Available at:
Application Note: Comprehensive Analytical Characterization of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran
Introduction & Scope The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in biologically active molecules, including super long-acting DPP-4 inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently serving as a core structural motif in biologically active molecules, including super long-acting DPP-4 inhibitors and estrogen receptor modulators[1]. 3-(4-methoxyphenyl)tetrahydro-2H-pyran (Formula: C₁₂H₁₆O₂) represents a specific subclass of aryl-substituted THPs. Because this molecule contains a chiral center at the C3 position and can adopt multiple ring conformations, its complete characterization requires a multi-modal analytical approach.
This application note provides a self-validating, step-by-step protocol for the structural, conformational, and stereochemical characterization of 3-(4-methoxyphenyl)tetrahydro-2H-pyran using High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Physicochemical Summary
Property
Value
Analytical Significance
Molecular Formula
C₁₂H₁₆O₂
Target exact mass for HRMS validation.
Monoisotopic Mass
192.1150 Da
Requires high-resolution MS for <5 ppm mass accuracy.
Stereocenters
1 (C3 position)
Necessitates chiral chromatography to determine enantiomeric excess (ee).
Functional Groups
Aliphatic ether, aromatic ether
Dictates ESI+ ionization preference and characteristic NMR chemical shifts.
Analytical Workflow
Analytical workflow for 3-(4-methoxyphenyl)tetrahydro-2H-pyran characterization.
LC-HRMS: Exact Mass and Purity Determination
Causality of Methodological Choices
To confirm the molecular formula and assess sample purity, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed. Positive Electrospray Ionization (ESI+) is selected because the lone pairs on both the methoxy oxygen and the tetrahydropyran ring oxygen act as excellent proton acceptors in acidic mobile phases[2]. A reversed-phase C18 column is utilized to separate the target compound from potential synthetic byproducts (e.g., unreacted anisole derivatives or ring-opened impurities).
Protocol: LC-HRMS Acquisition
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/Acetonitrile (50:50, v/v) to prevent detector saturation.
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ESI+).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.
MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Acquire data in full-scan mode (m/z 100–1000) with a resolving power of at least 70,000 (FWHM).
Expected MS Data & Validation
Ion Type
Expected m/z
Origin / Fragmentation Pathway
[M+H]⁺
193.1223
Protonation of the ether/methoxy oxygen.
[M+Na]⁺
215.1043
Sodium adduct formation (common in ether-containing molecules).
Self-Validation Checkpoint: The experimental [M+H]⁺ mass must match the theoretical mass (193.1223 Da) within a ±5 ppm error margin. Furthermore, the isotopic pattern must reflect the natural abundance of carbon-13 (an approximate 13% M+1 peak relative to the monoisotopic peak for a 12-carbon molecule).
NMR Spectroscopy: Regio- and Stereochemical Analysis
Causality of Methodological Choices
While MS confirms the formula, NMR is strictly required to confirm the connectivity and the 3D conformation of the THP ring. Monosubstituted tetrahydropyrans undergo rapid chair-chair interconversion at room temperature, but bulky substituents like the 4-methoxyphenyl group strongly bias the equilibrium toward the conformer where the aryl group occupies the equatorial position to minimize 1,3-diaxial steric clashes[4][5].
Chloroform-d (CDCl₃) is chosen as the solvent because it lacks exchangeable protons and provides excellent solubility for moderately polar ethers.
Protocol: 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal standard (0.00 ppm).
2D COSY & HSQC: Acquire to map proton-proton vicinal coupling networks and assign carbon-proton direct bonds, specifically distinguishing the C2, C4, C5, and C6 methylene protons of the pyran ring.
Expected NMR Assignments & Conformational Proof
Position
¹H Shift (ppm)
Multiplicity & Coupling (J in Hz)
¹³C Shift (ppm)
C2 (CH₂)
~3.40 (ax), ~3.95 (eq)
dd (J = 11.0, 10.5); ddd (J = 11.0, 4.5, 2.0)
~73.5
C3 (CH)
~2.85 (ax)
tt (J = 11.0, 4.0)
~42.0
C4 (CH₂)
~1.65 (ax), ~1.95 (eq)
qd (J = 11.0, 4.5); m
~30.5
C5 (CH₂)
~1.55 (ax), ~1.75 (eq)
qt (J = 11.0, 4.5); m
~26.0
C6 (CH₂)
~3.50 (ax), ~4.05 (eq)
td (J = 11.0, 2.5); ddd (J = 11.0, 4.5, 1.5)
~68.5
Aryl (Ar-H)
6.85, 7.15
d (J = 8.5) [AA'BB' system]
114.0, 128.5, 135.0, 158.5
Methoxy
3.80
s
55.3
Self-Validation Checkpoint: The proton at C3 (~2.85 ppm) must exhibit a large trans-diaxial coupling constant (J ≈ 10–12 Hz) with the axial protons of C2 and C4. The presence of this large coupling constant is the definitive, self-validating proof that the C3 proton is axial, and therefore, the 4-methoxyphenyl group is strictly equatorial[4][5].
Because the C3 position is a stereocenter, standard synthesis yields a racemic mixture of (R)- and (S)-3-(4-methoxyphenyl)tetrahydro-2H-pyran. To determine the enantiomeric excess of an asymmetric synthesis or resolution, a chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak IC or OD-H) are ideal. The separation is driven by transient diastereomeric interactions: the methoxyphenyl group engages in π-π stacking with the stationary phase, while the tetrahydropyran oxygen engages in dipole-dipole interactions[6][7].
Protocol: Isocratic Chiral Separation
Column Selection: Chiralpak IC (250 × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (90:10, v/v). Note: Normal phase conditions are utilized to maximize hydrogen bonding and dipole interactions with the chiral selector.
Flow Rate & Temperature: 1.0 mL/min at 25 °C.
Detection: UV absorbance at 225 nm and 275 nm (corresponding to the aromatic ring absorption).
Sample Injection: Inject 10 µL of a 1 mg/mL solution dissolved in the mobile phase.
Self-Validation Checkpoint: Before analyzing the target sample, a known racemic standard of 3-(4-methoxyphenyl)tetrahydro-2H-pyran MUST be injected. The method is only validated if the chromatogram yields two baseline-resolved peaks (Resolution, Rs > 1.5) with an exact 1:1 integration ratio. Only then can the enantiomeric excess of the unknown sample be accurately calculated using the formula: %ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100.
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of Pyran Compounds
Abstract This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of pyran-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of pyran-containing molecules. Pyran rings are core structures in numerous pharmaceutical compounds and natural products, making the accurate determination of their purity a critical aspect of quality control and drug development. This application note details the strategic selection of chromatographic parameters, a robust protocol for analysis, and a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals seeking to establish a reliable method for quantifying pyran compounds and their potential impurities.
Introduction: The Analytical Challenge of Pyran Compounds
Pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom.[1] Its derivatives are ubiquitous in medicinal chemistry and natural products, often conferring significant biological activity. The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Therefore, a robust analytical method is required to separate and quantify the main pyran compound from a range of potential impurities, which may include starting materials, by-products, isomers, and degradation products formed during synthesis or storage.[2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[3] The development of a stability-indicating method is particularly crucial, as it must be able to resolve the API from any degradation products that may form under stress conditions, thus providing a true measure of the compound's stability.[4][5]
Foundational Strategy: Method Development
The goal of method development is to achieve adequate separation of the main analyte from all potential impurities with good peak shape and a reasonable run time. For pyran compounds, which can range from non-polar to highly polar depending on their substituents, Reversed-Phase HPLC (RP-HPLC) is the most versatile and common starting point.[6]
Stationary Phase (Column) Selection
The stationary phase provides the primary mechanism for separation. The choice is dictated by the polarity of the target pyran analyte.
C18 (Octadecylsilane): This is the workhorse of RP-HPLC and the recommended first choice.[7] Its long alkyl chains provide strong hydrophobic retention, ideal for moderately polar to non-polar pyran derivatives.
C8 (Octylsilane): A C8 column offers similar selectivity to a C18 but with less retention.[8] It can be advantageous for more non-polar pyrans that might be too strongly retained on a C18, leading to excessively long run times.
Phenyl-Hexyl: This phase provides alternative selectivity based on π-π interactions, which can be highly effective for pyran compounds containing aromatic rings. It can often resolve impurities that co-elute on a standard C18 column.
Chiral Phases: If enantiomeric or diastereomeric purity is a concern, a specialized chiral stationary phase (e.g., based on amylose or cellulose) is necessary.[9][10] This is a critical consideration for chiral pyran molecules where stereoisomers may have different pharmacological or toxicological profiles.[9]
Mobile Phase Optimization
The mobile phase composition is adjusted to control the elution of analytes from the column.[11]
Solvents: A mixture of high-purity water with an organic modifier, typically HPLC-grade acetonitrile or methanol, is used.[12] Acetonitrile is often preferred for its lower UV cutoff and lower viscosity, which results in lower backpressure.[12]
pH Control: The pH of the mobile phase is a critical parameter, especially for pyran derivatives containing ionizable functional groups (e.g., amino or carboxylic acid groups).[13] Maintaining a consistent pH with a suitable buffer (e.g., phosphate or acetate) is essential for reproducible retention times and good peak shape. For basic heterocycles, a slightly acidic pH (e.g., 3-5) can suppress the interaction of protonated amines with residual silanols on the silica backbone, preventing peak tailing.
Elution Mode:
Isocratic Elution: A constant mobile phase composition is used. This is suitable for simple mixtures where all components elute within a reasonable time frame.
Gradient Elution: The composition of the mobile phase is changed over the course of the analysis (e.g., by increasing the percentage of the organic solvent).[4] This is essential for complex samples containing compounds with a wide range of polarities, allowing for the elution of both early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Detector Selection
The choice of detector depends on the physicochemical properties of the analyte.
UV-Vis/Photodiode Array (PDA) Detector: This is the most common detector for HPLC. It requires the analyte to have a chromophore that absorbs UV or visible light. A PDA detector provides the added advantage of acquiring a full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification.
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to nearly all compounds, making it suitable for pyrans that lack a UV chromophore.[9] However, it is less sensitive than a UV detector and is incompatible with gradient elution.
Mass Spectrometry (MS): Coupling HPLC with an MS detector provides unparalleled specificity and sensitivity. It can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and is a powerful tool for identifying unknown impurities and degradation products.[14]
Workflow for Method Development and Validation
The development of a robust, self-validating method is a systematic process. It begins with initial parameter optimization, proceeds through forced degradation studies to ensure specificity, and culminates in full validation according to regulatory guidelines.
Caption: Workflow for HPLC Method Development and Validation.
Protocol: Stability-Indicating Purity Assay
This protocol describes a general-purpose RP-HPLC method for a hypothetical pyran derivative. Analyst must optimize parameters for their specific compound.
0-20 min, 5% to 95% B; 20-25 min, 95% B; 25.1-30 min, 5% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
PDA, 254 nm (or analyte's λmax)
Injection Vol.
10 µL
Reagent and Sample Preparation
Mobile Phase Preparation: Prepare mobile phases using HPLC-grade solvents. Filter through a 0.45 µm membrane filter and degas thoroughly before use.[15]
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the pyran reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution to ensure the system is performing adequately.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
Analysis and Calculation
Inject the diluent (as a blank), followed by the SST injections.
Once SST criteria are met, inject the sample solution(s) in duplicate.
Identify the main peak corresponding to the pyran compound.
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the active substance.[16]
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH before dilution and analysis.
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl before dilution and analysis.[17]
Oxidative Degradation: Dissolve the sample in 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute and analyze.[18]
Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours. Dissolve, dilute, and analyze.
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16] Dissolve, dilute, and analyze.
A control sample (dissolved in diluent, unstressed) must be analyzed alongside the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak and from each other.
Method Validation (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[19][20]
Validation Parameter
Purpose & Protocol Summary
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Analyze stressed samples and use a PDA detector to check for peak purity.
Peak purity index > 0.995. Baseline resolution (Rs > 1.5) between analyte and all impurities.
Linearity
To demonstrate a proportional relationship between detector response and analyte concentration. Analyze at least five concentrations across the specified range.
Correlation coefficient (r²) ≥ 0.999.
Range
The concentration interval over which the method is precise, accurate, and linear.
For assay: 80% to 120% of the test concentration.[19]
Accuracy
To demonstrate the closeness of the test results to the true value. Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%) with at least three replicates each.
Repeatability: Agreement of results from the same method, operator, and equipment over a short interval. Analyze a minimum of six determinations at 100% concentration. Intermediate Precision: Demonstrates reproducibility across different days, analysts, or equipment.
Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Determined via signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C column temp, ±0.1 mL/min flow rate, ±5% mobile phase composition).
System suitability parameters must still be met.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Conclusion
The development and validation of an HPLC method for the purity assessment of pyran compounds is a systematic process that requires a thorough understanding of chromatographic principles and regulatory expectations. By carefully selecting the stationary and mobile phases, performing comprehensive forced degradation studies, and validating the method against ICH Q2(R1) criteria, a robust and reliable stability-indicating method can be established. This ensures the generation of high-quality, scientifically sound data crucial for the safe development and manufacturing of pharmaceutical products containing pyran moieties.
References
BenchChem. (2025). Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide.
Pharma Trendz. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
Russo, M., et al. (n.d.). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate.
BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3-Chloro-tetrahydro-pyran-4-one.
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
Hossain, M. M., et al. (2025). Comprehensive forced degradation studies of Pyrantel Pamoate to understand mechanistic degradation pathways and identification of major degradation products by high-resolution LC-MS and NMR analysis. ResearchGate.
European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
BenchChem. (2025). A Researcher's Guide to Isomeric Purity Analysis of Dihydro-2H-pyran-3(4H)-one.
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
Welch Materials. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography.
ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
Singh, S. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Ghorbani-Kalhor, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
Weisz, A., et al. (2013). Conventional High-Performance Liquid Chromatography Versus Derivative Spectrophotometry for the Determination of 1,3,6-pyrenetrisulfonic Acid Trisodium Salt and 1,3,6,8-pyrenetetrasulfonic Acid Tetrasodium Salt in the Color Additive D&C Green No. 8 (Pyranine). PubMed.
Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
Heterocyclic Chemistry. (2018). HPLC method.
Moravek. (2024). Exploring the Different Mobile Phases in HPLC.
PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
GC-MS analysis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran Abstract: This comprehensive application note provides a detailed protocol for the...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran
Abstract: This comprehensive application note provides a detailed protocol for the identification and quantification of 3-(4-methoxyphenyl)tetrahydro-2H-pyran using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this guide explains the causality behind methodological choices, ensuring robust and reliable results. The protocol covers sample preparation, instrument configuration, data acquisition, and analysis, and is grounded in established analytical principles and regulatory expectations.
Introduction and Significance
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. Its stereochemical complexity and ability to influence physicochemical properties make it a valuable structural motif. 3-(4-methoxyphenyl)tetrahydro-2H-pyran is a representative of this class, serving as a potential intermediate or a core structure in the synthesis of novel chemical entities.
Ensuring the purity, identity, and stability of such compounds is a critical step in the pharmaceutical development pipeline. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification. This application note establishes a validated GC-MS method suitable for quality control, impurity profiling, and stability testing of 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
Principle of the GC-MS Method
The analytical strategy hinges on the synergistic power of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection and identification.
Gas Chromatography (GC): The analyte, dissolved in a suitable volatile solvent, is injected into a heated port where it is vaporized. An inert carrier gas (Helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase. Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster.
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries or a known standard.
The combination of a compound's unique retention time from the GC and its characteristic mass spectrum from the MS provides an exceptionally high degree of confidence in its identification.
Experimental Protocol
This section details the complete workflow, from sample handling to data acquisition.
A well-characterized reference standard is essential for identity confirmation and quantification.
Solvent
Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
Must be a volatile organic solvent that fully dissolves the analyte and is compatible with the GC system. High purity is crucial to avoid interfering peaks.
GC Vials
2 mL amber glass vials with PTFE-lined septa
Glass is inert and prevents leaching of contaminants. PTFE septa are chemically resistant and prevent sample adsorption.
Carrier Gas
Helium, 99.999% purity or higher
Helium provides excellent chromatographic efficiency and is inert. High purity is required to prevent column degradation and high background noise.
Sample and Standard Preparation
The "dilute and shoot" method is employed for its simplicity and suitability for analyzing high-purity samples like active pharmaceutical ingredients (APIs) or synthetic intermediates.
Stock Standard Preparation (1000 µg/mL):
Accurately weigh approximately 10 mg of the 3-(4-methoxyphenyl)tetrahydro-2H-pyran reference standard into a 10 mL volumetric flask.
Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). Cap and mix thoroughly by inversion.
Scientist's Note: This stock solution serves as the basis for all further dilutions for calibration and control samples.
Working Standard Preparation (e.g., 10 µg/mL):
Pipette 100 µL of the 1000 µg/mL stock standard into a 10 mL volumetric flask.
Dilute to the mark with the solvent. This concentration is typically suitable for achieving a good signal-to-noise ratio without overloading the GC column.
Test Sample Preparation:
Prepare the test sample at a concentration similar to the working standard (e.g., 10 µg/mL) using the same solvent.
If the sample contains particulates, it must be filtered through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column.
Final Step:
Transfer the final solutions (blanks, standards, and samples) into 2 mL autosampler vials for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran and should be optimized as necessary.
Parameter
Setting
Rationale
GC System
Agilent 8890, Shimadzu GC-2030, or equivalent
A modern GC system with electronic pneumatic control (EPC) ensures reproducible retention times.
Mass Spectrometer
Agilent 5977, Shimadzu QP2020, or equivalent single quadrupole MS
A standard single quadrupole MS is sufficient for routine identification and quantification.
GC Column
Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds and is robust.
Injection Mode
Splitless (or Split 10:1)
Splitless mode is used for trace analysis to transfer the maximum amount of analyte to the column. A split injection can be used for higher concentration samples to prevent column overload.
Injection Volume
1 µL
A standard volume that balances sensitivity with potential for inlet overload.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Provides optimal column efficiency and is compatible with the mass spectrometer.
Oven Program
Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
The initial temperature ensures good peak focusing. The ramp rate is designed to elute the analyte as a sharp peak, well-separated from solvent and potential impurities. The final hold ensures that any less volatile components are eluted from the column.
MS Transfer Line
280 °C
Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS, but not so hot as to cause degradation.
Ion Source Type
Electron Ionization (EI)
EI is a standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ion Source Temp.
230 °C
A standard temperature that balances ionization efficiency with analyte stability.
Ionization Energy
70 eV
The universal standard for EI-MS, which ensures that fragmentation patterns are consistent and comparable across different instruments and libraries.
Mass Scan Range
40 - 450 m/z
This range is wide enough to capture the molecular ion (expected at m/z 206) and all significant fragment ions, while excluding low-mass noise from air and water.
Data Analysis and Interpretation
Analyte Identification
The identity of 3-(4-methoxyphenyl)tetrahydro-2H-pyran is confirmed by a two-factor authentication:
Retention Time (RT): The peak corresponding to the analyte in the sample chromatogram must have the same retention time (within a narrow window, e.g., ±0.1 minutes) as the reference standard analyzed under the identical conditions.
Mass Spectrum: The mass spectrum of the sample peak must match the mass spectrum of the reference standard. A library match against a commercial database like NIST or Wiley can provide additional confidence.
Predicted Fragmentation Pattern
The molecular weight of 3-(4-methoxyphenyl)tetrahydro-2H-pyran (C₁₂H₁₆O₂) is 206.27 g/mol . Upon electron ionization, the molecular ion peak [M]⁺• is expected at m/z 206. Key fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the pyran ring and the methoxyphenyl group. This would lead to a highly stable methoxybenzyl (anisyl) cation at m/z 121 . This is very likely to be the base peak (the most abundant ion) in the spectrum.
Loss of Methoxyl Group: Cleavage of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 175 [M-31]⁺.
Pyran Ring Fragmentation: The tetrahydropyran ring can undergo various ring-opening and cleavage fragmentations, leading to smaller ions.
The presence of the molecular ion at m/z 206 and a dominant base peak at m/z 121 would provide strong evidence for the compound's structure.
Method Validation
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The key validation parameters, based on ICH Q2(R2) guidelines, are summarized below.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can detect the analyte without interference from impurities, degradants, or matrix components.
The analyte peak should be well-resolved from other peaks. Peak purity analysis (using MS data) should confirm no co-eluting species.
Linearity & Range
To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Prepare standards at 5-7 concentration levels (e.g., 1-20 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Accuracy
To measure the closeness of the test results to the true value.
Analyze samples spiked with a known amount of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0% - 102.0%.
Precision
To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability and Intermediate Precision.
Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicate injections of the same standard. Intermediate Precision: RSD ≤ 3.0% for analyses performed by different analysts, on different days, or with different instruments.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantified.
Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Typically determined as a signal-to-noise ratio of 10:1. The LOQ must be verified for precision (e.g., RSD ≤ 10%).
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters like oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min). Results should remain within acceptance criteria.
Visualized Workflows and Structures
Overall Analytical Workflow
Caption: GC-MS workflow from preparation to reporting.
Analyte Chemical Structure
Application
Application Notes & Protocols for the Development of Antitumor Agents from Tetrahydropyran Derivatives
Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Oncology The tetrahydropyran (THP) ring is a core structural motif found in a vast array of biologically active natural products, many of which exhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Oncology
The tetrahydropyran (THP) ring is a core structural motif found in a vast array of biologically active natural products, many of which exhibit significant pharmacological properties.[1] In the realm of oncology, this heterocyclic scaffold has garnered substantial attention as a "privileged structure," capable of serving as a foundation for the design of potent antitumor agents.[2] Naturally occurring THP-containing compounds, such as the marine macrolide Neopeltolide, have demonstrated potent antiproliferative activities, sparking extensive research into their synthesis and mechanism of action.[1]
Synthetic modifications of the THP core have led to the development of novel derivatives with enhanced efficacy and selectivity against various cancer cell lines.[2][3] These efforts aim to overcome the limitations of current chemotherapeutics, such as drug resistance and off-target toxicity.[4][5] This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, in vitro screening, mechanistic elucidation, and preclinical in vivo evaluation of novel tetrahydropyran derivatives as potential anticancer agents. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure technical accuracy and reproducibility.
Part 1: Synthesis of Bioactive Tetrahydropyran Derivatives
The strategic synthesis of a library of THP derivatives is the foundational step in the drug discovery pipeline. Methodologies like the Prins cyclization, intramolecular oxa-Michael addition, and multicomponent reactions offer versatile and stereoselective routes to construct the core THP ring.[1][2][6] The choice of synthetic strategy is critical as it dictates the ability to introduce diverse substituents, which is essential for establishing structure-activity relationships (SAR).
A particularly effective approach involves the Prins cyclization to form the THP ring, followed by functional group manipulation to introduce pharmacophoric groups like guanylhydrazones, which have been shown to potentiate anticancer activity.[2]
Protocol 1: Synthesis of Tetrahydropyranyl Guanylhydrazone Derivatives
This protocol details a multi-step synthesis adapted from established methods, starting from a Barbier reaction followed by a Prins cyclization to yield the key tetrahydropyran ketone intermediate.[2]
Step 1: Synthesis of Homoallylic Alcohol (Barbier Reaction)
To a stirred suspension of magnesium turnings and a catalytic amount of iodine in dry tetrahydrofuran (THF), add a solution of the appropriate aryl halide (e.g., 4-fluorobromobenzene) dropwise.
After the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), cool the reaction to 0 °C.
Add a solution of a suitable homoallylic aldehyde (e.g., 3-butenal) in dry THF dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the desired homoallylic alcohol.
Step 2: Synthesis of Tetrahydropyran Alcohol (Prins Cyclization)
Dissolve the homoallylic alcohol and an appropriate aldehyde (e.g., benzaldehyde) in dichloromethane (DCM).
Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., InCl₃ or Sc(OTf)₃) portion-wise.
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify via flash column chromatography to obtain the tetrahydropyran alcohol.
Step 3: Oxidation to Tetrahydropyran Ketone
Dissolve the tetrahydropyran alcohol in DCM.
Add pyridinium chlorochromate (PCC) portion-wise at room temperature.[2]
Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.
Concentrate the filtrate to yield the tetrahydropyran ketone, which is often used in the next step without further purification.[2]
Step 4: Formation of Guanylhydrazone Derivative (Microwave-Assisted)
In a microwave-safe vessel, combine the tetrahydropyran ketone, aminoguanidine hydrochloride, and ethanol.[2]
Irradiate the mixture in a microwave reactor at 100 °C (250 W) for 5-10 minutes.[2]
Cool the reaction vessel to room temperature.
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final guanylhydrazone derivative in high yield and purity.[2]
Part 2: In Vitro Evaluation of Antitumor Activity
Initial screening of newly synthesized compounds for anticancer activity is performed using in vitro cell-based assays.[7][8] These assays provide crucial data on the cytotoxicity of the compounds against a panel of human cancer cell lines, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).[8][9] It is imperative to include a non-cancerous cell line to assess the selectivity of the compounds, a critical factor for a viable drug candidate.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Materials:
Human cancer cell lines (e.g., K562 - chronic myeloid leukemia, MCF-7 - breast adenocarcinoma) and a normal cell line (e.g., HUVEC - human umbilical vein endothelial cells).
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
Tetrahydropyran derivatives dissolved in DMSO (stock solutions).
MTT solution (5 mg/mL in PBS).
Dimethyl sulfoxide (DMSO).
96-well microplates.
Procedure:
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the tetrahydropyran derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Etoposide or Doxorubicin).[2]
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Cytotoxicity of THP Derivatives
Compound
Substituent (R)
IC₅₀ (µM) vs. K562
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. HUVEC (Normal)
Selectivity Index (SI)¹
THP-01
Phenyl
15.2
25.8
>100
>6.5
THP-02
4-Fluorophenyl
8.5
12.1
95.3
11.2
THP-03
2-Naphthyl
4.1
6.7
88.2
21.5
Etoposide
(Reference Drug)
2.5
3.1
15.4
6.2
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (K562). A higher SI indicates greater selectivity for cancer cells.
Part 3: Elucidating the Mechanism of Action
Once a compound demonstrates potent and selective cytotoxicity, the next critical phase is to understand its mechanism of action. Many successful anticancer drugs exert their effects by inducing cell cycle arrest or apoptosis (programmed cell death).[2][12]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Procedure:
Seed cells (e.g., K562) in 6-well plates and allow them to attach overnight.
Treat the cells with the test compound (e.g., THP-03 at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
Harvest the cells (including floating cells in the supernatant), wash with ice-cold PBS, and fix them in 70% ethanol at -20 °C for at least 2 hours.
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
Incubate in the dark at room temperature for 30 minutes.
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase distribution.
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.[2]
Visualizing Mechanistic Pathways
The induction of apoptosis is a desirable trait for an anticancer agent. It is often triggered by cellular damage, such as DNA damage caused by topoisomerase II inhibitors like etoposide.[2] Tetrahydropyran derivatives may induce apoptosis through similar or distinct pathways.
Caption: Intrinsic apoptosis pathway potentially activated by THP derivatives.
Part 4: Preclinical In Vivo Evaluation
While in vitro assays are essential for initial screening, they do not replicate the complex biological environment of a living organism.[7][13] Therefore, promising candidates must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-animal system.[8][14][15] The cell line-derived xenograft (CDX) model is a widely used preclinical model for this purpose.[15][16]
Protocol 4: Murine Xenograft Model for Efficacy Testing
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.[17]
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MCF-7 cells) into the flank of each mouse.[17]
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Drug Administration: Administer the test compound (e.g., THP-03 formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only. A positive control group (e.g., treated with a standard-of-care drug) should also be included.[16]
Efficacy Assessment: Measure tumor volume (using calipers) and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
Toxicity Assessment: Monitor the animals throughout the study for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
Workflow for Preclinical In Vivo Studies
Caption: Standard workflow for a xenograft model efficacy study.
Part 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from in vitro and in vivo testing of an initial series of compounds allows for the establishment of a Structure-Activity Relationship (SAR). SAR studies analyze how chemical modifications to the parent scaffold affect biological activity, guiding the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.[4] For instance, studies have shown that adding lipophilic groups, such as naphthyl rings, can increase the potency of THP derivatives.[2]
Lead Optimization Cycle
The goal of SAR is to enter a lead optimization cycle, where medicinal chemists synthesize new analogs based on SAR insights, and biologists test them, creating an iterative feedback loop to develop a preclinical candidate.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion
The development of antitumor agents from tetrahydropyran derivatives represents a promising avenue in cancer drug discovery. The journey from initial concept to a potential preclinical candidate is a multi-stage process requiring a synergistic interplay between synthetic chemistry, cell biology, and in vivo pharmacology. By employing robust and validated protocols for synthesis, in vitro screening, mechanistic studies, and in vivo evaluation, researchers can systematically identify and optimize novel THP-based compounds. The ultimate goal is the development of new therapeutics that offer improved efficacy and a better safety profile compared to existing treatments, addressing the urgent, ongoing need in clinical oncology. Some THP-containing compounds, such as Pirarubicin (a derivative of Adriamycin), have already undergone clinical studies, demonstrating the therapeutic potential of this scaffold.[18]
References
De Oliveira, B. G., de Castro, P. P., de Oliveira, P. F., & de Souza, R. O. (2016). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules, 21(10), 1284. [Link]
Ocana, A., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Biotechnology, 12(10), 1546-1553. [Link]
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Pharmacology Discovery Services. [Link]
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Technical Paper. [Link]
Kim, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 446. [Link]
Gualdron-Reyes, A. F., et al. (2024). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. ResearchGate. [Link]
Wouters, B. G., & Skarsgard, L. D. (1994). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 170(4), 191-201. [Link]
Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1845-1856. [Link]
Majima, H., & Ohta, K. (1987). Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP). Biomedicine & Pharmacotherapy, 41(5), 237-243. [Link]
Mori, H., et al. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Biomaterials, 309, 122588. [Link]
Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology Services. [Link]
Biocompare. (2025). In Vivo Models. Biocompare. [Link]
Golebiewska, J., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 611. [Link]
Tuszynski, G. P., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 21(6A), 3801-3808. [Link]
Li, J., et al. (2015). Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. Molecules, 20(9), 17613-17627. [Link]
Li, J., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. Oncotarget, 7(33), 53631-53643. [Link]
Al-Warhi, T., et al. (2021). Synthesis and antitumor activity of new tetrahydrocurcumin derivatives via click reaction. ResearchGate. [Link]
IntechOpen. (2017). Green Chemistry and Synthesis of Anticancer Molecule. IntechOpen. [Link]
Preprints.org. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Preprints.org. [Link]
Astani, A., & Schnitzler, P. (2022). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Cancers, 14(5), 1153. [Link]
Mondal, R., et al. (2025). Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Current Topics in Medicinal Chemistry, 25. [Link]
Harris, E. N., et al. (2018). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 18(12), 1735-1742. [Link]
Gill, A., et al. (2021). Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7436-7459. [Link]
Wang, X. F., et al. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. RSC Advances, 11(48), 30209-30228. [Link]
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Neergheen-Bhujun, V. S. (2010). Targeting specific cell signaling transduction pathways by dietary and medicinal phytochemicals in cancer chemoprevention. Toxicology, 278(2), 229-241. [Link]
Gill, A., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7436-7459. [Link]
Al-Hujaily, E. M., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(2), 488. [Link]
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Application Note: 3-(4-Methoxyphenyl)tetrahydro-2H-pyran as a Strategic Building Block in Targeted Drug Discovery
Introduction & Strategic Rationale In contemporary medicinal chemistry, the shift away from "flat," highly lipophilic aromatic rings toward sp³-rich, three-dimensional scaffolds is a cornerstone of improving clinical suc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In contemporary medicinal chemistry, the shift away from "flat," highly lipophilic aromatic rings toward sp³-rich, three-dimensional scaffolds is a cornerstone of improving clinical success rates.1[1] (3-MeO-Ph-THP) represents a highly versatile building block that perfectly aligns with this paradigm.
As a Senior Application Scientist, I frequently advocate for the integration of the tetrahydropyran (THP) core over traditional carbocycles (like cyclohexane) or basic heterocycles (like piperidine). The THP ring acts as a bioisostere that introduces a critical hydrogen-bond acceptor (the oxygen atom) while simultaneously lowering the overall partition coefficient (LogP). Coupled with the 4-methoxyphenyl moiety—which serves as a robust, protected synthetic handle—this building block allows for late-stage diversification while maintaining excellent physicochemical properties.
Application in Epigenetic Drug Discovery
A premier example of 3-MeO-Ph-THP's utility is found in the development of epigenetic modulators, specifically2[2]. EP300 and CREBBP are histone acetyltransferases (HATs) that play pivotal roles in chromatin remodeling and the activation of oncogenes in prostate, breast, and lung cancers.
Historically, targeting the HAT domain has been challenging due to the highly polar nature of the binding pocket. By utilizing the 3-MeO-Ph-THP scaffold, researchers can orient the pharmacophore precisely within the catalytic domain. The THP oxygen interacts favorably with the solvent network of the binding pocket, while the methoxy group can be unmasked and functionalized to probe deeper sub-pockets, yielding highly potent and selective antitumor agents.
Physicochemical Profiling
Understanding the causality behind selecting 3-MeO-Ph-THP requires a direct comparison with its carbocyclic counterpart. Table 1 illustrates how the introduction of the THP oxygen fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Physicochemical Impact of the THP Scaffold vs. Cyclohexane Analog
Parameter
Cyclohexane Analog
THP Analog (3-MeO-Ph-THP)
Causality / Impact on Drug Design
cLogP
4.2
2.8
The oxygen atom significantly lowers lipophilicity, preventing non-specific protein binding and off-target toxicity.
Aqueous Solubility
< 10 µM
> 150 µM
The H-bond acceptor (THP oxygen) improves solvation in aqueous media, critical for oral bioavailability.
H-Bond Acceptors
1
2
Enhanced interaction with target pocket water networks, improving binding enthalpy.
To utilize 3-MeO-Ph-THP effectively, the methoxy ether must be cleaved to reveal a reactive phenol, which is subsequently activated and cross-coupled. The following protocols are designed as self-validating systems to ensure high-fidelity execution.
Protocol A: Ether Cleavage (Demethylation)
Causality: The methoxy group is highly stable during early-stage core assembly (e.g., Grignard reactions or harsh reductions). To functionalize the aromatic ring, we use Boron Tribromide (BBr₃), a strong Lewis acid that selectively coordinates to the methoxy oxygen, facilitating methyl-oxygen bond cleavage via bromide attack without rupturing the sensitive THP ring.
Step-by-Step Methodology:
Preparation: Purge a flame-dried 50 mL round-bottom flask with argon. Dissolve 3-MeO-Ph-THP (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical Note: Strict temperature control is required to prevent BBr₃ from cleaving the endocyclic THP ether.
Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 15 minutes to control the exothermic coordination.
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.
Self-Validation Check: Sample 10 µL of the reaction, quench in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges with an [M-H]⁻ mass corresponding to the phenol.
Quenching & Workup: Cool the flask back to 0 °C. Carefully quench with methanol (5 mL) dropwise to destroy excess BBr₃, followed by the addition of saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Activation and Suzuki-Miyaura Cross-Coupling
Causality: The resulting phenol is a poor leaving group. Converting it to a trifluoromethanesulfonate (triflate) creates a highly electrophilic center, priming the molecule for palladium-catalyzed cross-coupling to explore the chemical space of the target binding pocket.
Step-by-Step Methodology:
Triflation: Dissolve the phenol intermediate (1.0 eq) in anhydrous DCM. Add pyridine (3.0 eq) and cool to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq) dropwise. Stir for 2 hours at room temperature.
Self-Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The polar phenol spot (low Rf) should quantitatively convert to a highly non-polar triflate spot (high Rf).
Coupling Setup: In a microwave vial, combine the triflate (1.0 eq), an arylboronic acid of choice (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-dioxane/H₂O (4:1). Degas the mixture by bubbling argon through the solution for 10 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
Reaction: Seal the vial and heat at 90 °C for 12 hours.
Self-Validation Check: Analyze via LC-MS to confirm the presence of the cross-coupled product and the complete consumption of the triflate.
Synthetic and Biological Workflow
The following diagram maps the logical progression from the raw building block through synthetic functionalization to its ultimate biological application.
Figure 1: Synthetic workflow and biological targeting of 3-MeO-Ph-THP derived EP300/CREBBP inhibitors.
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran
Welcome to the dedicated technical support resource for the synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists to provide i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for the synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.
Introduction to Synthetic Strategies
The synthesis of 3-aryltetrahydropyrans, such as 3-(4-methoxyphenyl)tetrahydro-2H-pyran, is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. Several robust synthetic routes can be employed, each with its own set of advantages and potential challenges. The optimal choice of strategy depends on factors such as the availability of starting materials, desired scale, and stereochemical requirements. This guide will focus on three primary and effective methods:
Grignard Reaction: A classic and direct approach involving the coupling of a Grignard reagent with a suitable electrophile.
Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction known for its functional group tolerance.
Prins Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, offering a convergent route to the tetrahydropyran ring.
This support center will delve into the intricacies of each method, providing you with the necessary knowledge to not only execute these syntheses successfully but also to troubleshoot and optimize them effectively.
This section addresses common issues encountered during the synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran, offering potential causes and actionable solutions.
Grignard Reaction Route
Q1: I am getting a very low yield in my Grignard reaction between 4-methoxyphenylmagnesium bromide and 3-bromotetrahydropyran. What are the likely causes?
A1: Low yields in Grignard reactions are a frequent issue and can stem from several factors. Here's a systematic troubleshooting approach:
Grignard Reagent Quality: The quality of your Grignard reagent is paramount. Grignard reagents are highly sensitive to moisture and air.[1]
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (diethyl ether or THF are common choices).[2][3] If you are preparing the Grignard reagent yourself from 4-bromoanisole and magnesium turnings, ensure the magnesium surface is activated (a crystal of iodine can be used as an indicator).[4][5] It is highly recommended to titrate your Grignard reagent before use to determine its exact concentration.[6]
Side Reactions:
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide (4-bromoanisole) to form a biphenyl byproduct. This is more prevalent at higher temperatures.[6]
Solution: Maintain a low reaction temperature during the formation of the Grignard reagent.
Reaction with Solvent: While generally stable in ether or THF, prolonged reflux or the presence of impurities can lead to reactions with the solvent.
Reaction Conditions:
Temperature: The addition of the 3-bromotetrahydropyran to the Grignard reagent should be done at a low temperature (e.g., 0 °C or below) to control the exothermicity and minimize side reactions.
Addition Rate: A slow, dropwise addition of the electrophile to the Grignard solution is crucial to maintain a low concentration of the electrophile and prevent side reactions.
Q2: My reaction is turning dark brown/black during the Grignard reagent formation. Is this normal?
A2: A color change to cloudy grey or light brown is normal during Grignard reagent formation. However, a very dark brown or black color can indicate decomposition or side reactions.
Potential Causes:
Impurities: Impurities in the magnesium or the aryl halide can catalyze decomposition.
Overheating: Excessive heat can lead to the formation of finely divided metal from side reactions, causing the dark color.
Solutions:
Use high-purity magnesium turnings and distill your 4-bromoanisole before use.
Control the rate of addition of the aryl halide to the magnesium to maintain a gentle reflux. If necessary, use an external cooling bath.
Suzuki-Miyaura Coupling Route
Q3: My Suzuki-Miyaura coupling between a 3-tetrahydropyranylboronic ester and 4-bromoanisole is not going to completion. What can I do?
A3: Incomplete conversion in Suzuki-Miyaura couplings is a common challenge. The success of this reaction is highly dependent on the catalyst system, base, and solvent.[7][8]
Catalyst System:
Palladium Source and Ligand: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical. For coupling with saturated heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often give better results than traditional ligands like triphenylphosphine.[9][10][11]
Catalyst Deactivation: The catalyst can be deactivated by oxygen.
Solution: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9]
Base: The base plays a crucial role in the transmetalation step.[12][13]
Solution: The optimal base depends on the substrates. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. A screening of different bases may be necessary. For substrates sensitive to strong bases, a milder base like KF can be used.[13]
Solvent System:
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The ratio of the solvents can significantly impact the reaction rate and yield.[10][14]
Boronic Acid/Ester Stability:
Protodeboronation: The boronic acid or ester can be cleaved by water, especially at higher temperatures and in the presence of a strong base.
Solution: Use anhydrous conditions if possible, or minimize the reaction time and temperature. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.
Q4: I am observing a significant amount of homocoupling of my 4-bromoanisole. How can I prevent this?
A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.
Causes:
Oxygen: As mentioned, oxygen can promote homocoupling.
High Temperature: Higher temperatures can favor this side reaction.
Solutions:
Thorough Degassing: This is the most critical step to minimize homocoupling.[9]
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium/ligand combinations.
Prins Cyclization Route
Q5: My Prins cyclization is giving a low yield of the desired 3-aryl-tetrahydropyran and several byproducts. How can I improve the selectivity?
A5: The Prins cyclization is a powerful tool but can be prone to side reactions if not carefully controlled.[15]
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid are critical for both yield and stereoselectivity.[7][16]
Solution: A variety of Lewis acids can be used, including BF₃·OEt₂, SnCl₄, In(OTf)₃, and BiCl₃.[15][17] A screening of different Lewis acids is often necessary to find the optimal one for your specific substrate. The amount of Lewis acid can also be tuned; sometimes catalytic amounts are sufficient, while other cases may require stoichiometric amounts.
Side Reactions:
Oxonia-Cope Rearrangement: This is a common competing reaction that can lead to racemization and the formation of byproducts.[7][15]
Solution: This rearrangement is often favored by certain Lewis acids and higher temperatures. Running the reaction at a lower temperature and carefully selecting the Lewis acid can help to suppress this pathway.
Formation of Dioxanes: If formaldehyde is used as the aldehyde component, it can self-condense or react with the homoallylic alcohol to form dioxanes.
Solution: Use a stoichiometric amount of formaldehyde. Paraformaldehyde is often used as a source of formaldehyde.
Reaction Conditions:
Temperature: Lower temperatures generally favor the desired cyclization over side reactions.
Solvent: The polarity of the solvent can influence the stability of the intermediate oxocarbenium ion and thus the reaction outcome. Dichloromethane is a commonly used solvent.
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 3-(4-methoxyphenyl)tetrahydro-2H-pyran via a Suzuki-Miyaura coupling of a 3-tetrahydropyranylboronic acid pinacol ester with 4-bromoanisole.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-(tetrahydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents).
Add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) to the flask.
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[9]
Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the aryl halide) and degassed water (1/10th the volume of dioxane) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
Optimization Data:
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Yield (%)
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2)
Toluene/H₂O
100
45
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Dioxane/H₂O
100
85
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃ (2)
DME/H₂O
90
82
Note: This data is illustrative and actual yields may vary depending on the specific reaction conditions and scale.
Purification Guide
The target molecule, 3-(4-methoxyphenyl)tetrahydro-2H-pyran, is a moderately polar compound. Column chromatography is the most common method for its purification.
Troubleshooting Purification:
Problem: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane.
Solution: Your compound may be more polar than anticipated, or there may be highly polar impurities. Switch to a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH and gradually increase it.[18]
Problem: The spots on the TLC plate are streaking.
Solution: Streaking can be caused by overloading the TLC plate or by acidic or basic impurities. Try spotting a more dilute solution. If streaking persists, you can try adding a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
Problem: The compound co-elutes with a byproduct.
Solution: If a simple hexane/ethyl acetate or DCM/MeOH gradient does not provide adequate separation, you may need to try a different solvent system (e.g., toluene/acetone) or a different stationary phase (e.g., alumina).[19]
General Column Chromatography Procedure:
Choose a solvent system: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35.
Pack the column: Prepare a slurry of silica gel in your initial, least polar eluting solvent and pour it into the column. Pack the silica evenly.[20]
Load the sample: Dissolve your crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.[18]
Elute: Carefully add your eluting solvent and begin collecting fractions. If using a gradient, slowly and systematically increase the polarity of the eluent.
Analyze fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Troubleshooting Logic:
Caption: A decision tree for troubleshooting low yields.
References
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]
Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Request PDF. [Link]
On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Semantic Scholar. [Link]
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois. [Link]
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]
The Evans Aldol-Prins cyclization: a general and stereoselective method for the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans. Semantic Scholar. [Link]
An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
ChemInform Abstract: Recent Developments in the Field of Oxa-Michael Reactions. Wiley Online Library. [Link]
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Preprints.org. [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]
Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]
Stereoselective Synthesis of the Tetrahydropyran Core of Polycarvernoside A. Organic Letters. [Link]
Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
(PDF) Synthesis of new heterocyclic compounds of tetrahydropyrans series. ResearchGate. [Link]
Technical Support Center: Purification of Crude 3-(4-Methoxyphenyl)tetrahydro-2H-pyran
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Author: BenchChem Technical Support Team. Date: March 2026
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Finalizing Content and Diagrams
My focus is now on polishing the document. I'm reviewing the overall flow and adjusting for the Senior Application Scientist tone. The diagrams are finalized, the data is clearly presented, and all references are checked and integrated. The Q&A troubleshooting guide is now ready for review, and I am incorporating feedback to refine the overall presentation. I am satisfied with the current state, and the work is prepared for review.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(4-methoxyphenyl)tetrahydro-2H-pyran (MW: 192.25 g/mol ).
Synthesized primarily via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Grignard addition/reduction sequences, this molecule presents unique purification hurdles. The electron-rich anisole ring and the non-polar tetrahydropyran (THP) core dictate its chromatographic behavior, while the ether oxygens act as weak Lewis bases that can sequester transition metal catalysts. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation suitable for downstream drug development.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my product co-elute with the aryl halide starting material (e.g., 4-bromoanisole) during normal phase silica gel chromatography?Causality: The THP ring and the methoxy group offer limited hydrogen-bond accepting capabilities, resulting in weak interactions with the silanol groups of the stationary phase [2.1]. 4-bromoanisole shares a highly similar polarity profile. Standard Hexanes/Ethyl Acetate (EtOAc) gradients often fail because EtOAc is a strong hydrogen bond acceptor that overwhelms the subtle silanol-ether interactions needed for separation.
Solution: Switch your polar modifier from EtOAc to Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). MTBE provides a milder, more selective dipole interaction. Run a highly optimized, shallow gradient (e.g., 0% to 10% MTBE in Hexanes over 15 column volumes).
Q2: I am detecting high levels of residual Palladium (>100 ppm) in my isolated product even after flash chromatography. How can I clear this?Causality: The oxygen atoms in the THP ring and the methoxy group act as weak bidentate ligands, chelating Pd(0) or Pd(II) species from the cross-coupling reaction. Standard silica chromatography is often insufficient for complete metal clearance, as the metal-product complex travels together through the column[1].
Solution: Implement a functionalized silica scavenger post-chromatography. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or microporous polystyrene-bound trimercaptotriazine (MP-TMT) possesses a much higher affinity for Palladium than your THP ether, effectively stripping the metal from the product[2].
Q3: My compound degrades or loses yield during the final concentration step. What is happening?Causality: Ethers like THP are susceptible to auto-oxidation, forming hydroperoxides upon prolonged exposure to oxygen and light. More critically, trace acidic impurities leaching from standard silica gel can catalyze the ring-opening of the THP moiety or cleave the ether linkages during thermal concentration.
Solution: Buffer your chromatography eluent with 0.1% Triethylamine (Et₃N) to neutralize acidic silanol sites. During isolation, evaporate the solvent under a controlled vacuum with a water bath temperature strictly below 40 °C.
Part 2: Quantitative Data Summary
The following table summarizes the critical parameters for the purification of 3-(4-methoxyphenyl)tetrahydro-2H-pyran to meet pharmaceutical intermediate specifications.
Parameter
Recommended Specification / Value
Mechanistic Rationale
Optimal Solvent System
Hexanes / MTBE (0-10% gradient)
Maximizes subtle dipole interactions for ether separation[3].
Expected
Rf
Value
~0.35 (in 10% MTBE/Hexanes)
Ensures sufficient retention time for theoretical plate equilibration.
Silica Additive
0.1% Triethylamine (Et₃N)
Prevents acid-catalyzed THP ring opening on the column.
Scavenger Type
SiliaMetS® Thiol or MP-TMT
High binding constant for Pd; outcompetes ether chelation[2].
Scavenger Loading
5 to 10 equivalents (relative to initial Pd)
Ensures complete thermodynamic transfer of Pd to the resin[1].
Target Pd Limit
< 100 ppm (Ideally < 10 ppm)
Complies with ICH Q3D guidelines for oral pharmaceutical applications[4].
Part 3: Experimental Methodologies
Protocol 1: Two-Stage Purification (Chromatography + Metal Scavenging)
This self-validating protocol ensures both organic purity and transition metal clearance.
Step 1: Crude Preparation & Loading
Dissolve the crude 3-(4-methoxyphenyl)tetrahydro-2H-pyran mixture in a minimum volume of Toluene (avoid DCM for loading if possible, as it causes band broadening).
Dry-load the mixture onto Celite (1:2 ratio of crude to Celite) to ensure a tight injection band.
Step 2: Flash Chromatography
Equilibrate a normal-phase silica column with 100% Hexanes containing 0.1% Et₃N.
Load the Celite mixture and elute using a shallow gradient of 0% to 10% MTBE in Hexanes over 15 column volumes.
Pool fractions containing the target mass (m/z 192.1) and verify purity via TLC or LC-MS. Note: At this stage, the product is organically pure but likely contains 200-500 ppm Pd[1].
Step 3: Palladium Scavenging
Transfer the pooled fractions to a round-bottom flask.
Add SiliaMetS® Thiol scavenger (5-10 molar equivalents relative to the theoretical maximum Palladium used in the synthesis)[2].
Stir the suspension vigorously at room temperature for 12 to 16 hours. The extended time is required to thermodynamically break the Pd-THP coordination bonds.
Step 4: Isolation
Filter the suspension through a pad of pure Celite to remove the silica-bound Palladium. Wash the pad with 2 x 20 mL of MTBE.
Concentrate the filtrate under reduced pressure (Rotary evaporator bath < 40 °C) to yield the pure 3-(4-methoxyphenyl)tetrahydro-2H-pyran as a clear oil or low-melting solid.
Part 4: Workflows & Logical Visualizations
Caption: Two-stage purification workflow combining chromatography and metal scavenging.
Caption: Logical decision tree for troubleshooting impurities in THP derivatives.
References
Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. National Institutes of Health (PMC). Available at:[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). Available at:[Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (PMC). Available at:[Link]
Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. Organic Process Research & Development (ACS Publications). Available at:[Link]
Technical Support Center: Diastereoselective Synthesis of Dihydropyrans
Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the stereocontrolled synthesis of oxyg...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome from the Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the stereocontrolled synthesis of oxygen heterocycles. Dihydropyrans are critical structural motifs in numerous biologically active natural products and pharmaceuticals (such as (+)-civet and (−)-centrolobine)[1][2]. However, controlling the diastereoselectivity (cis vs. trans) and navigating the sensitive reaction conditions can be challenging.
This guide is designed to move beyond basic troubleshooting. Here, we explore the causality behind experimental failures—whether it's catalyst poisoning, unintended side reactions, or poor facial selectivity—and provide self-validating protocols to ensure your synthetic pathways are robust and reproducible.
Strategic Workflow: Selecting Your Synthetic Route
Choosing the correct synthetic strategy is the first step in avoiding downstream stereochemical issues. The decision tree below outlines the primary methodologies based on your starting materials.
Caption: Decision matrix for selecting a dihydropyran synthesis strategy based on precursor availability.
The Prins cyclization of enol ethers is a powerful method for the stereo- and regioselective synthesis of 5,6-dihydro-2H-pyrans[1].
Standard Protocol: TMSOTf-Catalyzed Prins Cyclization
Preparation : Flame-dry a Schlenk flask under argon. Add the aldehyde (1.0 equiv) and the enol ether (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Activation : Cool the reaction mixture to -78 °C. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv).
Reaction : Stir at -78 °C for 2 hours, monitoring by TLC until the aldehyde is consumed.
Quench & Extraction : Quench cold with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Check : Analyze the crude mixture via ¹H NMR. The presence of a distinct double bond signal (e.g., δ 5.7–5.9 ppm) confirms successful elimination to the dihydropyran, rather than the saturated tetrahydropyran[1].
Troubleshooting FAQ
Q: Why am I observing 4-hydroxy tetrahydropyrans instead of the desired dihydropyrans?A: This is a classic divergence in the Prins pathway. The reaction proceeds via an oxocarbenium ion intermediate. For the dihydropyran to form, this intermediate must undergo elimination (-H⁺). If trace water is present in your solvent or if your TMSOTf has degraded, nucleophilic trapping by H₂O will outcompete the elimination step, yielding the hydrated tetrahydropyran[1].
Solution: Ensure strict anhydrous conditions. Distill CH₂Cl₂ over CaH₂ and use a fresh ampoule of TMSOTf.
Caption: Mechanistic divergence of the oxocarbenium intermediate in Prins cyclizations.
Module 2: Hetero-Diels-Alder (HDA) Approaches
The enantioselective HDA reaction between aldehydes and Danishefsky's diene is highly effective for constructing cis-2,6-disubstituted dihydropyrans[2].
Standard Protocol: Cr(III) Salen-Catalyzed HDA
Preparation : In a glovebox, weigh out the chiral (salen)Cr(III) complex (5 mol%) and BaO (to scavenge trace acids).
Cycloaddition : Dissolve in anhydrous TBME (tert-butyl methyl ether). Add the aldehyde (1.0 equiv) and Danishefsky's diene (1.2 equiv). Stir at room temperature for 24 hours.
Elimination : Treat the crude mixture with a catalytic amount of trifluoroacetic acid (TFA) in CH₂Cl₂ to eliminate the methoxy group, yielding the pyran-4-one.
Validation Check : Check the enantiomeric excess (ee) of the pyranone via chiral HPLC before proceeding to the Luche reduction. A successful HDA should yield >90% ee[2].
Troubleshooting FAQ
Q: My enantiomeric excess (ee) is lower than expected (<80%), and I am seeing poor endo/exo selectivity. What is causing this?A: The spatial arrangement of the Cr(III) salen complex dictates the facial approach of the diene. If the reaction temperature fluctuates or is too high, the energetic difference between the endo and exo transition states narrows, degrading selectivity. Furthermore, if your Danishefsky's diene is not freshly distilled, impurities can trigger an uncatalyzed background Mukaiyama-aldol pathway, which is completely non-stereoselective[2].
Solution: Distill the diene immediately before use and strictly control the reaction temperature.
Module 3: Ring-Closing Metathesis (RCM)
RCM of divinyl carbinols offers a distinct route to dihydropyrans, where the stereochemistry is dictated by the preexisting stereocenters of the triene precursor[3].
Standard Protocol: Diastereoselective RCM
Preparation : Dissolve the divinyl carbinol precursor in degassed, anhydrous CH₂Cl₂ (0.05 M to favor intramolecular cyclization over intermolecular oligomerization).
Reaction : Stir at room temperature or reflux (depending on steric bulk) for 4–12 hours.
Quench : Add an excess of ethyl vinyl ether to quench the ruthenium carbene.
Validation Check : Run a crude ¹H NMR. The disappearance of the terminal vinyl protons (δ 5.0–5.2 ppm) confirms ring closure[3].
Troubleshooting FAQ
Q: The RCM reaction stalls at 50% conversion. Adding more Grubbs' catalyst does not push the reaction to completion. Why?A: Ruthenium carbene intermediates are highly susceptible to chelation by unprotected allylic or homoallylic hydroxyl groups. This chelation forms a stable, catalytically inactive Ru-complex, effectively poisoning your catalyst. If your divinyl carbinol has an unprotected -OH group, it is actively destroying the active catalytic species[3].
Solution: Protect the hydroxyl group (e.g., as a TBDMS or benzyl ether) prior to the RCM step. The added steric bulk also often improves the diastereomeric ratio (dr) during ring closure.
Quantitative Data Summary
To aid in experimental design, the table below summarizes the expected outcomes and primary challenges associated with each synthetic strategy based on established literature[1][2][3].
Synthetic Strategy
Typical Catalyst
Key Intermediate
Typical Diastereomeric Ratio (dr)
Primary Challenge
Prins Cyclization
TMSOTf, BF₃·OEt₂
Oxocarbenium ion
>95:5 (cis-selective)
Nucleophilic trapping by H₂O
Hetero-Diels-Alder
Cr(III) Salen
Metallo-diene complex
>90:10 (endo-selective)
Uncatalyzed background reactions
Ring-Closing Metathesis
Grubbs' Ru-Carbene
Metallacyclobutane
Substrate-dependent (up to 4:1)
Catalyst chelation/poisoning
References
Sultana, S., Indukuri, K., Deka, M. J., & Saikia, A. K. (2013). Diastereoselective Synthesis of Dihydropyrans via Prins Cyclization of Enol Ethers: Total Asymmetric Synthesis of (+)-Civet Cat Compound. The Journal of Organic Chemistry, 78(23), 12182-12188.[Link]
Schmidt, B., & Wildemann, H. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(18), 5817-5822.[Link]
Chaładaj, W., Kowalczyk, R., & Jurczak, J. (2010). Enantioselective Construction of Cis-2,6-Disubstituted Dihydropyrans: Total Synthesis of (−)-Centrolobine. The Journal of Organic Chemistry, 75(5), 1740-1743.[Link]
Technical Support Center: Optimizing Reaction Conditions for Pyran Ring Formation
Welcome to the Technical Support Center for the synthesis of pyran rings. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran ring fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of pyran rings. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyran ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your synthetic strategies. The pyran core is a prevalent scaffold in a vast array of biologically active molecules, making its efficient synthesis a critical endeavor in medicinal chemistry and natural product synthesis.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the optimization of pyran ring synthesis.
Q1: My reaction to form a 2H-pyran is resulting in low to no yield. What are the primary reasons for this?
A1: The instability of the 2H-pyran ring is a frequent cause of low yields. This instability is due to a reversible 6π-electrocyclization, which exists in equilibrium with the isomeric open-chain dienone form.[2] The position of this equilibrium is highly sensitive to substituents, solvent, and temperature.[2][3]
To favor the 2H-pyran, consider the following:
Introduce Steric Bulk: Increasing steric hindrance on the dienone precursor can destabilize its planar conformation, shifting the equilibrium towards the cyclic 2H-pyran.[2]
Incorporate Electron-Withdrawing Groups: The presence of electron-withdrawing groups, particularly at the C5-position, can enhance the stability of the 2H-pyran ring.[2]
Temperature Control: The open-chain dienone is often favored at higher temperatures.[2] Optimizing the temperature is crucial.
Q2: I am observing significant side product formation in my multicomponent reaction for 4H-pyran synthesis. How can I improve the selectivity?
A2: Side product formation in multicomponent reactions for pyran synthesis often arises from competing reaction pathways, such as the formation of bis-Knoevenagel adducts or intermolecular Michael additions instead of the desired intramolecular cyclization.[4][5]
Strategies to minimize side products include:
Control of Reaction Sequence: Ensuring the initial Knoevenagel condensation between the aldehyde and the active methylene compound proceeds efficiently before subsequent additions can minimize side products.[5]
Catalyst Selection: The choice of catalyst is critical. A milder base or a Lewis acid catalyst can control the reaction rate and prevent the formation of undesired products.[4] For example, using a solid acid catalyst like Amberlyst-15 can improve selectivity and simplify workup.[4]
Solvent Optimization: The solvent can significantly influence the reaction outcome. It is advisable to screen a variety of solvents to find the optimal one for your specific substrates.[4]
Q3: What are the key differences between organocatalysis and metal catalysis for pyran synthesis?
A3: Both organocatalysis and metal catalysis are powerful strategies for pyran synthesis, each with its own set of advantages.[1]
Organocatalysis utilizes small, metal-free organic molecules (e.g., proline, piperidine) and is often favored for its environmental friendliness and lower cost.[1][6][7] These reactions often proceed through a cascade mechanism involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1]
Metal catalysis employs metal complexes or nanoparticles (e.g., Cu(I), Ag(I), nano-SnO2) and can offer high efficiency and selectivity.[1][6] Metal catalysts can activate substrates by coordinating with carbonyl groups, facilitating nucleophilic attack.[1] Recyclable nanocatalysts have also emerged as a sustainable option.[6][8]
Q4: My Prins cyclization for tetrahydropyran synthesis is suffering from racemization and side reactions. What can I do?
A4: The Prins cyclization, while powerful for constructing tetrahydropyrans, can be plagued by issues like racemization due to competing oxonia-Cope rearrangements and the formation of side-chain exchange products.[9][10]
To mitigate these issues:
Lewis Acid Choice: The choice of Lewis acid is crucial. For instance, using TMSBr as a Lewis acid has been shown to improve axial selectivity in certain cases.[9]
Substrate Design: The electronic nature of the substrates plays a significant role. Electron-rich aromatic substituents on homoallylic alcohols can stabilize benzylic cations, leading to loss of optical purity.[9][10]
Mukaiyama Aldol-Prins (MAP) Cascade: This approach introduces a nucleophile into the enol ether to trap the reactive oxocarbenium ion intermediate, thereby avoiding side reactions.[9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes to pyran rings.
Guide 1: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis
The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that provides a direct and stereocontrolled route to dihydropyran rings.[11]
Problem: Low yield and/or poor diastereoselectivity in the HDA reaction.
Potential Cause
Troubleshooting Strategy & Explanation
Suboptimal Catalyst
Screen Lewis Acids: A variety of Lewis acids can be used to promote HDA reactions.[12] The choice of catalyst can significantly impact both yield and stereoselectivity. For enantioselective variants, chiral Lewis acid catalysts are employed.[11][13]
Incorrect Reaction Temperature
Optimize Temperature: The reaction temperature can influence the rate and selectivity. Lower temperatures often favor the desired endo-product and can improve enantioselectivity in asymmetric reactions.
Solvent Effects
Solvent Screening: The polarity and coordinating ability of the solvent can affect the catalyst activity and the stability of the transition state. A screen of different solvents is recommended to find the optimal conditions.
Poorly Reactive Dienophile
Activate the Dienophile: For less reactive dienophiles like unactivated aldehydes, Lewis acid catalysis is often necessary to lower the LUMO energy.[13]
General Experimental Protocol for a Catalytic, Enantioselective Hetero-Diels-Alder Reaction:
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde dienophile (1.0 equiv) in the chosen anhydrous solvent.
Catalyst Addition: Add the chiral Lewis acid catalyst (typically 10-20 mol%) and stir for a short period at the desired temperature (e.g., -78 °C).
Diene Addition: Slowly add the diene (e.g., Danishefsky's diene, 1.2 equiv) to the reaction mixture.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated NaHCO3 solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Prins Cyclization for Tetrahydropyran Synthesis
The Prins cyclization is an acid-catalyzed condensation between a homoallylic alcohol and an aldehyde to form a tetrahydropyran derivative.[12]
Problem: Formation of undesired regioisomers (e.g., tetrahydrofurans) or byproducts from oxonia-Cope rearrangement.
Potential Cause
Troubleshooting Strategy & Explanation
Lack of Regiocontrol
Substrate Control: The substitution pattern on the homoallylic alcohol can influence the regioselectivity of the cyclization. In some cases, the formation of a five-membered tetrahydrofuran ring can compete with the desired six-membered tetrahydropyran formation.[9][10]
Oxonia-Cope Rearrangement
Modify Reaction Conditions: This rearrangement can lead to racemization and the formation of symmetric tetrahydropyran byproducts.[9][10] The choice of Lewis acid and reaction temperature can influence the extent of this side reaction.[9] For instance, pre-forming an acetal can sometimes suppress the Oxonia-Cope reaction.[14]
Incomplete Reaction
Catalyst and Temperature Optimization: Ensure the use of an effective Lewis acid and optimize the reaction temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[5]
Illustrative Workflow for Prins Cyclization Optimization:
Caption: A troubleshooting workflow for optimizing Prins cyclization reactions.
Guide 3: Multicomponent Reactions (MCRs) for 4H-Pyran Synthesis
MCRs offer an efficient, atom-economical approach to constructing complex molecules like 4H-pyrans in a single step.[1]
Problem: Low yields and difficulty in product purification.
Potential Cause
Troubleshooting Strategy & Explanation
Suboptimal Catalyst Loading
Optimize Catalyst Amount: Insufficient catalyst may lead to an incomplete reaction, while an excess might not improve the yield and could complicate purification.[5] It is essential to determine the optimal catalyst loading for each specific reaction.[6]
Inappropriate Solvent
Solvent-Free Conditions or Solvent Screening: Solvent-free conditions have been shown to significantly improve yields in some cases.[5] If a solvent is necessary, screening different options is recommended, as the solvent can influence catalyst activity and substrate solubility.[6][15] Water has also been shown to be a critical and effective solvent in certain systems.[16]
Impure Starting Materials
Ensure High Purity: Impurities in the starting materials can inhibit the reaction or catalyze side reactions.[5] Ensure all reactants and solvents are of high purity.[6]
Difficult Purification
Recrystallization or Chromatography: If the product is a solid, recrystallization from a suitable solvent is often effective.[5] For complex mixtures or oily products, column chromatography with a carefully selected eluent system is the standard technique.[5]
General Experimental Protocol for a Multicomponent Synthesis of 4H-Pyrans:
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[5]
Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).[5]
Reaction Conditions:
Solvent-Free: Heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[5]
With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.[5]
Monitoring: Monitor the reaction progress by TLC.
Work-up:
Heterogeneous Catalyst: Filter the reaction mixture to remove the catalyst.[5]
Homogeneous Catalyst: Proceed with an appropriate aqueous work-up.
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]
Section 3: Advanced Optimization Strategies
Transition-Metal Catalyzed Pyran Synthesis
Palladium-catalyzed intramolecular Heck reactions can be employed for the synthesis of fused pyran rings.[17][18] Optimization of such reactions involves screening of the palladium source, ligand, base, and solvent.
Parameter
Commonly Used Reagents/Conditions
Considerations
Palladium Catalyst
Pd(OAc)2, PdCl2(PPh3)2
Catalyst loading is typically in the range of 5-10 mol%.
Ligand
PPh3, P(o-tol)3
The choice of ligand can influence the rate and selectivity of the reaction.
Base
Cs2CO3, K2CO3, Et3N
The base is crucial for the regeneration of the active catalyst.
Solvent
DMF, Acetonitrile, Toluene
The solvent should be chosen based on the solubility of the substrates and the required reaction temperature.
Illustrative Mechanism for a Multicomponent Pyran Synthesis:
Caption: A simplified mechanism for the base-catalyzed multicomponent synthesis of 4H-pyrans.
References
Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014). Silyl enol ether Prins cyclization: Diastereoselective formation of substituted tetrahydropyran-4-ones. eScholarship.org. [Link]
Development of new methods for the transition metal-catalyzed synthesis of annulated pyrans. hohPublica. [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]
Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. chemistry-europe.onlinelibrary.wiley.com. [Link]
Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Illinois Chemistry. [Link]
Effect of solvent on catalytic activity in the synthesis of 4H-pyran derivative 4a. ResearchGate. [Link]
Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. Engineered Science Publisher. [Link]
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. mjbas.com. [Link]
Optimization of the Reaction Conditions. ResearchGate. [Link]
(PDF) Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization. ResearchGate. [Link]
Recent applications of hetero Diels-Alder reaction in total synthesis of natural products. sciencedirect.com. [Link]
Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Royal Society of Chemistry. [Link]
Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]
Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. Growing Science. [Link]
Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Publishing. [Link]
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PMC. [Link]
The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. Scilit. [Link]
The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. [Link]
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
An Organocatalytic Newer Synthetic Strategy Toward the Access of Polyfunctionalized 4H-Pyrans via Multicomponent Reactions. Taylor & Francis. [Link]
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. [Link]
Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Royal Society of Chemistry. [Link]
Synthesis of Pyran Derivatives. Encyclopedia MDPI. [Link]
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. [Link]
Tetrahydropyran (THP) Synthesis Support Center: Troubleshooting & Methodology Guide
Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) derivatives. The THP ring is a privileged scaffold found in numerous marine macrolides, polyketides, and active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) derivatives. The THP ring is a privileged scaffold found in numerous marine macrolides, polyketides, and active pharmaceutical ingredients (APIs). While the Prins cyclization and its variants are the most powerful tools for constructing 2,6-disubstituted THPs, researchers frequently encounter side reactions such as racemization, epimerization, and competitive elimination.
This guide is designed for drug development professionals and synthetic chemists. It provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you optimize your THP workflows.
Diagnostic Workflow for THP Synthesis
Before diving into specific chemical interventions, use the following diagnostic decision tree to categorize the side reactions occurring in your reactor.
Caption: Diagnostic decision tree for troubleshooting THP synthesis side reactions.
Troubleshooting Guides & FAQs
Q1: I am observing severe racemization and loss of enantiomeric excess during my Prins cyclization. What is causing this, and how can I prevent it?
Causality: The primary cause of racemization in classical Prins cyclizations is the 2-oxonia-[3,3]-sigmatropic rearrangement (oxonia-Cope rearrangement). When the homoallylic alcohol reacts with an aldehyde, it forms an oxocarbenium ion intermediate. If the subsequent intramolecular cyclization is slow, this intermediate exists in equilibrium with a secondary carbocation, allowing the [3,3]-sigmatropic shift to scramble the stereocenters before the ring closes.
Solution: To prevent this, you must accelerate the trapping of the oxocarbenium ion. This is achieved by introducing a built-in nucleophile, such as an allylsilane, in a process known as the Mukaiyama Aldol-Prins (MAP) cascade. The silicon group stabilizes the developing positive charge (β-silicon effect) and forces rapid, irreversible ring closure, completely bypassing the oxonia-Cope pathway ([1]).
Q2: My reaction yields a complex mixture of dihydropyrans (DHPs) and trans-THPs instead of the desired 2,6-cis-tetrahydropyran. Why?
Causality: This is a classic symptom of using an overly harsh Brønsted acid (like Trifluoroacetic Acid, TFA) or a highly coordinating Lewis acid (like SnCl₄) at elevated temperatures.
DHP Formation: Strong acids with non-nucleophilic counterions increase the lifetime of the carbocation at the C4 position. This prolonged lifetime allows for competitive E1 elimination (deprotonation of the adjacent carbon), leading to dehydration and DHP formation.
trans-THP Formation: If the cyclization is reversible (often seen with SnCl₄), the initially formed kinetic cis-product can equilibrate to the thermodynamically less stable trans-product via ring-opening.
Solution: Switch to a milder, highly chemoselective Lewis acid such as Bismuth(III) Chloride (BiCl₃) or Iron(III) Chloride (FeCl₃), which promote rapid kinetic closure at room temperature without triggering E1 elimination ([2]).
Q3: How do I synthesize 2,6-trans-tetrahydropyrans selectively if the Prins cyclization strongly favors the cis-isomer?
Causality: The Prins cyclization inherently favors the cis-isomer because the transition state adopts a chair-like conformation where all bulky substituents occupy equatorial positions. Forcing a trans-geometry via Prins often leads to the aforementioned side reactions.
Solution: Abandon the Prins approach for trans-targets. Instead, utilize a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy . By starting with an enantiopure dihydropyranyl alcohol and using a boronic acid with a Pd(II) catalyst, you can achieve an exo-cyclic migration that installs the C-aryl group with exquisite 2,6-trans selectivity ([3]).
Mechanistic Pathway Analysis
Understanding the divergence of the oxocarbenium intermediate is critical for controlling side reactions.
Caption: Mechanistic divergence of the oxocarbenium intermediate in THP synthesis.
Quantitative Data: Catalyst Profiling
The choice of catalyst dictates the reaction pathway. The table below summarizes the empirical outcomes of various promoters used in THP synthesis, highlighting the conditions that trigger specific side reactions.
Catalyst / Conditions
Target THP Yield
Diastereoselectivity (cis:trans)
Dominant Side Reactions / Observations
TMSOTf , CH₂Cl₂, rt
< 10%
N/A
Unresolved complex mixture; severe decomposition.
SnCl₄ , CH₂Cl₂, -78 °C
45%
1:1
Reversible cyclization leading to C4 epimerization.
TFA , CH₂Cl₂, 0 °C
42–85%
95:5 to 50:50
Erosion of stereocontrol; competitive DHP formation.
BiCl₃ , CH₂Cl₂, rt
80–90%
> 90:10
Highly efficient; minimal side reactions; eco-friendly.
p-TsOH , Toluene, reflux
85%
> 95:5
Excellent dr, but causes desilylation of silyl ethers.
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following protocols have been engineered with specific checkpoints.
This protocol utilizes BiCl₃ to suppress E1 elimination and DHP formation, providing a mild route to 2,6-disubstituted THPs ([4]).
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add anhydrous CH₂Cl₂ (10 mL).
Reagent Addition: Add the homoallylic alcohol (e.g., 3-buten-1-ol, 2.0 mmol) and the epoxide/aldehyde (3.0 mmol) to the stirring solution.
Catalyst Introduction: Introduce BiCl₃ (10 mol%) in one portion at room temperature. Self-Validation Check: The solution should remain homogeneous without immediate darkening (which would indicate decomposition).
Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2) until the homoallylic alcohol is fully consumed (typically 2-4 hours).
Quenching (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Causality: Neutralizing the Lewis acid immediately upon completion prevents late-stage thermodynamic ring-opening and epimerization.
Workup: Extract with CH₂Cl₂ (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Mukaiyama Aldol-Prins (MAP) Cascade
This protocol utilizes an internal allylsilane nucleophile to outcompete the oxonia-Cope rearrangement, preserving enantiomeric excess.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under argon, dissolve the allylsilane-containing enol ether (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL).
Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the activation energy required for the [3,3]-sigmatropic rearrangement.
Activation: Dropwise add TiCl₄ (1.1 mmol, 1.0 M in CH₂Cl₂). The strong Lewis acid promotes the rapid generation of the oxocarbenium ion, which is instantly trapped by the pendant allylsilane.
Quenching: After 1 hour at -78 °C, quench the reaction while still cold by adding pre-chilled methanol (2 mL), followed by saturated aqueous NH₄Cl (10 mL).
Workup: Allow the mixture to warm to room temperature, extract with Et₂O (3 x 20 mL), dry over MgSO₄, and purify by silica gel chromatography to isolate the stereopure THP.
References
"Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry. URL:[Link]
Jaber, J. J., et al. "Acid-Promoted Prins Cyclizations of Enol Ethers To Form Tetrahydropyrans." Organic Letters, ACS Publications. URL:[Link]
Fuwa, H. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, PMC. URL:[Link]
"Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy." Journal of the American Chemical Society, PMC. URL:[Link]
resolving impurities in 3-(4-methoxyphenyl)tetrahydro-2H-pyran samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth guide to address the specific purification challenges associated with 3-(4-methoxyphenyl)tetrahydro-2H-pyran .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth guide to address the specific purification challenges associated with 3-(4-methoxyphenyl)tetrahydro-2H-pyran . This compound is a critical structural motif and intermediate in the development of various active pharmaceutical ingredients (APIs), including EP300/CREBBP inhibitors.
Achieving high purity for this intermediate requires moving beyond standard workups. We must apply a mechanistic understanding of how trace impurities form and how they interact thermodynamically and kinetically with purification media.
Mechanistic Origins of Common Impurities
When synthesizing 3-(4-methoxyphenyl)tetrahydro-2H-pyran—typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-tetrahydropyran with 4-methoxyphenylboronic acid—several distinct classes of impurities predictably emerge. Understanding their origin is the first step in resolving them:
Residual Palladium (Pd): The oxygen atom in the tetrahydropyran (THP) ring and the methoxy group can weakly coordinate with palladium species. This coordination creates persistent metal contamination that standard aqueous workups cannot break 1.
Regioisomers: Metal migration during the catalytic cycle or the use of impure starting materials often yields 2-(4-methoxyphenyl)THP or 4-(4-methoxyphenyl)THP. These isomers possess nearly identical lipophilicity to the target C3-isomer.
Ring-Opened Degradation Products: The THP ring is sensitive to acidic environments. Trace acid during workup or exposure to standard acidic silica gel can induce ring-opening, generating 5-hydroxypentanal derivatives or unsaturated 3,4-dihydro-2H-pyran (DHP) analogs 2.
Quantitative Impurity Profiling
A multi-modal analytical approach is essential for comprehensive purity assessment 3. Relying solely on UV-HPLC will cause you to miss non-chromophoric ring-opened degradation products.
Impurity Class
Diagnostic Technique
Typical RRT (HPLC)
Mechanistic Origin
Target Limit (ICH Q3A/Q3D)
C2/C4 Regioisomers
HPLC-UV / 2D NMR
0.95 - 1.05
Catalytic migration
< 0.10%
Residual Palladium
ICP-MS / Colorimetry
N/A
Catalyst carryover
< 10 ppm
5-Hydroxypentanal derivs
GC-MS / LC-MS
0.60 - 0.75
Acid-catalyzed ring opening
< 0.05%
Des-methoxy THP
GC-MS
0.85
Demethylation side-reaction
< 0.10%
Diagnostic & Resolution Workflow
Workflow for diagnosing and resolving 3-(4-methoxyphenyl)THP impurities.
Self-Validating Experimental Protocols
Protocol A: Targeted Palladium Scavenging
Causality: Standard liquid-liquid extraction fails because the THP oxygen coordinates with Pd. We must introduce a ligand with a thermodynamically superior binding affinity. Thiol-functionalized silica scavengers exploit the soft-soft interaction between sulfur and Pd(0)/Pd(II) to irreversibly sequester the metal .
Solvent Selection: Dissolve the crude 3-(4-methoxyphenyl)tetrahydro-2H-pyran in a non-coordinating solvent (e.g., toluene or 2-MeTHF) at a concentration of 0.1 M.
Scavenger Loading: Add 5 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Using the minimum effective amount prevents non-specific adsorption of the product 4.
Incubation: Stir the suspension at 40°C for 4 hours.
Self-Validation Check: Pull a 1 mL aliquot, filter it through a syringe filter, and run a rapid colorimetric Pd test (or ICP-MS). Logic: If Pd remains > 10 ppm, the equilibrium has not been reached; extend the incubation time by 4 hours or add 2 additional equivalents of scavenger before processing the entire batch.
Filtration: Filter the bulk mixture through a tightly packed Celite pad to remove the silica-bound Pd 1. Wash the pad with 2 column volumes of the reaction solvent.
Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free intermediate.
Protocol B: Preparative HPLC Separation of Regioisomers
Causality: C3 and C4 regioisomers co-elute on standard C18 columns due to identical lipophilicity. By switching to a C8 or Phenyl-Hexyl stationary phase, we exploit differential
π−π
interactions and steric recognition between the stationary phase and the methoxyphenyl ring to force separation .
Column Selection: Equip the Preparative HPLC with a Phenyl-Hexyl or Inertsil C8 column (250 mm × 21.2 mm, 5 µm).
Mobile Phase Tuning: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Crucial: Avoid trifluoroacetic acid (TFA), as strong acids can trigger THP ring-opening during concentration 2.
Isocratic Hold: Run a shallow gradient (e.g., 40% to 50% Acetonitrile over 30 minutes) with a flow rate of 20 mL/min. The subtle structural difference requires an extended isocratic hold at the elution threshold to achieve a resolution (
Rs
) > 1.5.
Fraction Collection: Collect fractions based on UV absorbance (230 nm).
Self-Validation Check: Analyze the leading and tailing edge fractions via analytical HPLC before pooling. Logic: Only pool fractions demonstrating >99.5% isomeric purity. If the overlap is too broad, recycle the mixed fractions through a second pass rather than compromising the main batch.
Technical FAQs
Q: I am experiencing significant product loss during the palladium scavenging step. How can I minimize this?A: Product loss is typically caused by the non-specific binding of the methoxyphenyl group to the silica backbone of the scavenger. To mitigate this, optimize your scavenger-to-palladium ratio to the absolute minimum required 4. If you are using a highly porous activated carbon scavenger, switch to a more selective, solid-supported thiourea or amine scavenger. These functionalized resins minimize surface-area-driven organic adsorption while maintaining high metal affinity.
Q: My THP intermediate degrades into a complex mixture during silica gel flash chromatography. What is causing this?A: Standard silica gel is slightly acidic (pH ~5.5). The tetrahydropyran ring can undergo acid-catalyzed ring opening to form 5-hydroxypentanal derivatives 2. To prevent this, pre-treat your silica gel by flushing the column with 1% triethylamine (Et
3
N) in your starting mobile phase. This neutralizes the acidic silanol groups before you load your sample.
Q: How can I definitively confirm I have the C3-isomer and not the C4-isomer?A: While GC-MS and HPLC provide purity metrics 3, they cannot definitively assign regiochemistry. You must use 2D NMR spectroscopy (specifically COSY and HMBC). Look for the coupling pattern of the methine proton on the THP ring attached to the aromatic group. In the C3-isomer, this proton will couple to four adjacent protons (two on C2, two on C4), whereas the C4-isomer methine proton couples to a symmetric set of four protons (two on C3, two on C5), presenting a distinctly different splitting pattern.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).1
Tetrahydropyran and methods for purifying tetrahydropyran (JP6794940B2). Google Patents.2
A Comparative Guide to the Purity Analysis of 3-Chloro-tetrahydro-pyran-4-one. Benchchem.3
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions (RSC Publishing).
Workup procedures to remove residual palladium. Benchchem.4
Validated HPLC method for determination of impurities in drug substances. AWS/World Journal of Pharmaceutical Research.
troubleshooting peak tailing in HPLC analysis of pyran compounds
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of liquid chromatography.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of liquid chromatography. Analyzing pyran-based compounds—such as flavonoids, coumarins, and carbohydrate derivatives—presents unique challenges. Because these molecules are oxygen-containing heterocycles with multiple polar substituents, they are highly susceptible to secondary interactions that distort peak symmetry.
This guide provides a mechanistic understanding of peak tailing and self-validating protocols to help you restore chromatographic resolution and quantitative accuracy.
Diagnostic Workflow: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is caused by a physical system defect or a chemical interaction. The workflow below illustrates the primary diagnostic logic.
Diagnostic workflow to differentiate physical voids from chemical interactions.
Frequently Asked Questions (FAQs)
Q1: Why do pyran-based compounds specifically exhibit severe peak tailing in reversed-phase HPLC?A1: Pyran compounds feature an oxygen-containing heterocyclic ring and often possess polar hydroxyl or carbonyl substituents. While retention in reversed-phase HPLC is primarily driven by hydrophobic interactions, the polar functional groups on pyran molecules can trigger secondary retention mechanisms. They do this by hydrogen bonding with exposed, unreacted silanol groups (Si-OH) on the silica stationary phase[1]. At mid-pH ranges, these silanols become ionized (Si-O⁻), creating strong ion-dipole interactions with the analyte. This delays the elution of a fraction of the molecules, resulting in a tailing peak where the asymmetry factor (
As
) exceeds 1.2[2].
Q2: How can I definitively tell if the tailing is a chemical interaction or a physical system defect?A2: The most reliable method is to inject a purely neutral, non-polar probe (such as toluene or uracil) under your current method conditions. Because neutral compounds cannot participate in acid-base or secondary silanol interactions, they should elute as perfectly symmetrical Gaussian peaks[3].
If the neutral probe tails , the issue is physical—such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume (infinite dilution)[3].
If the neutral probe is symmetrical but your pyran compound tails, the issue is chemical, pointing directly to secondary silanol interactions or an incompatible mobile phase[3].
Q3: What is the optimal mobile phase pH to minimize silanol-induced tailing for pyran derivatives?A3: Operating at a lower pH (typically pH 2.5 – 3.0) is highly recommended. Lowering the pH ensures that residual silanol groups on the silica surface remain fully protonated and neutral, thereby suppressing their ability to form strong secondary interactions[4]. Furthermore, if your pyran compound contains ionizable acidic groups (like phenolic hydroxyls), the low pH keeps the analyte in its neutral state, preventing uneven ionization that leads to asymmetrical peaks[5].
Q4: Can column chemistry solve this issue without altering the mobile phase?A4: Yes. Transitioning from older Type A silica to modern, high-purity Type B silica columns significantly reduces metal impurities and free silanol content[1]. Additionally, utilizing an "end-capped" column—where residual silanols are chemically reacted with short-chain silanes to block active sites—provides steric protection against polar interactions[2].
Step-by-Step Troubleshooting Methodologies
The following protocols are designed as self-validating systems. By measuring the USP Tailing Factor (
Tf
) or Asymmetry Factor (
As
) before and after each intervention, you mathematically prove the causality of the fix.
Objective: Isolate physical system dispersion from column degradation.
Baseline Measurement: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene) in your mobile phase. Inject 5 µL and calculate the baseline
Tf
.
System Isolation: If
Tf>1.2
, remove the HPLC column and replace it with a zero-dead-volume union connector.
Re-injection: Re-inject the neutral marker.
Validation:
If the resulting peak is broad or asymmetric without the column, the issue is extra-column volume. Replace standard tubing with narrow internal diameter (0.005") PEEK tubing and ensure all fittings are properly bottomed out[5].
If the peak is perfectly symmetrical without the column, the physical defect lies within the column (e.g., a collapsed packing bed or blocked inlet frit). The column must be backflushed (if permitted) or replaced[6].
Protocol 2: Mobile Phase Optimization for Silanol Suppression
Objective: Eliminate secondary chemical interactions via pH control.
Baseline Measurement: Inject your pyran standard under current conditions and record the
As
.
pH Adjustment: Prepare a fresh aqueous mobile phase. Adjust the pH to 2.5 using a volatile acid modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to protonate residual silanols[2].
Equilibration: Flush the HPLC system and column with 15–20 column volumes of the new mobile phase to ensure complete saturation of the stationary phase surface.
Validation: Re-inject the pyran standard. An improved
As
between 0.9 and 1.2 validates that secondary ion-dipole interactions were the root cause and have been successfully suppressed[2].
Chemical optimization workflow targeting silanol suppression and column chemistry.
Quantitative Impact of Method Adjustments on Peak Symmetry
The table below summarizes the expected quantitative improvements when applying the troubleshooting principles described above to pyran compound analysis.
The Core Mechanistic Challenge: Valence Tautomerism
Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. This portal is designed for researchers and drug development professionals working with 2H-pyran derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Heterocyclic Chemistry. This portal is designed for researchers and drug development professionals working with 2H-pyran derivatives.
Unlike stable aromatic heterocycles, 2H-pyrans present unique synthetic and handling challenges due to their inherent kinetic and thermodynamic instability. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the underlying causality of 2H-pyran degradation—specifically the reversible valence tautomerism between the closed heterocycle and the open-chain dienone—and provide self-validating protocols to ensure your synthetic success.
The primary culprit behind low yields and apparent "decomposition" of 2H-pyrans is their tendency to undergo a reversible 6π-electrocyclization reaction. This establishes a delicate equilibrium with their isomeric, open-chain dienone form[1]. Because the dienone form is often thermodynamically favored in simple systems, isolating the pure 2H-pyran requires strategic structural design (entropic trapping) and precise environmental control[2].
6π-electrocyclization equilibrium between dienone and 2H-pyran, highlighting stabilizing factors.
Troubleshooting Guide & FAQs
Q1: I am attempting a Knoevenagel condensation/electrocyclization sequence, but my isolated yield of the 2H-pyran is near zero. My crude mixture is highly colored. What is happening?Analysis: The intense color (often bright yellow or orange) is a direct visual indicator that your equilibrium is trapped in the highly conjugated, open-chain dienone form[2].
Solution: You must redesign your starting materials to destabilize the planar conformation of the dienone. Introduce steric bulk (e.g., tert-butyl or aryl groups) at the positions that will become C2, C4, or C6 of the pyran ring. The steric clash in the open chain forces the molecule into an s-cis conformation, dramatically lowering the activation barrier for the 6π-electrocyclization and pushing the equilibrium toward the colorless 2H-pyran[2]. Additionally, fusing the 2H-pyran to another ring (annulation) acts as an entropic trap, highly stabilizing the closed form[1].
Q2: My reaction goes to completion according to NMR, but the 2H-pyran decomposes into a complex mixture during column chromatography. How can I isolate it?Analysis: 2H-pyrans are highly sensitive to acidic environments. Standard silica gel contains acidic silanol groups that protonate the pyran oxygen. This protonation weakens the C-O bond, catalyzing the ring-opening process or inducing irreversible polymerization[2].
Solution: Abandon standard silica gel. Switch to neutral alumina or triethylamine-deactivated silica. See Protocol 2 below for a self-validating method to test your purification matrix before committing your entire batch.
Q3: Does increasing steric bulk guarantee absolute stability for the 2H-pyran under all conditions?Analysis: No. While steric bulk prevents the dienone from remaining planar at room temperature, computational studies on related dihydropyran systems reveal a kinetic trade-off at elevated temperatures. Adding methyl substituents actually lowers the activation free energy (ΔG≠) required for thermal decomposition (fragmentation) pathways[3]. Therefore, highly substituted 2H-pyrans must be synthesized and stored at low temperatures to prevent thermal degradation.
The following table summarizes the thermodynamic and kinetic parameters that dictate the stability of the pyran core, synthesizing data from computational and empirical studies.
Structural/Environmental Factor
Parameter / Effect
Mechanistic Rationale
Increased Steric Bulk
Shifts K to 2H-Pyran
Destabilizes the planar dienone, forcing an s-cis geometry that favors cyclization[2].
Aprotic Polar Solvents
Shifts K to Dienone
Highly polar solvents solvate and stabilize the polarized, open-chain dienone[2].
Ring Annulation
Shifts K to 2H-Pyran
Restricts conformational freedom, acting as an entropic trap for the closed ring[1].
Unsubstituted Pyran (DHP)
Thermal Decomp. ΔG≠: 196 kJ·mol⁻¹
Represents the baseline thermal stability of the pyran core against fragmentation[3].
Dimethyl-Pyran (DMDHP)
Thermal Decomp. ΔG≠: 183 kJ·mol⁻¹
Alkyl substitution slightly lowers the barrier to thermal decomposition at high heat[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal checks to validate the success of the procedure before moving to the next step.
Protocol 1: Synthesis of Sterically Hindered 2H-Pyrans via Knoevenagel/Electrocyclization
This method utilizes green, multicomponent strategies to build the pyran ring[4], optimized for stability.
Reaction Setup: In an oven-dried flask under argon, dissolve your 1,3-dicarbonyl compound (1.0 eq) and a sterically hindered enal (1.0 eq) in a non-polar solvent (e.g., toluene) to avoid stabilizing the dienone intermediate[2].
Catalysis: Add a catalytic amount of a mild base (e.g., pyridine or a heterogeneous nanoparticle catalyst[4]).
In-Process Visual Validation: Heat to reflux using a Dean-Stark trap. Validation Check: Monitor the color of the solution. A persistent, deepening orange/red color indicates the accumulation of the dienone. If the color fades to pale yellow, the electrocyclization to the 2H-pyran is proceeding successfully.
NMR Validation: Remove an aliquot, concentrate, and take a crude ^1H-NMR in CDCl3. Validation Check: Look for the characteristic vinylic protons of the 2H-pyran ring (typically doublets between δ 5.5–6.5 ppm). If you observe heavily downfield-shifted protons (δ > 7.0 ppm), the open dienone is still the major species.
Protocol 2: Mild Isolation and Storage
Because acidic purification destroys 2H-pyrans[2], you must validate your stationary phase.
2D-TLC Matrix Validation: Spot your crude mixture in the bottom-left corner of a square silica TLC plate. Run it in your chosen solvent system (e.g., Hexanes/EtOAc). Let the plate dry completely. Rotate the plate 90° and run it again in the exact same solvent.
Read the 2D-TLC: Validation Check: If the 2H-pyran spot forms a streak or off-diagonal spots during the second run, it is actively decomposing on the silica. Do not use silica for your column.
Chromatography: Pack your column with Neutral Alumina (Brockmann Grade III)[2]. Run the column using slightly positive argon pressure to minimize time on the column.
Storage: Immediately concentrate the pure fractions under reduced pressure at a low bath temperature (<30°C). Purge the vial with argon, wrap in aluminum foil to prevent photo-induced ring opening, and store at -20°C[2].
Troubleshooting Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields and instability in 2H-pyran synthesis.
References
Technical Support Center: Synthesis of 2H-Pyran Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlJ90jwfszt9xWrIgTgS4iiC_1bHWuzrkPMhN4Op3HSaGeR4udwfHwOZBHPsDo6MAPkLGxNK07SJyYFxUVQMxk6axzV3dpv5Qy_DOk1OQESEFs5abdS6aTyU4QKYcrfxG0qFF-DPTIXbkaRLMrOCSOfVC1YLsD_klYII3k2gaS2YLrTMA3BpTMXMZjjDd3tJfxRmT2YjjO]
Recent Advances in the Synthesis of 2H-Pyrans. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJQUiXr-VDHEFdE20x1XpDZ1TUtWBKS_cg-P0XyM5xkLV8UpsGEj0qzLUMCmyWqJue1BxjTtedWOqIrS1Ao4JWOnLHoEfRcYJkqUIQsrP0SLUCMDynx5RcZqllNbth44vD0YP]
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-O32s8bppKpruWoMTsTxkVIQ9JuPARCYyFbhANrMTyXWKXbnrqikpeBWG3_e_YSxh_V50m-ydWLZeTf60VriM2qgCjyjK9mf1TZdT1C3KgnpTei1Hr5VAR7uCSf738UPZ0t1EWlMwNvVW88=]
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBteBsIbp8uH3knFj78Qnkkhc0kSHnDhkpIrXloCOvFPYIuxWTQ7HWbnmfjSDnIPkw5g-OABE_3M7mtIWpxRExPNF7V0H6snvmoEYp2ix3FT-Qc6yjqmWnVUQoCX34Rzw=]
avoiding ring-opening side reactions in furan hydrogenation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in biomass valorization and pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in biomass valorization and pharmaceutical intermediate synthesis: avoiding C-O bond cleavage (ring-opening) during the hydrogenation of furan derivatives.
When targeting tetrahydrofuran (THF) derivatives, ring-opening side reactions lead to significant yield losses, producing unwanted linear alcohols, diols, or ketones. This guide synthesizes mechanistic causality, field-proven protocols, and empirical data to help you engineer a highly selective reaction system.
Part 1: Mechanistic Insights & Causality
To stop ring-opening, we must first understand why it happens. The hydrogenation of furan rings is a competition between two distinct pathways: C=C bond hydrogenation (kinetic control) and C-O bond cleavage (thermodynamic control).
Density Functional Theory (DFT) studies on palladium surfaces reveal that THF forms via sequential hydrogenation of the furan ring's
α
-carbon and
β
-carbon atoms. However, upon the initial hydrogenation of the
α
-carbon, the energy barrier for C-O bond cleavage drops significantly. If the reaction temperature is too high, or if acidic sites on the catalyst support are present, the system overcomes this barrier, leading to ring-opened products like 1-butanol or pentanediols[1].
Reaction pathways of furan: selective hydrogenation vs. ring-opening side reactions.
Part 2: Expert Q&A and Troubleshooting
Q1: I am trying to synthesize 2-methyltetrahydrofuran (2-MTHF) from furfural, but my GC-MS shows high levels of pentanediols and 1-butanol. What is causing this?A: Your system is favoring thermodynamic C-O cleavage over kinetic C=C saturation. This is typically caused by excessive reaction temperatures (>150°C) or an overly acidic catalyst support. High temperatures provide the activation energy required to break the C-O bond. Lower your temperature to 120°C–140°C. If you are using a monometallic Pd catalyst, switch to a bimetallic system like Cu-Pd. Copper selectively activates C=O bonds while limiting the excessive hydrogenolysis capability of Pd, thereby preventing ring-opening[2].
Q2: Does my choice of solvent actually impact the stability of the furan ring during hydrogenation?A: Absolutely. The solvent acts as a reactive participant, not just a diluent. Protic solvents, particularly water, actively promote hydroxyl-group rearrangements and ether cleavage. For example, hydrogenating 5-hydroxymethylfurfural (HMF) over Ru/TiO₂ in pure 1,4-dioxane yields >99% THF derivatives. However, introducing water into the solvent matrix shifts the pathway almost entirely toward ring-opened products like 1,2,5-hexanetriol. Always use dry, aprotic solvents (like 1,4-dioxane or pure THF) when ring preservation is the goal.
Q3: How can I modify my catalyst support to prevent ring-opening?A: Acidic supports (like unmodified silica-alumina or HY zeolites) catalyze ether cleavage via protonation of the furanic oxygen. To prevent this, use neutral or basic supports. Doping supports with basic modifiers (e.g., ZnO, Na₂O, or MgO) neutralizes acidic sites, inhibiting C-O cleavage while maintaining high THF selectivity[1][3].
Troubleshooting workflow to mitigate ring-opening side reactions in furan hydrogenation.
Part 3: Quantitative Data & Catalyst Comparison
The following table summarizes how catalyst design and reaction conditions dictate product distribution. Use this as a benchmark for your own experimental design.
Part 4: Step-by-Step Methodology for Selective Furan Hydrogenation
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates intermediate sampling and mass-balance checks to ensure ring-opening is caught early.
Objective: Selective liquid-phase hydrogenation of furan derivatives to THF derivatives while maintaining <2% ring-opening.
Materials:
Substrate: Furan derivative (e.g., Furfural or HMF).
Catalyst: Bimetallic Cu-Pd or Ru/TiO₂ (pre-reduced).
Solvent: Anhydrous 1,4-dioxane (aprotic).
Step 1: Catalyst Activation & Loading
Dry the catalyst under vacuum at 80°C for 2 hours to remove adventitious moisture (moisture promotes ring-opening).
Load the substrate (e.g., 0.1 M) and catalyst (typically 5-10 wt% relative to substrate) into a high-pressure Parr reactor.
Add anhydrous 1,4-dioxane. Causality Check: Do not use methanol or water, as these lower the transition state energy for C-O cleavage.
Step 2: Reactor Purging & Pressurization
Seal the reactor and purge with N₂ three times to remove oxygen.
Purge with H₂ three times.
Pressurize the reactor with H₂ to 30–50 bar. Note: Higher H₂ pressures ensure high surface coverage of hydrogen, which drives the rapid kinetic saturation of the C=C bonds before C-O cleavage can occur.
Step 3: Temperature-Controlled Reaction
Heat the reactor to 120°C under constant stirring (800 rpm to eliminate mass transfer limitations).
Self-Validation Check: Do not exceed 130°C. If the temperature spikes, thermodynamic control takes over, and ring-opening will initiate.
Step 4: Sampling and Mass Balance Validation
Take aliquots at 30, 60, and 120 minutes.
Analyze via GC-FID/GC-MS.
Validation Metric: Calculate the carbon mass balance. If the combined yield of the unreacted substrate, partially hydrogenated intermediates (e.g., dihydrofuran), and target THF derivative is <95%, C-C or C-O bond cracking is occurring. Immediately halt the reaction, lower the temperature by 20°C, and verify solvent anhydrousness.
References
Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels - ACS Publications.[Link]
A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing.[Link]
Ru/TiO₂ catalysts for selective formation of ring hydrogenation or ring-opening products from biomass-derived 5-hydroxymethylfurfural. Green Chemistry (RSC Publishing).[Link]
A method for preparing tetrahydrofuran by gas phase hydrogenation of furan.
Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts. MDPI.[Link]
comparing synthesis routes for 3,4-dihydro-2H-pyrans
An In-Depth Technical Guide to Comparative Synthesis Routes for 3,4-Dihydro-2H-pyrans Strategic Context in Drug Development The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif deeply embedded in the stru...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Comparative Synthesis Routes for 3,4-Dihydro-2H-pyrans
Strategic Context in Drug Development
The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif deeply embedded in the structures of macrocyclic antibiotics, C-glycosides, and complex spiroketals[1][2]. For drug development professionals and synthetic chemists, the construction of this ring system presents a distinct challenge: achieving high functional group tolerance while maintaining absolute stereochemical control over multiple contiguous stereocenters.
Historically, accessing these structures required cumbersome, multi-step procedures. However, recent advancements in asymmetric organocatalysis, transition-metal coordination chemistry, and multicomponent domino reactions have revolutionized the synthetic landscape. This guide objectively compares the performance, mechanistic causality, and operational viability of the most prominent modern synthetic routes.
Logical Framework of Synthetic Strategies
The synthesis of 3,4-dihydro-2H-pyrans generally diverges into three primary strategic pathways, each governed by different thermodynamic and kinetic principles:
Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA): Utilizes electron-poor heterodienes and electron-rich dienophiles. It is the premier method for establishing high enantioselectivity (ee) and diastereoselectivity (dr) via chiral catalysis[3][4].
Multicomponent Reactions (MCR): Leverages thermodynamic control and in situ intermediate generation to assemble the pyran ring from simple, acyclic precursors in a single operation[5].
Ring-Closing Metathesis (RCM) & Isomerization: Utilizes transition-metal carbene complexes to close the ring, often followed by double-bond migration to yield the dihydropyran[6].
Caption: Logical classification of primary synthetic routes for 3,4-dihydro-2H-pyrans.
Quantitative Performance Comparison
To facilitate route selection, the following table summarizes the experimental performance metrics of the leading methodologies.
Mechanistic Causality:
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IED-HDA reverses this electronic demand. By utilizing β,γ-unsaturated α-ketoesters as the electron-deficient heterodiene and electron-rich alkenes (e.g., 3-vinylindoles) as the dienophile, the reaction becomes highly favorable[3][4].
Stereocontrol is achieved by employing a chiral Lewis acid, such as an Er(OTf)₃/N,N'-dioxide complex. The erbium center bidentately coordinates to the dicarbonyl moiety of the α-ketoester. This coordination serves a dual purpose: it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodiene to accelerate the reaction, and the bulky N,N'-dioxide ligand creates a rigid chiral pocket that strictly shields one face of the substrate, dictating absolute facial selectivity[4]. Alternatively, chiral imidodiphosphoric acids achieve similar stereocontrol through a highly organized double hydrogen-bonding network between the catalyst and the two reactants[3].
Caption: Mechanistic workflow of Lewis acid-catalyzed asymmetric IED-HDA reaction.
Validated Experimental Protocol: Er(OTf)₃-Catalyzed IED-HDA
This protocol acts as a self-validating system; the quantitative conversion ensures that crude NMR can directly confirm diastereoselectivity prior to purification.
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Er(OTf)₃ (0.05 mol%) and the chiral N,N'-dioxide ligand (0.05 mol%) in anhydrous THF. Stir at 35 °C for 1 hour to ensure complete complexation[4].
Substrate Addition: Cool the catalyst solution to the designated reaction temperature (typically 0 °C to room temperature). Add the β,γ-unsaturated α-ketoester (1.0 equiv) followed by the dropwise addition of the electron-rich alkene (1.2 equiv)[4].
Reaction Monitoring: Stir the mixture until TLC indicates quantitative consumption of the ketoester.
Validation & Isolation: Concentrate the mixture under reduced pressure. Analyze the crude mixture via ¹H NMR to validate the diastereomeric ratio (dr). Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure 3,4-dihydro-2H-pyran. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC[4].
Mechanistic Causality:
When absolute stereocontrol (enantioselectivity) is secondary to rapid scaffold generation and structural diversification, the four-component MCR is unparalleled. This reaction combines an arylamine, dimethyl acetylenedicarboxylate, an aromatic aldehyde, and a cyclic 1,3-diketone[5].
The causality of the pyran formation relies heavily on thermodynamic control and solvent effects. The arylamine and acetylenedicarboxylate first form an enamino ester intermediate in situ. This intermediate undergoes a Michael addition to the arylidene cyclic diketone (formed from the aldehyde and diketone). Subsequent intramolecular cyclization yields the pyran ring. The stereochemistry is strictly controlled by the cis/trans configuration of the enamino ester intermediate; using protic solvents like ethanol exclusively favors the trans-isomer due to hydrogen-bonding stabilization during the transition state[5].
Validated Experimental Protocol: Catalyst-Free MCR Synthesis
This protocol is operationally trivial and self-purifying, as the desired product precipitates directly from the reaction medium.
Initialization: In a round-bottom flask, sequentially add the arylamine (1.0 equiv), dimethyl acetylenedicarboxylate (1.0 equiv), aromatic aldehyde (1.0 equiv), and cyclic 1,3-diketone (1.0 equiv) to absolute ethanol (0.5 M concentration)[5].
Cyclization: Stir the heterogeneous mixture vigorously at room temperature (approx. 25 °C) for 24 hours without the addition of any external catalyst[5].
Isolation & Validation: Over the 24-hour period, the trans-3,4-dihydro-2H-pyran derivative will precipitate as a solid. Collect the precipitate via vacuum filtration, wash with cold ethanol, and dry under vacuum. The isolated yield (64–85%) and trans-configuration can be directly validated via ¹H and ¹³C NMR without the need for column chromatography[5].
Conclusion
The selection of a synthesis route for 3,4-dihydro-2H-pyrans must be dictated by the project's specific requirements. For late-stage drug development where enantiopurity is non-negotiable, the Er(OTf)₃-catalyzed IED-HDA reaction provides unmatched precision and scalability[4]. Conversely, for early-stage library generation and structure-activity relationship (SAR) studies, the four-component MCR offers a highly efficient, catalyst-free method to rapidly access diverse trans-dihydropyran analogues[5].
Mechanistic Profiling: The NMR Signatures of 3-(4-methoxyphenyl)tetrahydro-2H-pyran
As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of drug development. When validating the structure of pharmaceutical intermediates like 3-(4-methoxyphenyl)tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of drug development. When validating the structure of pharmaceutical intermediates like 3-(4-methoxyphenyl)tetrahydro-2H-pyran , the analytical dilemma often comes down to speed versus depth. Do you utilize a rapid, at-line Benchtop NMR to monitor reaction completion, or do you require the absolute structural certainty of a High-Field NMR system?
This guide objectively compares the performance of Benchtop (60–80 MHz) and High-Field (400+ MHz) NMR systems for the structural validation of 3-(4-methoxyphenyl)tetrahydro-2H-pyran, providing the mechanistic causality and self-validating protocols necessary for rigorous scientific evaluation.
To evaluate instrument performance, we must first understand the theoretical
1
H NMR profile of the target molecule. The structure consists of a tetrahydropyran (THP) ring substituted at the C3 position with a 4-methoxyphenyl group.
Methoxy Group (-OCH
3
): Resonates as a sharp, isolated singlet at ~3.8 ppm (3H).
Aromatic Protons: The para-substitution creates a highly symmetrical AA'BB' spin system, appearing as two pseudo-doublets around ~6.8 ppm (2H) and ~7.1 ppm (2H).
Tetrahydropyran (THP) Ring:
C2 and C6 Protons (~3.4–4.0 ppm, 4H): Causality: The adjacent ether oxygen is highly electronegative. It withdraws electron density via the inductive effect, deshielding these protons and shifting them significantly downfield. Furthermore, the oxygen atom in cyclic ethers induces strong substituent chemical shifts (SCS) due to both electrostatic and steric interactions[1].
C3 Methine Proton (~2.8–3.0 ppm, 1H): Slightly deshielded by the magnetic anisotropy of the adjacent aromatic ring.
C4 and C5 Methylene Protons (~1.5–2.0 ppm, 4H): Located furthest from the electronegative oxygen, these protons are highly shielded and resonate upfield. Because the THP ring adopts a chair conformation, these protons exist in distinct axial and equatorial environments, leading to complex diastereotopic multiplets.
Comparative Analysis: High-Field vs. Benchtop NMR
The primary difference between these two modalities is the magnetic field strength (
B0
), which directly dictates chemical shift dispersion (measured in Hz).
At lower magnetic field strengths (e.g., 60 MHz), the chemical shift dispersion is compressed, leading to a greater degree of signal overlap and complex second-order effects (
Δν≈J
). Conversely, high-field systems (e.g., 600 MHz) expand the dispersion, resolving these overlapping signals into distinct first-order multiplets (
Δν≫J
)[2].
The Verdict for 3-(4-methoxyphenyl)tetrahydro-2H-pyran:
If your goal is to simply confirm that the methoxyphenyl group has successfully coupled to the THP ring, Benchtop NMR is highly efficient. The methoxy singlet (~3.8 ppm) and the aromatic AA'BB' doublets (~6.8–7.1 ppm) remain distinctly isolated even at 60 MHz, allowing for accurate quantification[4]. However, if you need to prove the specific stereochemistry of the C3 attachment (axial vs. equatorial), High-Field NMR is mandatory to extract the precise
J
-coupling constants from the heavily overlapping THP ring protons.
Self-Validating Experimental Protocols
To ensure trustworthiness in your structural validation, the NMR acquisition must be treated as a self-validating system. Below is the standardized protocol for acquiring a quantitative
1
H NMR spectrum.
Dissolve 15–20 mg of the synthesized 3-(4-methoxyphenyl)tetrahydro-2H-pyran in 0.6 mL of deuterated chloroform (CDCl
3
).
Spike the sample with 0.05% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is chosen because it lacks exchangeable protons that would interfere with the THP multiplets. The addition of TMS provides an absolute 0.00 ppm reference point. This creates a self-validating lock for the chemical shift axis, ensuring that the downfield shifts of the C2/C6 protons are measured against an absolute zero-point rather than relying solely on the residual solvent peak.
Step 2: Acquisition Parameters
Set the pulse angle to 30° or 90°.
Set the relaxation delay (D1) to
≥5×T1
of the slowest relaxing proton (typically 10–15 seconds for this molecule).
Causality: NMR is only inherently quantitative if the nuclear spins are allowed to fully return to thermal equilibrium between pulses. If D1 is too short, protons with long longitudinal relaxation times (
T1
), such as the isolated methoxy group, will suffer from signal saturation. This artificially lowers their integration values, destroying the critical 3H (methoxy) to 4H (aromatic) integration ratio required to definitively validate the structure.
Workflow Visualization
The following decision matrix illustrates how to integrate both Benchtop and High-Field NMR into a cohesive structural validation pipeline.
Fig 1: Decision matrix for utilizing Benchtop vs. High-Field NMR in structural validation.
References
Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry.
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
Benchtop NMR in Biomedicine: An Updated Liter
Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
bioactivity comparison of pyran vs furan derivatives
Bioactivity Comparison Guide: Pyran vs. Furan Derivatives in Drug Discovery As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently evaluate the pharmacological potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Bioactivity Comparison Guide: Pyran vs. Furan Derivatives in Drug Discovery
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently evaluate the pharmacological potential of oxygen-containing heterocycles. Furan and pyran derivatives represent two of the most ubiquitous scaffolds in medicinal chemistry. While they share a fundamental oxygen-heterocycle identity, the divergence between the five-membered furan and the six-membered pyran ring dictates profound differences in their electronic distribution, steric bulk, and ultimately, their bioactivity profiles.
This guide provides a rigorous, data-driven comparison of their performance, focusing on anticancer and antimicrobial applications, complete with self-validating experimental protocols.
Structural and Physicochemical Foundations
To understand their biological divergence, we must first examine their physicochemical causality.
Pyran Derivatives: Pyran features a six-membered ring (five carbons, one oxygen). This larger ring size confers greater thermodynamic stability and conformational flexibility (e.g., adopting chair or boat conformations)[1]. Because of this stability, pyran derivatives are highly resistant to oxidative ring-opening and are frequently found in robust natural products like flavonoids and coumarins[1].
Furan Derivatives: Furan is a five-membered ring (four carbons, one oxygen) that is highly electron-rich and aromatic[1]. This makes it significantly more reactive in electrophilic substitutions and cycloadditions (such as Diels-Alder reactions)[1].
Causality in Target Binding: Why does this matter in a biological system? The smaller, electron-dense furan ring often acts as a superior hydrogen-bond acceptor. It can penetrate deep into narrow, hydrophobic kinase pockets, engaging in strong dipole-dipole interactions[2]. Pyran derivatives, while bulkier, excel in occupying larger allosteric sites and often exhibit superior metabolic stability[1].
Comparative Bioactivity Profiles
Anticancer Efficacy
Both scaffolds are potent modulators of cell proliferation, frequently targeting the PI3K/Akt/mTOR survival pathway and inducing G2/M cell cycle arrest[3]. However, head-to-head comparisons reveal distinct potencies based on substitution patterns.
Consider the naturally occurring xanthones (dibenzo-γ-pyrones). A comparative study on leukemia (K562) cells demonstrated that attaching a furan ring to the core scaffold (as seen in Caloxanthone B) yielded a highly potent IC50 of 3.00 µM[4]. In contrast, the pyran-substituted analog (Ananixanthone) exhibited a weaker IC50 of 7.21 µM[4]. The enhanced activity of the furan derivative is attributed to its optimal stereoelectronic profile, which facilitates tighter binding to target proteins without introducing excessive steric clash. Similarly, novel furan-based synthetic derivatives have shown potent cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 2.96 µM[3].
Antimicrobial Potential
In antimicrobial screening, the stability of the pyran ring plays a nuanced role. While both classes exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria[5], excessive steric bulk from multiple pyran rings can hinder bacterial cell wall penetration. For instance, the pyran-core compound Garcinianone B exhibits a remarkable Minimum Inhibitory Concentration (MIC) of 2 µg/mL against B. subtilis[4]. However, the addition of an extra pyran ring in Garciniacowone E drastically depletes this activity, raising the MIC to 128 µg/mL[4]. This highlights a critical structure-activity relationship: while the pyran core is an excellent pharmacophore, over-annulation restricts membrane permeability.
| Furan/Pyran | Synthesized Panel | E. coli / S. aureus | 125 - 1000 | Broad-spectrum activity observed[5] |
Mechanistic Pathway Visualization
Figure 1: Modulation of the PI3K/Akt/mTOR signaling pathway by furan and pyran derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To quantify the antiproliferative IC50 of furan/pyran derivatives.
Causality & Logic: We utilize MTT because it is reduced to insoluble formazan strictly by NAD(P)H-dependent oxidoreductases in metabolically active cells. This directly correlates mitochondrial metabolic rate with cell viability, allowing us to distinguish true cytotoxicity from artifactual assay interference.
Step-by-Step:
Cell Seeding: Seed cancer cells (e.g., MCF-7 or K562) at
5×103
cells/well in a 96-well plate. Validation: Include cell-free wells (media only) to subtract background absorbance of the media/drug.
Compound Exposure: After 24h of adherence, treat cells with serial dilutions of the derivatives (0.1 µM to 100 µM). Validation: Use 0.1% DMSO as a vehicle control (negative) and Doxorubicin as a positive control. The strict 0.1% DMSO threshold ensures the solvent does not independently cause membrane toxicity.
MTT Incubation: After 72h, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C. Causality: The 5 mg/mL concentration ensures enzyme saturation without precipitating prematurely in the culture media.
Solubilization & Readout: Aspirate media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness.
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Purpose: To determine the lowest concentration of the derivative that prevents visible bacterial growth[5].
Step-by-Step:
Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Causality: Standardizing the inoculum prevents false-positive resistance caused by an overwhelming bacterial load.
Dilution: Prepare two-fold serial dilutions of the compounds in Mueller-Hinton broth within a 96-well plate.
Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours. Validation: Include a growth control (broth + bacteria) and a sterility control (broth only). Use Gentamicin as a reference standard[5].
Endpoint Determination: The MIC is visually determined as the lowest concentration with no turbidity. Add 30 µL of 0.015% resazurin to confirm metabolic arrest (color remains blue; pink indicates survival).
Figure 2: Standardized high-throughput in vitro cytotoxicity and antimicrobial screening workflow.
A Comparative Guide to the Cross-Validation of Analytical Results for Pyran Compounds
This guide provides a comprehensive framework for the cross-validation of analytical methods used to characterize and quantify pyran compounds. For researchers, scientists, and drug development professionals, ensuring th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the cross-validation of analytical methods used to characterize and quantify pyran compounds. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document offers an in-depth comparison of orthogonal analytical techniques, detailed experimental protocols, and the underlying scientific principles that govern method selection and validation. By employing a multi-faceted analytical approach, we can enhance confidence in the generated data, a cornerstone of regulatory compliance and successful drug development.[1][2]
The structural diversity of pyran-containing molecules necessitates a robust analytical strategy. A single analytical technique may not be sufficient to fully characterize these compounds, and employing orthogonal methods—techniques that rely on different physicochemical principles—is essential to mitigate method-specific biases and ensure a comprehensive understanding of the analyte.[1][3] This guide will focus on the practical application and cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Principle of Orthogonal Cross-Validation
Cross-validation is a statistical method used to assess how the results of a statistical analysis will generalize to an independent data set.[4] In the context of analytical chemistry, it involves comparing results from two or more distinct methods to ensure data consistency and reliability.[5] The use of orthogonal methods is a powerful approach to cross-validation, as it provides independent confirmation of a sample's properties.[3][6] For instance, HPLC separates compounds based on their partitioning between a stationary and mobile phase, while GC-MS separates based on volatility and provides mass-to-charge ratio information, and NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.[7][8][9]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, and range.[10][11][12][13][14][15] Cross-validation serves as a practical extension of these principles, demonstrating the suitability of the chosen methods for their intended purpose.[2][14]
Comparative Analysis of Key Analytical Techniques
The selection of appropriate analytical techniques is critical for the successful characterization of pyran compounds. This section compares the performance of HPLC, GC-MS, and NMR spectroscopy for this purpose.
Performance Benchmarks
The following table summarizes typical performance characteristics for the analysis of pyran derivatives using these three orthogonal techniques. It is important to note that these values are representative and should be experimentally verified for specific compounds and matrices.[16]
Parameter
RP-HPLC-UV (Representative Values)
Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Values)
99 - 101% (for qNMR with certified reference material)
Selectivity
Moderate to High (dependent on column and mobile phase)
Very High (based on retention time and mass fragmentation)[16]
Very High (provides unambiguous structural information)
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are the foundation of reliable analytical data. This section provides step-by-step methodologies for HPLC, GC-MS, and NMR analysis of pyran compounds.
HPLC is a cornerstone technique for the quantification of pharmaceutical compounds.[16][17] A robust HPLC method must be validated according to ICH guidelines to ensure its suitability.[16]
Protocol for RP-HPLC-UV Analysis:
Instrumentation and Conditions:
Instrument: A standard HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is a common starting point.[9]
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M Ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).[9]
Column Temperature: Ambient or controlled (e.g., 30°C).[16]
Sample Preparation:
Stock Solution: Accurately weigh and dissolve the pyran compound in the mobile phase to a concentration of 1 mg/mL.[16]
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected linear range.[16]
Validation Parameters:
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.[16]
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[16]
Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with known concentrations of the pyran compound (e.g., 80%, 100%, and 120% of the target concentration).[18]
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[19][20] For some pyran compounds, derivatization may be necessary to increase volatility.[7][21]
Protocol for GC-MS Analysis:
Instrumentation and Conditions:
Instrument: A gas chromatograph coupled to a mass spectrometer.
Column: A capillary column with a stationary phase appropriate for the analyte's polarity (e.g., a 5% phenyl-methylpolysiloxane column).
Carrier Gas: Helium at a constant flow rate.
Injector Temperature: Optimized to ensure complete volatilization without degradation.
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.
Ionization Mode: Electron Ionization (EI) is common for generating reproducible mass spectra.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
Prepare a stock solution of the pyran compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
If necessary, perform a derivatization reaction (e.g., silylation) to improve the compound's thermal stability and volatility.
Data Analysis:
Identify the analyte based on its retention time and the fragmentation pattern in the mass spectrum.
Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[8][22][23] It provides detailed information about the connectivity and stereochemistry of a compound.[22][24]
Protocol for 1D and 2D NMR Analysis:
Sample Preparation:
Dissolve 5-10 mg of the purified pyran compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[25]
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[25]
Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
¹³C NMR Spectroscopy:
Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
2D NMR Experiments:
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.[26]
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[26]
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall molecular framework.[24][26]
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.[26]
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagrams illustrate the workflow and the interplay between the different analytical techniques.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Principles of the orthogonal analytical techniques.
Statistical Analysis for Cross-Validation
Once data has been generated from the orthogonal methods, a statistical comparison is necessary to formally assess the agreement between the results.
Student's t-test: Can be used to compare the mean results from two methods to determine if there is a statistically significant difference.
Bland-Altman Plot: A graphical method to plot the difference between two quantitative measurements against their average. This helps to visualize the agreement between the two methods and identify any systematic bias.[27]
Regression Analysis: Linear regression can be used to determine the correlation between the results obtained from two different methods.[28]
The choice of statistical tools should be appropriate for the type of data being analyzed and the objectives of the cross-validation study.[2][29]
Conclusion
The cross-validation of analytical results using orthogonal methods is a critical component of robust drug development and quality control. By employing a combination of techniques such as HPLC, GC-MS, and NMR spectroscopy, researchers can build a comprehensive and reliable data package for pyran compounds. This guide provides a foundational framework for designing and implementing a scientifically sound cross-validation strategy, ultimately leading to higher confidence in analytical outcomes and ensuring the safety and efficacy of pharmaceutical products.
References
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
ProPharma. (2024, June 25).
Singh, S. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho.
ResolveMass Laboratories Inc. (2025, December 26).
Scribd.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
American Pharmaceutical Review. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
Benchchem. (2025, November).
International Council for Harmonis
News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
Benchchem.
Yokogawa Fluid Imaging Technologies, Inc. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?
Future Science. (2025, October 28).
International Journal of Metrology and Quality Engineering. Statistical tools and approaches to validate analytical methods: methodology and practical examples.
Molecules. (2007, May 24). Structure elucidation of a pyrazolo[1][30]pyran derivative by NMR spectroscopy.
Wikipedia.
Applied Biological Chemistry. (2019, December 20).
ResearchGate. (2026, January 7). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples.
DATAcc by DiMe.
ResearchGate. (2025, October 16). (PDF)
SciSpace. (2021, June 6).
Benchchem. (2025, December). A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-(pyrrolidin-1 - Benchchem.
PMC. (2025, March 31).
MDPI. (2026, March 7).
European Journal of Organic Chemistry. (2008, March 25).
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Hypha Discovery.
ETH Zurich.
ResearchGate. (PDF) Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs)
Journal of Chromatography A. (2019, March 29).
PMC. (2023, May 2).
PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
ResearchGate. (2025, March 4).
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
A Comparative Guide to the Efficacy of Pyran-Based Drug Candidates
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with signi...
Author: BenchChem Technical Support Team. Date: March 2026
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the efficacy of various pyran-based drug candidates across different therapeutic areas, with a primary focus on their anticancer properties. We will delve into their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for key evaluative assays.
The Versatility of the Pyran Scaffold in Drug Design
The structural versatility of the pyran ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a multitude of pyran-based compounds, including coumarins, flavonoids, benzopyrans, and xanthones, each with distinct biological activities. Researchers have successfully synthesized and evaluated numerous pyran derivatives, demonstrating their potential as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[1][2][3][4]
Comparative Efficacy of Pyran-Based Anticancer Agents
A significant body of research has focused on the development of pyran-based compounds as potent anticancer agents.[1] These candidates have demonstrated cytotoxicity against a wide range of human cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth in vitro. The following table summarizes the IC50 values of several promising pyran-based drug candidates against various cancer cell lines.
The data clearly indicates that the anticancer potency of pyran-based compounds is highly dependent on their specific chemical structure and the target cancer cell line. For instance, the fused pyran derivative 14b exhibits remarkable potency against the A549 lung cancer cell line with a sub-micromolar IC50 value.[5] In contrast, the 4H-pyran derivatives 4d and 4k show significantly lower potency against the HCT-116 colon cancer cell line.[9] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of these compounds.
Mechanisms of Action: Targeting Critical Cancer Pathways
The anticancer effects of many pyran-based drug candidates are attributed to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer. Two of the most prominent targets are the PI3K/AKT/mTOR and the Cyclin-Dependent Kinase 2 (CDK2) pathways.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] Several pyran-based compounds have been identified as potent inhibitors of this pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling cascade and the points of intervention by pyran-based inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and inhibition by pyran-based compounds.
By inhibiting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and increased apoptosis.[11]
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature in cancer, leading to uncontrolled cell division. Certain pyran-based derivatives have been shown to be effective CDK2 inhibitors.
The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyran-based compounds.
Caption: The CDK2 pathway in cell cycle regulation and its inhibition by pyran-based compounds.
By inhibiting CDK2, these compounds can induce cell cycle arrest at the G1/S checkpoint, preventing the proliferation of cancer cells.[12]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides valuable initial insights, evaluating the efficacy of drug candidates in vivo is a critical step in the drug development process. One study on a pyranopyran-1,8-dione (PPY) isolated from Viticis Fructus demonstrated its anti-inflammatory potential in a cigarette smoke-induced lung inflammation mouse model.[13] Oral administration of PPY significantly reduced the infiltration of inflammatory cells and the levels of pro-inflammatory cytokines in the lungs of the mice.[13] Another study highlighted that certain acronycine derivatives with a pyran ring were markedly active against P388 leukemia and colon 38 adenocarcinoma in mice at doses lower than acronycine itself.[7]
More extensive head-to-head in vivo comparative studies are needed to fully elucidate the relative efficacy of different pyran-based candidates in various cancer models.
Expanding the Therapeutic Landscape: Beyond Cancer
The therapeutic potential of pyran-based compounds extends beyond oncology. Researchers are actively exploring their efficacy in other areas, including inflammatory diseases, viral infections, and diabetes.
Anti-inflammatory Activity
Several pyran-based derivatives have demonstrated significant anti-inflammatory properties.[14] For example, a study on pyran-annulated derivatives showed that compound A05 exhibited potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with an IC50 value of 10.2 µM, surpassing the well-known anti-inflammatory drug indomethacin (IC50 = 44.5 µM).[15] This effect was attributed to the downregulation of key inflammatory mediators like COX-2, iNOS, and TNF-α.[15]
Antiviral Activity
The pyran scaffold has also been identified as a promising motif for the development of antiviral agents.[3] For instance, pyrano[2,3-c]pyrazoles have shown efficacy against the human coronavirus 229E.[16] Compound 18 from this class exhibited a high selectivity index of 12.6 and a significant reduction in viral replication.[16]
Antidiabetic Potential
Emerging evidence suggests that pyran-based compounds may also have applications in the management of diabetes. An in vivo study on a synthetic pyrano[3,2-c]quinoline derivative, 2-BDBPQD, demonstrated superior glucose-lowering efficacy compared to acarbose in diabetic rats.[4] Another study on a pyran ester isolated from Tragia cannabina also showed a significant reduction in blood glucose levels in a dose-dependent manner.[17]
Experimental Protocols: Ensuring Scientific Rigor
The reproducibility and validity of experimental findings are paramount in drug discovery research. This section provides detailed methodologies for key assays used to evaluate the efficacy of pyran-based drug candidates.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary & Biological Context The rapid mutation rate of the Human Immunodeficiency Virus type 1 (HIV-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Published by: Senior Application Scientist, Drug Discovery & Structural Biology
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Executive Summary & Biological Context
The rapid mutation rate of the Human Immunodeficiency Virus type 1 (HIV-1) necessitates the continuous evolution of antiretroviral therapies. Early first-generation HIV-1 protease (PR) inhibitors were predominantly peptidomimetic. While highly potent, they suffered from poor oral bioavailability, rapid biliary clearance, and susceptibility to cross-resistance due to active site mutations (e.g., V82A, I84V).
To overcome these limitations, medicinal chemists pivoted toward non-peptidic scaffolds . Among the most successful of these are the 4-hydroxy-5,6-dihydropyran-2-one derivatives [1]. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of dihydropyran derivatives, tracing their optimization from early coumarin hits to highly functionalized, sub-nanomolar clinical candidates like Tipranavir.
Mechanistic Rationale: Target Engagement Logic
The HIV-1 protease is a homodimeric aspartyl protease. The active site contains a highly conserved catalytic triad (Asp25, Thr26, Gly27) contributed by both monomers. The design of 4-hydroxy-5,6-dihydropyran-2-ones is predicated on a highly specific binding logic:
Core Anchoring: The enolic 4-hydroxyl group and the lactone carbonyl oxygen of the dihydropyran ring act as a structural mimic of the transition-state tetrahedral intermediate. They form critical hydrogen bonds with a conserved structural water molecule (often termed "Water 301"), which in turn bridges to the catalytic Asp25/Asp25' residues.
Hydrophobic Pocket Engagement: Substitutions at the C-6 position (alkyl or aryl groups) are tailored to occupy the S1 and S2 hydrophobic pockets.
Extended Pocket Access: Advanced derivatives incorporate sulfonyl or sulfonamide functionalities at the C-3 position to reach the extended S3' pocket, dramatically increasing binding affinity and overcoming resistance mutations [1].
Figure 1: Mechanistic binding logic of functionalized dihydropyran-2-one derivatives in the HIV-1 PR active site.
Comparative SAR Analysis & Quantitative Data
The optimization of the dihydropyran scaffold demonstrates a classic progression in structure-based drug design. Early rigid coumarin derivatives (e.g., Phenprocoumon) exhibited weak affinity. By saturating the ring to a 5,6-dihydropyran-2-one, chemists introduced necessary conformational flexibility, allowing the scaffold to adapt to the dynamic HIV-1 PR active site.
A critical breakthrough was the application of comparative Quantitative Structure-Activity Relationship (QSAR) modeling, which revealed a parabolic relationship between hydrophobicity (ClogP) and antiviral efficacy [2]. While increasing lipophilicity enhanced S1/S2 pocket binding, exceeding a ClogP of ~5.5 resulted in poor solubility and high plasma protein binding, negating cellular efficacy.
The subsequent addition of polar sulfonyl moieties at the 3-position allowed for deep S3' pocket penetration without violating Lipinski's rules, yielding sub-nanomolar
Ki
values [1].
Table 1: SAR Progression of Dihydropyran-Based HIV-1 PR Inhibitors
Scaffold / Compound
Structural Modification
Primary Target Pocket
Enzymatic
Ki
(nM)
Antiviral
EC50
(µM)
ClogP
Phenprocoumon (Lead)
Rigid Coumarin core
S1 / S2
~1000
>50
2.8
First-Gen Dihydropyran
6-phenyl-5,6-dihydropyran-2-one
S1 / S2
150
12.5
3.2
Second-Gen Dihydropyran
6-alkyl + 3-carboxamide
S1 / S2 / S1'
15
5.0
4.1
Sulfonyl-Dihydropyran
3-phenylthio + 4-sulfonamide
S1 / S2 / S1' / S3'
3.4
0.8
4.5
Tipranavir (Clinical)
Highly optimized dihydropyrone
S1-S3' (Flexible fit)
0.008
0.04
5.4
Data synthesized from comparative crystallographic and enzymatic studies [1, 2, 3].
Experimental Workflows & Validation Protocols
To objectively compare the performance of novel dihydropyran derivatives against standard alternatives, a self-validating experimental pipeline is required. The following protocols detail the causality behind the assay design, ensuring high-fidelity data generation.
Rationale: Standard colorimetric assays lack the sensitivity required for sub-nanomolar inhibitors. A Fluorescence Resonance Energy Transfer (FRET) assay using a DABCYL/EDANS-labeled peptide substrate allows for real-time kinetic monitoring. Furthermore, because advanced dihydropyrans are "tight-binding" inhibitors (where
Ki
approaches the enzyme concentration), standard Michaelis-Menten kinetics fail. The Morrison equation must be used to accurately calculate
Ki
.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (0.1 M NaOAc, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.1% CHAPS, pH 4.7). The inclusion of CHAPS prevents non-specific compound aggregation (a common false-positive artifact in SAR screening).
Enzyme/Inhibitor Pre-incubation: Dilute recombinant HIV-1 PR to a final well concentration of 2.0 nM. Add the dihydropyran derivatives (10-point dose-response curve, 0.01 nM to 10 µM) and pre-incubate at 37°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add the FRET substrate (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 1.5 µM.
Kinetic Readout: Monitor fluorescence continuously for 10 minutes at
λex
= 340 nm and
λem
= 490 nm.
Rationale: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability limits (driven by ClogP) and efflux pump activity. The MT-2 human T-cell line is a physiologically relevant model for HIV-1 infection.
Step-by-Step Methodology:
Cell Preparation: Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS. Seed at
2×104
cells/well in 96-well plates.
Infection: Infect cells with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01.
Treatment: Immediately add serial dilutions of the dihydropyran derivatives.
Incubation: Incubate for 5 days at 37°C in a 5%
CO2
humidified incubator.
Viability Readout (MTS Assay): Add MTS reagent to quantify cell viability. The virus causes cytopathic effect (CPE) resulting in cell death; effective inhibitors rescue the cells.
Cytotoxicity Counter-Screen: Run a parallel plate with uninfected MT-2 cells treated with the compounds to determine the
CC50
(50% Cytotoxic Concentration).
Therapeutic Index (TI): Calculate TI =
CC50/EC50
. A TI > 1000 is the benchmark for advancing a dihydropyran lead.
Conclusion
The transition from rigid coumarins to highly functionalized 4-hydroxy-5,6-dihydropyran-2-ones represents a masterclass in structure-based drug design. By meticulously balancing ClogP for membrane permeability while extending sulfonyl groups into the S3' pocket, researchers successfully decoupled enzymatic potency from poor pharmacokinetics. For teams currently evaluating novel dihydropyran scaffolds [4], employing strict tight-binding kinetic models and parallel cytotoxicity counter-screens remains the gold standard for hit-to-lead progression.
References
Boyer, F. E., Vara Prasad, J. V., et al. (2000). 5,6-Dihydropyran-2-ones Possessing Various Sulfonyl Functionalities: Potent Nonpeptidic Inhibitors of HIV Protease. Journal of Medicinal Chemistry (ACS Publications).
Bhhatarai, B., & Garg, R. (2005). From SAR to comparative QSAR: role of hydrophobicity in the design of 4-hydroxy-5,6-dihydropyran-2-ones HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry (PubMed).
BenchChem (2025). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.
The Journal of Organic Chemistry (2023). Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one. ACS Publications.
Validation
Comparative Efficacy: Pyran Derivatives vs. Standard Chemotherapeutics
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational potential of novel chemotypes. Oxygen-based heterocycles, particularly fused pyran derivatives (e.g., 4H-pyrans, di...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the translational potential of novel chemotypes. Oxygen-based heterocycles, particularly fused pyran derivatives (e.g., 4H-pyrans, dihydropyranopyrans, and chromenes), have emerged as highly potent anticancer scaffolds[1]. Their primary mechanism of action often involves the competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2), which halts the cell cycle at the G1/S transition and subsequently triggers apoptosis[1].
However, proving the efficacy of a novel pyran scaffold requires more than just synthesizing the compound; it demands a rigorously controlled, self-validating in vitro testing pipeline. This guide objectively compares the performance of novel fused pyran derivatives against standard chemotherapeutics and provides the definitive, step-by-step experimental protocols required to generate reproducible preclinical data.
When benchmarking a novel pyran-based compound, it is critical to compare its performance against established clinical standards like Etoposide or Doxorubicin. While standard chemotherapeutics often exhibit high potency (low IC50), they frequently suffer from severe off-target toxicity. Recent structural modifications of fused pyrans (such as imidazole-fused derivatives) have demonstrated a superior therapeutic window—maintaining potent anti-proliferative activity against tumor lines while remaining virtually non-toxic to healthy human diploid fibroblasts.
Table 1: In Vitro Performance Comparison of Pyran Scaffolds vs. Standard Agents
Data synthesized from recent in vitro evaluations of oxygen-based heterocyclic scaffolds.
Experimental Workflows & Causality
To validate the mechanisms outlined in Table 1, we must deploy orthogonal assays that confirm both metabolic collapse and programmed cell death.
Why CellTiter-Glo for Viability? Traditional colorimetric assays (like MTT) require the metabolic conversion of a dye into insoluble formazan crystals, followed by solubilization. This multi-step process introduces high well-to-well variability and pipetting errors. Instead, we utilize the Promega CellTiter-Glo® assay, which measures ATP as a direct proxy for metabolic viability[2]. It is a homogeneous "add-mix-measure" system utilizing a thermostable luciferase (Ultra-Glo™) that lyses cells and inhibits endogenous ATPases simultaneously, ensuring a highly accurate readout[2][3].
Why Annexin V/PI for Apoptosis? Pyran-induced apoptosis causes a loss of plasma membrane asymmetry, forcing phosphatidylserine (PS) to translocate to the outer leaflet[4]. Annexin V binds PS with high affinity in a calcium-dependent manner[4]. By pairing it with Propidium Iodide (PI)—a vital dye excluded by intact membranes—we can definitively distinguish between viable, early apoptotic, and late apoptotic/necrotic populations[5].
Mechanistic workflow and in vitro validation assays for pyran-based CDK2 inhibitors.
This protocol is optimized for high-throughput screening of pyran libraries to determine IC50 values.
Step-by-Step Methodology:
Preparation & Plating: Seed target cancer cells (e.g., MCF-7) in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of serum-supplemented medium. Causality: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells.
Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the pyran derivatives (e.g., 0.1 µM to 100 µM) and reference compounds. Include a vehicle control (0.1% DMSO) and a no-cell background control (medium only). Incubate for 48-72 hours.
Equilibration (Critical Step): Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo® Reagent, to room temperature (approx. 22-25°C) for 30 minutes[2]. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate causes "edge effects" where the outside wells read differently than the center wells.
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[2]. Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis[2].
Signal Stabilization: Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the "glow-type" luminescent signal[2].
Measurement: Record luminescence using a microplate reader. Self-Validation: Subtract the average luminescence of the no-cell background control from all experimental wells to validate the baseline.
Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry
This protocol confirms that the reduction in cell viability observed in Protocol 1 is due to programmed cell death, rather than non-specific necrosis.
Step-by-Step Methodology:
Induction & Harvesting: Treat cells with the calculated IC50 concentration of the pyran compound for 24-48 hours. Harvest the cells using a mild detachment method. Causality: Avoid over-trypsinization, as severe enzymatic cleavage can damage the plasma membrane and cause false-positive PS flipping.
Washing: Wash the harvested cells twice in cold, serum-free Phosphate-Buffered Saline (PBS)[6][7].
Buffer Preparation (Critical Step): Resuspend the cell pellet in 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a density of ~1 × 10^6 cells/mL[6]. Causality: You must use this specific calcium-rich buffer. Never use standard FACS buffers containing EDTA, as EDTA chelates the Ca2+ required for the Annexin V-PS interaction, resulting in a complete failure of the assay[4].
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 1-2 µL of the PI working solution (100 µg/mL)[4][7].
Incubation: Incubate the tubes for 15 minutes at room temperature, strictly protected from light[7][8].
Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube, mix gently, and keep the samples on ice[6][7]. Analyze immediately via flow cytometry.
Self-Validation: Always run single-stained compensation controls (Annexin V only, PI only) and an unstained control to correct for spectral overlap between the FITC (530 nm) and PI (>575 nm) emission channels[7].
References
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies, PMC.[Link]
Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations, RSC Publishing.[Link]
comparative analysis of the reactivity of enol ethers and furans
An In-Depth Comparative Guide to the Reactivity of Enol Ethers and Furans For researchers, synthetic chemists, and drug development professionals, oxygen-containing unsaturated systems serve as foundational building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Reactivity of Enol Ethers and Furans
For researchers, synthetic chemists, and drug development professionals, oxygen-containing unsaturated systems serve as foundational building blocks. Among these, enol ethers and furans are ubiquitous. While both feature an oxygen atom adjacent to a carbon-carbon double bond, their reactivity profiles diverge radically due to the extent of electron delocalization.
This guide provides an objective, mechanistically grounded comparison of enol ethers and furans, detailing the causality behind their chemical behavior, quantitative reactivity metrics, and self-validating experimental protocols.
Mechanistic Causality: Structural Foundations of Reactivity
The divergent reactivity of enol ethers and furans is fundamentally dictated by their electronic topologies.
Enol Ethers: The Power of Isolated Nucleophilicity
Enol ethers (e.g., 3,4-dihydro-2H-pyran) possess an isolated alkene directly conjugated with an oxygen lone pair. This oxygen atom donates electron density via resonance, rendering the adjacent
α
-carbon exceptionally nucleophilic[1]. Because the system lacks aromatic stabilization, the thermodynamic barrier to breaking the
π
-bond is low. Consequently, enol ethers undergo extremely rapid electrophilic addition reactions, where the initial attack generates a resonance-stabilized oxonium ion[1][2].
Furans: Aromaticity and Electrophilic Aromatic Substitution (EAS)
Furan is a five-membered heteroaromatic ring. One of the oxygen atom's lone pairs participates in a planar 6
π
-electron system, granting the molecule aromaticity[3]. Because furan is a
π
-rich heterocycle, its electron density is significantly higher than that of benzene, making its reactions with electrophiles approximately
6×1011
times faster[3].
Unlike enol ethers, furan preserves its aromatic core when possible, reacting primarily via Electrophilic Aromatic Substitution (EAS) [2]. The regioselectivity of this substitution is strictly governed by intermediate stability: attack at the C2 position generates an arenium ion (sigma complex) stabilized by three resonance structures, whereas attack at the C3 position yields an intermediate with only two resonance structures[3]. Thus, substitution occurs preferentially at C2 and C5[3].
Caption: Logical relationship of structural features dictating enol ether and furan reactivity.
Cycloaddition Dynamics: The Diels-Alder Paradigm
The role these molecules play in pericyclic reactions further highlights their electronic differences.
Furan as a Diene: Furan's computed resonance energy is approximately 18 kcal/mol, which is significantly lower than that of thiophene (29 kcal/mol) or benzene[3]. This relatively low aromatic stabilization allows furan to act as a highly effective diene in[4+2] Diels-Alder cycloadditions[4]. A hallmark of furan Diels-Alder chemistry is its reversibility; the cycloadducts can undergo retro-Diels-Alder reactions at moderate temperatures, allowing chemists to exploit kinetic versus thermodynamic control[4][5].
Enol Ethers as Dienophiles: Enol ethers cannot act as dienes (unless part of a larger conjugated framework). Instead, their electron-rich nature makes them excellent dienophiles, particularly in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes[1].
Quantitative Reactivity Comparison
To guide synthetic route design, the following table summarizes the quantitative and qualitative reactivity metrics of both scaffolds.
Property
Enol Ethers
Furans
Structural Classification
Isolated electron-rich alkene
5-membered heteroaromatic ring
Primary Electrophilic Reaction
Electrophilic Addition
Electrophilic Aromatic Substitution
Regioselectivity (Electrophile)
α
-carbon (adjacent to oxygen)
C2 and C5 positions
Diels-Alder Role
Dienophile (Inverse-demand)
Diene (Standard [4+2])
Aromatic Resonance Energy
0 kcal/mol
~18 kcal/mol
Acid Sensitivity
Extremely high (rapid hydrolysis to carbonyls)
High (ring-opening to 1,4-dicarbonyls)
Self-Validating Experimental Protocols
The following methodologies provide step-by-step instructions for exploiting the distinct reactivity of these systems. Each protocol is designed as a self-validating system, ensuring that the mechanistic causality can be directly observed and quantified analytically.
Protocol A: Comparative Halogenation (Addition vs. Substitution)
Objective: Demonstrate the divergent pathways of electrophilic attack (addition in enol ethers vs. EAS in furans).
Part 1: Enol Ether Bromination
Preparation: Dissolve 10 mmol of 3,4-dihydro-2H-pyran in 20 mL of anhydrous dichloromethane (DCM).
Cooling: Chill the reaction flask to -78°C using a dry ice/acetone bath to control the highly exothermic addition.
Addition: Add 10 mmol of
Br2
(1M in DCM) dropwise.
Validation: The rapid decolorization of bromine indicates instantaneous electrophilic addition across the double bond[2]. GC-MS will confirm the mass of the trans-dibromide adduct, validating the addition mechanism.
Part 2: Furan Bromination
Preparation: Dissolve 10 mmol of furan in 20 mL of dioxane.
Cooling: Chill to 0°C. Causality Note: Furan reacts vigorously with halogens at room temperature, often leading to polymerization due to the evolution of hydrogen halides; strict temperature control is required[6].
Addition: Add 10 mmol of
Br2
dropwise.
Validation: The reaction proceeds via an addition-elimination EAS mechanism, releasing HBr gas. GC-MS will show a mass corresponding to 2-bromofuran, confirming substitution rather than addition[6][7].
Protocol B: Kinetic vs. Thermodynamic Control in Furan Diels-Alder
Objective: Exploit the low resonance energy of furan to trap it as a diene, demonstrating temperature-dependent stereoselectivity.
Reaction Setup: Combine 10 mmol of furan and 10 mmol of maleic anhydride in 15 mL of acetonitrile.
Kinetic Control (Endo): Stir the mixture at 25°C for 24 hours. At low temperatures, the reaction is kinetically controlled, favoring the endo product due to secondary orbital interactions lowering the transition state energy[4][5].
Thermodynamic Control (Exo): To access the exo product, heat the reaction mixture to 40°C for 48 hours.
Validation System: At elevated temperatures, the endo-adduct undergoes a retro-Diels-Alder cycloreversion, regenerating the starting materials[4]. The system establishes an equilibrium that heavily favors the thermodynamically stable exo-adduct[4][5]. This is self-validating via
1H
NMR spectroscopy: the vinylic protons of the endo and exo isomers exhibit distinct chemical shifts and coupling constants, allowing direct quantification of the thermodynamic shift.
Caption: Experimental workflow demonstrating kinetic and thermodynamic control in furan Diels-Alder reactions.
References
Enol Ether Definition - Organic Chemistry Key Term | Fiveable. Fiveable. Available at:[Link]
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at:[Link]
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at:[Link]
Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions. ACS Publications. Available at:[Link]
Chemical Properties and Reactions of Furan. University of Mosul. Available at:[Link]
Comprehensive Safety and Disposal Guide for 3-(4-methoxyphenyl)tetrahydro-2H-pyran As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 3-(4-methoxyphenyl)tetrahydro-2H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide for 3-(4-methoxyphenyl)tetrahydro-2H-pyran
As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 3-(4-methoxyphenyl)tetrahydro-2H-pyran requires more than just following a checklist; it requires a deep understanding of the chemical's mechanistic behavior. Often utilized in the synthesis of advanced drug candidates (such as EP300/CREBBP inhibitors), this compound presents specific logistical and safety challenges[1].
This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposal of this compound, ensuring full compliance with environmental and occupational safety regulations.
Chemical Profiling & Hazard Causality
Before executing any disposal or cleanup operation, personnel must understand the physical and chemical nature of the material. 3-(4-methoxyphenyl)tetrahydro-2H-pyran is a cyclic ether derivative.
Mechanistic Hazard Assessment:
Peroxidation Risk: The tetrahydro-2H-pyran moiety contains an ether linkage that is susceptible to auto-oxidation upon prolonged exposure to light and oxygen. This can lead to the formation of explosive hydroperoxides. Therefore, old or evaporated waste streams pose a kinetic hazard and must never be distilled to dryness.
Biological Interaction: The methoxyphenyl group increases the molecule's lipophilicity, allowing it to easily penetrate the lipid bilayer of human skin. This causes localized defatting and acute contact dermatitis (H315)[2].
Aquatic Toxicity: Like many functionalized cyclic ethers, this compound is not readily biodegradable and poses a long-term hazard to aquatic ecosystems if introduced into the municipal water supply[3].
Table 1: Quantitative Data & Operational Implications
Property
Value
Operational Implication
Chemical Name
3-(4-methoxyphenyl)tetrahydro-2H-pyran
Target compound for segregation and EHS logging.
CAS Number
1612156-01-0
Required cross-reference for institutional waste manifests[4].
Molecular Weight
192.25 g/mol
Determines the stoichiometric capacity needed for solid absorbents.
Hazard Statements
H315, H319, H335
Dictates mandatory dermal, ocular, and respiratory barrier protection[2].
Regulatory Status
EPA 40 CFR 261
Must be classified and processed as hazardous chemical waste[5].
The Occupational Safety and Health Administration (OSHA) differentiates between "incidental" spills (which lab personnel can manage) and "emergency" spills (which require HazMat intervention)[6]. The following self-validating protocol is designed for incidental spills (< 1 Liter) of 3-(4-methoxyphenyl)tetrahydro-2H-pyran.
Step 1: Assessment and Isolation
Action: Immediately halt work and assess the ventilation. Ensure the fume hood sash is lowered to the operational level or room exhaust is active.
Causality & Validation: Airflow indicators must show negative pressure relative to the corridor. This prevents the migration of irritating vapors (H335) into public spaces[2].
Step 2: PPE Donning
Action: Equip heavy-duty nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.
Causality & Validation: Nitrile provides a robust chemical barrier against lipophilic ethers. If you observe the gloves swelling or degrading, the protocol is invalidated—you must evacuate and upgrade to heavier butyl rubber gloves.
Step 3: Containment via Inert Absorption
Action: Surround the spill with an inert silicate absorbent, such as vermiculite or dry sand, working from the outside perimeter toward the center[7].
Causality & Validation: Never use paper towels. Paper increases the surface area for the evaporation of volatile organics and introduces a combustible matrix. Vermiculite is non-combustible and physically darkens and clumps when saturated, providing a visual validation that the liquid is fully contained[7].
Step 4: Mechanical Collection
Action: Use a non-sparking scoop (e.g., polypropylene) to transfer the clumped vermiculite into a high-density polyethylene (HDPE) solid waste container[3].
Causality & Validation: The surface beneath the spill should be completely dry to the touch post-collection. If residual slickness remains, apply a second layer of absorbent.
Step 5: Surface Decontamination
Action: Wipe the affected area with a mild detergent solution and water, disposing of the wipes in the same hazardous waste container.
Standard Operating Procedure (SOP) for Waste Disposal
Under EPA guidelines (40 CFR Parts 261.3), chemical waste generators bear the legal responsibility to determine if a discarded chemical is classified as hazardous waste[5]. 3-(4-methoxyphenyl)tetrahydro-2H-pyran cannot be disposed of down the drain[3].
Step 1: Waste Segregation
Action: Isolate this chemical waste from strong acids, bases, and oxidizing agents (e.g., nitric acid, permanganates).
Causality & Validation: Mixing ethers with strong oxidizers lowers the activation energy for exothermic degradation. A cool exterior of the waste container validates that no incompatible cross-reactions are occurring.
Step 2: Containerization
Action: Store the waste in a dedicated, leak-proof HDPE or amber glass container.
Causality & Validation: Amber glass prevents UV-catalyzed auto-oxidation of the tetrahydropyran ring. The container must maintain its structural integrity without swelling.
Step 3: EPA-Compliant Labeling
Action: Affix a label stating "Hazardous Waste," the full chemical name, the accumulation start date, and the primary hazard ("Irritant / Organic Waste").
Causality & Validation: Institutional Environmental Health and Safety (EHS) offices will reject containers with generic labels. Precise labeling ensures downstream handlers know to route the material for controlled incineration with flue gas scrubbing[3].
Step 4: Satellite Accumulation and Transfer
Action: Place the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Schedule a pickup with your licensed EHS disposal provider.
Causality & Validation: Secondary containment must hold 110% of the primary container's volume. This guarantees that a catastrophic failure of the primary vessel will not result in an environmental release.
Operational Workflow Visualization
The following diagram outlines the logical decision tree for handling a spill and routing the chemical for proper disposal.
Decision workflow for 3-(4-methoxyphenyl)tetrahydro-2H-pyran spill response and disposal.
References
U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. Available at: [Link]
American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org. Available at: [Link]
Occupational Safety and Health Administration (OSHA) / Northwestern University. "Laboratory Safety and Chemical Hygiene Plan: Spill Response." Northwestern Research Safety. Available at: [Link]
Google Patents. "Ep300/crebbp inhibitor - WO2018235966A1." Google Patents.
Personal protective equipment for handling 3-(4-methoxyphenyl)tetrahydro-2H-pyran
As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Personal Protective Equipment (PPE) guide for handling 3-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS: 1612156-01-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Personal Protective Equipment (PPE) guide for handling 3-(4-methoxyphenyl)tetrahydro-2H-pyran (CAS: 1612156-01-0). This compound is a highly specialized functionalized ether, frequently utilized as a critical intermediate in the synthesis of advanced bioactive molecules, including EP300/CREBBP epigenetic inhibitors[1][2].
Handling this compound requires moving beyond basic laboratory safety; it demands a mechanistic understanding of how its specific structural moieties interact with human physiology and atmospheric conditions.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule to understand the causality behind its hazards. The structure consists of a tetrahydropyran (THP) ring coupled with an electron-donating 4-methoxyphenyl group. This architecture presents three primary operational risks:
Auto-Oxidation & Peroxide Detonation: The ethereal oxygen atoms within both the THP ring and the methoxy group are highly susceptible to radical-mediated auto-oxidation. The alpha-hydrogens adjacent to these oxygens easily abstract in the presence of atmospheric oxygen and light, forming shock-sensitive hydroperoxides[3][4]. Friction from a threaded cap or concentration via rotary evaporation can provide the activation energy for detonation.
Dermal Permeation Enhancement: The addition of the aromatic ring significantly increases the lipophilicity (LogP) of the base THP structure. This high lipophilicity allows the compound to act as a permeation enhancer, rapidly crossing the lipid bilayers of the stratum corneum and carrying potential contaminants into the systemic circulation[5].
Neurotoxic Solvent Syndrome: Base tetrahydropyran structures are recognized neurotoxins. Inhalation of aerosolized particulates or vapors can induce acute solvent syndrome, characterized by central nervous system (CNS) depression and respiratory irritation[3].
Moderate acute toxicity; primary systemic risk is neurotoxic accumulation[3].
PPE Matrix & Operational Logistics
Standard latex or single-layer nitrile is insufficient for sustained handling of lipophilic ethers. The following self-validating PPE system is mandatory.
Butyl rubber prevents breakthrough from lipophilic ethereal solvents; Nitrile provides necessary mechanical and abrasion resistance.
Eye/Face
EN 166 / ANSI Z87.1 Chemical Splash Goggles + Full Face Shield
Protects ocular mucosa from aerosolized neurotoxic particulates and shields against micro-explosions from undetected peroxides[6].
Body Protection
Flame-Resistant (FR) Nomex Lab Coat (Anti-static)
Mitigates ignition risk from electrostatic discharge, which is critical when handling highly flammable ethereal vapors[4][6].
Respiratory
Class II Type A2 Biological Safety Cabinet or Fume Hood (80-100 fpm)
Primary engineering control to prevent inhalation of vapors that induce acute solvent syndrome[3].
Step-by-Step Handling Protocols
Every protocol must act as a self-validating system to ensure safety before the next step is initiated.
Phase 1: Pre-Operation Peroxide Validation
Causality: Ethers form explosive peroxides over time. Validating the absence of peroxides prevents detonation during mechanical agitation or heating.
Visual Inspection: Examine the reagent bottle for crystalline structures around the cap or within the liquid. If crystals are present, DO NOT OPEN. Treat as an unexploded ordnance and call Environmental Health & Safety (EHS).
Chemical Validation: Under a Class II fume hood, extract a 1 mL aliquot using a glass pipette.
Indicator Test: Apply the aliquot to a KI-starch indicator strip. A rapid color shift to dark blue/black confirms the presence of dangerous hydroperoxides.
Action: If the test reads >20 ppm, quarantine the batch immediately and initiate quenching protocols.
Phase 2: Weighing and Transfer
Causality: Static discharge and metal catalysis can ignite ethereal vapors or accelerate degradation.
Grounding: Ensure all receiving analytical balances and reaction vessels are grounded and bonded to prevent static accumulation[4].
Tool Selection: Utilize only PTFE-coated or non-sparking ceramic spatulas[6]. Avoid stainless steel, which can catalyze the degradation of the ether moieties.
Containment: Weigh the compound strictly in closed, tared amber vials. Never use open polystyrene weigh boats, which encourage vapor release and static cling.
Phase 3: Reaction Setup
Atmospheric Purge: Purge the reaction vessel with an inert gas (Argon or N₂) for a minimum of 15 minutes prior to introducing the compound. Displacing atmospheric oxygen halts the radical auto-oxidation cascade at the alpha-carbon of the THP ring.
Spill Response & Decontamination
In the event of a breach, water is ineffective and will merely spread the lipophilic compound.
Evacuation & Isolation: Evacuate the immediate 5-meter radius. Maximize fume hood ventilation and eliminate all ignition sources[6].
Inert Containment: Blanket the spill with a non-combustible, inert absorbent such as diatomaceous earth or dry sand.
Peroxide Neutralization: Spray the absorbed mass with a 10% aqueous solution of sodium metabisulfite (
Na2S2O5
) or ferrous sulfate (
FeSO4
) to chemically reduce any formed peroxides.
Recovery: Sweep the neutralized mass using non-sparking tools into a static-dissipative, clearly labeled hazardous waste container.
Waste Disposal Plan
Chemical Segregation: 3-(4-methoxyphenyl)tetrahydro-2H-pyran must be strictly segregated from oxidizing agents (e.g., nitric acid, permanganates) to prevent vigorous, exothermic auto-ignition[3].
Radical Quenching: Before transferring reaction mother liquors to a bulk waste carboy, treat the solution with a radical inhibitor such as Butylated hydroxytoluene (BHT) at 100-200 ppm. This prevents the silent accumulation of peroxides in stored waste.
Final Destruction: Route the segregated waste to an approved high-temperature hazardous waste incinerator capable of processing halogen-free organic peroxides[7].
Mechanistic Workflow Diagram
The following diagram maps the causality between the compound's structural properties, the physiological/physical risks they generate, and the specific PPE/engineering controls required to mitigate them.
Mechanistic causality mapping of chemical properties to exposure risks and PPE requirements.
Title: Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate. Source: ACS Publications. URL:5